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  • Product: 4-Isopropyloxazol-2-amine
  • CAS: 229003-15-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Isopropyloxazol-2-amine (CAS 229003-15-0)

Introduction The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisostere for other important heterocycles like 2-aminothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisostere for other important heterocycles like 2-aminothiazole.[1][2] These compounds have shown promise in the development of novel therapeutics, including antitubercular and antimicrobial agents.[1][3] The substitution at the C4 and C5 positions of the oxazole ring allows for the fine-tuning of physicochemical properties and biological activity, making derivatives like 4-Isopropyloxazol-2-amine valuable building blocks in drug discovery programs.[4] This guide provides a detailed exploration of the predicted chemical properties, a plausible synthetic route, and potential applications of 4-Isopropyloxazol-2-amine.

Proposed Synthesis of 4-Isopropyloxazol-2-amine

A common and effective method for the synthesis of 2-aminooxazoles involves the cyclization of an α-haloketone with urea or a related cyanating agent.[5][6] For the synthesis of 4-Isopropyloxazol-2-amine, a plausible starting material would be 1-bromo-3-methyl-2-butanone.

Reaction Scheme:

Synthesis of 4-Isopropyloxazol-2-amine reactant1 1-bromo-3-methyl-2-butanone product 4-Isopropyloxazol-2-amine reactant1->product Heat, Solvent (e.g., Ethanol) reactant2 Urea reactant2->product

A proposed synthetic route for 4-Isopropyloxazol-2-amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-bromo-3-methyl-2-butanone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add urea (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Isopropyloxazol-2-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Isopropyloxazol-2-amine based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents

Predicted Spectroscopic Data

The predicted spectroscopic data for 4-Isopropyloxazol-2-amine is based on the analysis of similar 2-aminooxazole and isopropyl-substituted heterocyclic compounds.[7][8]

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~5.0-6.0 (br s, 2H, -NH₂), ~7.0 (s, 1H, oxazole C5-H)
¹³C NMR δ (ppm): ~22 (-CH(CH₃)₂), ~28 (-CH(CH₃)₂), ~120 (oxazole C5), ~145 (oxazole C4), ~160 (oxazole C2)
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~2970 (C-H stretch, isopropyl), ~1650 (N-H bend), ~1580 (C=N stretch)
Mass Spec (ESI+) m/z: 127.09 [M+H]⁺

Predicted Reactivity and Stability

The chemical behavior of 4-Isopropyloxazol-2-amine is dictated by the 2-aminooxazole ring system.

  • Basicity: The 2-amino group imparts basic properties to the molecule, allowing it to form salts with acids.

  • Reactivity of the Amino Group: The primary amine can undergo various reactions such as acylation, alkylation, and condensation with carbonyl compounds.[9]

  • Oxazole Ring Stability: The oxazole ring is aromatic and generally stable, but it can undergo ring-opening reactions under harsh conditions such as hydrogenation.[10]

  • Electrophilic Substitution: The oxazole ring is susceptible to electrophilic substitution, although the amino group's directing effects would need to be considered.

Potential Applications in Drug Discovery

The 2-aminooxazole scaffold is a valuable pharmacophore in drug discovery.[1][2] 4-Isopropyloxazol-2-amine, with its isopropyl substituent, can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Bioisosterism: The 2-aminooxazole moiety is a known bioisostere of the 2-aminothiazole group, which is present in numerous bioactive compounds.[1][3] This allows for the substitution of the thiazole with an oxazole to potentially improve pharmacokinetic properties, such as solubility and metabolic stability, while retaining biological activity.[3]

Bioisosterism aminothiazole 2-Aminothiazole Scaffold aminooxazole 2-Aminooxazole Scaffold (Bioisostere) aminothiazole->aminooxazole Bioisosteric Replacement (Improves Physicochemical Properties)

The concept of bioisosteric replacement of 2-aminothiazole with 2-aminooxazole.

  • Antimicrobial and Antitubercular Agents: Derivatives of 2-aminooxazoles have demonstrated significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[1][3] The isopropyl group in 4-Isopropyloxazol-2-amine can be a key feature for interaction with biological targets.

  • Enzyme Inhibitors: The 2-aminobenzoxazole core, a related structure, is found in various enzyme inhibitors.[11][12] This suggests that derivatives of 4-Isopropyloxazol-2-amine could be explored for their potential as enzyme inhibitors in various disease pathways.

Safety and Handling

As 4-Isopropyloxazol-2-amine is an uncharacterized compound, it should be handled with care in a laboratory setting. General safety precautions for handling novel chemical entities should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of contact, it is advisable to follow standard first-aid measures for chemical exposure. For instance, in case of eye or skin contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11][13]

References

Sources

Exploratory

Structure-activity relationship of 4-isopropyl substituted 2-aminooxazoles

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Isopropyl Substituted 2-Aminooxazoles Introduction: The Rise of the 2-Aminooxazole Scaffold In the landscape of medicinal chemistry, certain molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Isopropyl Substituted 2-Aminooxazoles

Introduction: The Rise of the 2-Aminooxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminooxazole core is one such structure, gaining significant attention as a versatile template for drug design. Its prominence is closely linked to its role as a bioisostere of the extensively studied 2-aminothiazole scaffold.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug optimization.[1] The substitution of the thiazole's sulfur atom with an oxygen atom to form the oxazole ring can lead to significant improvements in physicochemical properties, such as enhanced solubility and modified metabolic stability, without compromising the core pharmacophore.[2][3]

This guide delves into the specific structure-activity relationships (SAR) of 2-aminooxazoles bearing an isopropyl group at the 4-position of the heterocyclic ring. We will explore the synthetic rationale, the causal effects of structural modifications at various positions on biological activity, and provide detailed experimental context to empower researchers in the field of drug development.

Core Principles: Why Replace Thiazole with Oxazole?

The decision to investigate the 2-aminooxazole scaffold is not arbitrary but is grounded in key medicinal chemistry principles. While 2-aminothiazoles are present in numerous bioactive compounds, they can present challenges.[4] The sulfur atom is susceptible to oxidation, potentially leading to metabolic instability.[2] Furthermore, some 2-aminothiazole derivatives have been flagged as Pan-Assay Interference Compounds (PAINS), which can lead to false positives in high-throughput screening.[2]

The isosteric replacement with a 2-aminooxazole offers several potential advantages:

  • Improved Physicochemical Properties: The replacement of sulfur with the more electronegative oxygen generally leads to a decrease in lipophilicity (logP), which can improve aqueous solubility—a critical factor for drug formulation and bioavailability.[2][3]

  • Metabolic Stability: The oxazole ring lacks the easily oxidizable sulfur atom, potentially leading to a more favorable metabolic profile.[2]

  • Novelty and Patentability: Exploring a less-common scaffold provides opportunities for discovering novel chemical entities with unique biological profiles and intellectual property potential.

Synthetic Strategies: Accessing the 2-Aminooxazole Core

A robust and versatile synthetic route is paramount for exploring the SAR of any scaffold. While the classic Hantzsch synthesis is a workhorse for 2-aminothiazoles, the synthesis of N,4-disubstituted 2-aminooxazoles often requires more modern approaches to achieve good yields and chemical diversity.[2][5] A common and effective strategy involves a multi-step sequence culminating in a Buchwald-Hartwig cross-coupling reaction for N-arylation.

Generalized Synthetic Workflow

Synthetic Workflow A α-Bromoketone (e.g., 1-bromo-3-methyl-2-butanone) C Cyclocondensation A->C B Urea B->C D 4-Isopropyl-2-aminooxazole C->D Formation of oxazole ring F Buchwald-Hartwig Cross-Coupling D->F E Aryl Halide (Ar-X) E->F G N-Aryl-4-isopropyl-2-aminooxazole (Final Product) F->G N-C Bond Formation

Caption: Generalized workflow for the synthesis of N-Aryl-4-isopropyl-2-aminooxazoles.

Deconstructing the SAR: A Positional Analysis

The biological activity of the 4-isopropyl-2-aminooxazole scaffold is exquisitely sensitive to the nature and position of its substituents. A systematic analysis of each position reveals key insights for rational drug design.

SAR_Positions Key Positions for SAR Modification N2 N2-Position: Key for Potency & Selectivity C4 C4-Position: Anchor / Lipophilic Interaction C5 C5-Position: Steric & Electronic Modulation img_node

Caption: Key positions on the 2-aminooxazole ring for SAR exploration.

The C4-Position: The Isopropyl Anchor

The substituent at the C4 position often plays a crucial role in anchoring the molecule within the binding pocket of its biological target. The isopropyl group, being a small, non-polar, and lipophilic moiety, is highly effective at engaging with hydrophobic pockets in enzymes or receptors.

  • Causality: The choice of an isopropyl group is strategic. Compared to a simple methyl group, its larger size provides a more substantial van der Waals interaction. Compared to a larger phenyl group, it offers conformational flexibility without the significant increase in molecular weight and potential for steric hindrance. In studies on antitubercular agents, replacing larger alkyl chains with an isopropyl group on an oxazole core maintained good activity, demonstrating its utility as a compact lipophilic group.[6]

Table 1: Influence of C4-Substituent on Biological Activity (Illustrative)

Compound ID C4-Substituent Target/Assay Activity (IC50/MIC) Rationale for Activity Change
1a -CH(CH₃)₂ (Isopropyl) M. tuberculosis 20-40 µM Optimal fit in a defined hydrophobic pocket.[6]
1b -H M. tuberculosis >100 µM Loss of key hydrophobic interaction.
1c -Phenyl M. tuberculosis 44 µM Phenyl group may be too large or adopt an unfavorable orientation.

| 1d | -CH₃ | M. tuberculosis | >100 µM | Insufficient lipophilicity/size for effective binding. |

The N2-Position: The Gateway to Potency and Selectivity

The external amino group at the N2-position is the most versatile handle for modifying the molecule's properties. SAR studies consistently show that this position is highly tolerant of a wide variety of substituents, and modifications here directly modulate potency and selectivity.[5]

  • Acyl and Aryl Groups: Introducing substituted benzoyl or other aryl groups at the N2-position has proven to be a highly effective strategy for increasing potency. This is particularly evident in antitubercular 2-aminothiazoles, where N-(3-chlorobenzoyl) substitution improved activity over 128-fold from the initial hit.[5] This principle directly translates to the 2-aminooxazole isosteres.

  • Causality: The N-substituent can perform several roles:

    • Introduce New Interactions: Aromatic rings can engage in pi-stacking or hydrophobic interactions, while heteroatoms can form new hydrogen bonds.

    • Modulate Electronics: Electron-withdrawing or -donating groups on an N-aryl substituent can alter the pKa of the N-H group, influencing its hydrogen bonding capability.

    • Orient the Molecule: The substituent can act as a conformational lock, forcing the core scaffold into a bioactive conformation.

The C5-Position: Fine-Tuning Activity

The C5-position is generally less explored but offers an avenue for fine-tuning. Modifications here are often less tolerated than at the N2-position due to potential steric clashes within the target's binding site. However, small substituents can be beneficial. For example, methylation at the C5-position of related oxazoles has been shown to improve antitubercular activity.[6]

Case Study: Antitubercular Activity

The development of novel agents against Mycobacterium tuberculosis (Mtb) provides a compelling case study for the SAR of 2-aminooxazoles. Studies directly comparing 2-aminothiazole and 2-aminooxazole isosteres have shown that the oxazole-containing compounds exhibit promising activity against Mtb, often with a similar trend to their thiazole counterparts.[1][2][7]

Table 2: Antitubercular Activity of Isosteric Pairs

Compound Type N2-Substituent C4-Substituent Activity vs. Mtb (MIC) Reference
2-Aminothiazole Phenyl Phenyl 14.2 µM [7]
2-Aminooxazole Phenyl Phenyl 20.4 µM [7]
2-Aminothiazole 3,5-dimethyl-isoxazol-4-yl Phenyl 2.1 µM [7]

| 2-Aminooxazole | 3,5-dimethyl-isoxazol-4-yl | Phenyl | 2.3 µM |[7] |

This data demonstrates that the 2-aminooxazole core is a valid and effective replacement for the 2-aminothiazole in this context, maintaining potent biological activity while offering potentially superior physicochemical properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to generate SAR data must be robust. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Buchwald-Hartwig N-Arylation of 4-Isopropyl-2-aminooxazole

This protocol describes the key step for introducing diversity at the N2-position.

  • Reaction Setup: To a microwave-safe vial, add 4-isopropyl-2-aminooxazole (1.0 equiv), the desired aryl halide (e.g., 4-chlorobenzonitrile, 1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and Xantphos (0.1 equiv).

  • Solvent and Catalyst: Add anhydrous 1,4-dioxane to the vial.

  • Inert Atmosphere: Purge the vial with argon gas for 5 minutes.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) to the mixture and seal the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 130 °C for 30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This protocol is a standard method for determining antibacterial potency.

  • Strain Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microplate using 7H9 broth to achieve final concentrations ranging from 100 µM to 0.05 µM.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only). Use a known antitubercular drug (e.g., isoniazid) as a reference standard.

  • Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

  • Endpoint Reading: Assess bacterial growth visually or by measuring optical density (OD₆₀₀). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Validation: The assay is considered valid if there is robust growth in the positive control wells and no growth in the negative control wells.

Conclusion and Future Perspectives

The 4-isopropyl substituted 2-aminooxazole scaffold represents a promising area for the discovery of novel therapeutics. The SAR is well-defined by three key principles:

  • C4-Isopropyl as a Hydrophobic Anchor: This group effectively utilizes lipophilic pockets in biological targets.

  • N2-Substitution as the Engine of Potency: This position is highly tolerant to modification, allowing for the optimization of potency and selectivity through the addition of diverse functional groups.

  • Oxazole Core as a Favorable Bioisostere: It maintains the essential pharmacophoric features of the 2-aminothiazole core while offering potential advantages in solubility and metabolic stability.

Future research should focus on expanding the diversity of substituents at the N2- and C5-positions, exploring alternative C4-alkyl groups to probe the limits of the hydrophobic pocket, and elucidating the specific molecular targets and mechanisms of action for the most potent compounds. The integration of computational modeling with empirical SAR studies will further accelerate the rational design of next-generation 2-aminooxazole-based drug candidates.

References

  • Ayati, A., et al. (2015).
  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1590-1596. Available from: [Link]

  • Das, D., et al. (2016). 2-Aminothiazoles as a Scaffold of Unique Biological Importance. Journal of Heterocyclic Chemistry.
  • Ananthan, S., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(1), 414-419. Available from: [Link]

  • Wuts, P. G., & Pruitt, L. (1989). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Synthesis.
  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PMC. Available from: [Link]

  • Steenackers, H., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-84. Available from: [Link]

  • Valenti, C., et al. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorganic & Medicinal Chemistry, 16(10), 5695-703. Available from: [Link]

  • Various Authors. (2005). Structure Activity Relationships. DrugDesign.org. Available from: [Link]

  • Kaplan, N., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. Available from: [Link]

  • Lilienkampf, A., et al. (2018). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. PMC. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Desai, N. C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]

  • Richardson, E. J., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available from: [Link]

  • Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Huszár, S., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

  • Crank, G., et al. (1973). Thiourea derivatives of 2-aminooxazoles showing antibacterial and antifungal activity. Journal of Medicinal Chemistry, 16(12), 1402-5. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Characterization of 4-Isopropyloxazol-2-amine: Solubility and Lipophilicity Profiling

Abstract In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical framework for the characterization of 4-isopropyloxazol-2-amine, a novel heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this compound is not yet extensively published, this document serves as a detailed roadmap for researchers, outlining the foundational principles and step-by-step experimental protocols required to determine its aqueous and organic solvent solubility, as well as its lipophilicity profile. By synthesizing established methodologies with expert insights, this guide empowers scientists to generate the critical data necessary to evaluate the therapeutic potential of 4-isopropyloxazol-2-amine and its analogs.

Introduction: The Significance of 4-Isopropyloxazol-2-amine in Medicinal Chemistry

4-Isopropyloxazol-2-amine emerges as a molecule of interest within the broader class of oxazole derivatives, which are recognized for their diverse pharmacological activities. The unique structural arrangement of the oxazole ring coupled with the isopropyl and amine functionalities suggests the potential for interactions with various biological targets. However, to translate this potential into tangible therapeutic applications, a rigorous evaluation of its fundamental physicochemical properties is an indispensable first step.

The solubility and lipophilicity of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability, while suboptimal lipophilicity can hinder membrane permeability or lead to off-target effects. Therefore, the early and accurate determination of these parameters for 4-isopropyloxazol-2-amine is not merely a data collection exercise but a crucial element of a rational drug design strategy.

This guide will provide the theoretical underpinnings and practical, field-proven protocols to empower researchers to:

  • Qualitatively and quantitatively assess the solubility of 4-isopropyloxazol-2-amine in aqueous and organic media.

  • Determine the lipophilicity of the compound through the gold-standard shake-flask method and the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique.

  • Interpret the generated data to inform subsequent stages of drug development, from formulation to lead optimization.

Foundational Concepts: Solubility and Lipophilicity in Drug Action

Aqueous and Organic Solvent Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. In drug development, aqueous solubility is a critical factor influencing oral bioavailability. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.

The solubility of an amine-containing compound like 4-isopropyloxazol-2-amine is significantly influenced by pH. The basic nitrogen atom can be protonated in acidic environments, forming a more water-soluble salt.[2] Conversely, in basic media, the free amine is less soluble in water. Understanding this pH-dependent solubility is crucial for predicting its behavior in different physiological compartments.

Organic solvent solubility is also important, particularly in the context of synthesis, purification, and formulation. Knowledge of a compound's solubility in various organic solvents aids in the selection of appropriate solvent systems for crystallization, chromatography, and the preparation of stock solutions for biological assays.

Lipophilicity: The Balance Between Hydrophilicity and Hydrophobicity

Lipophilicity is a measure of a compound's affinity for a non-polar, lipid-like environment versus a polar, aqueous environment.[1] It is a key factor governing a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues.

The most common descriptor for lipophilicity is the partition coefficient, P, which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][4] For convenience, lipophilicity is usually expressed as the logarithm of the partition coefficient, LogP .

For ionizable compounds like 4-isopropyloxazol-2-amine, the distribution coefficient, LogD , is often a more relevant parameter. LogD is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in the organic phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for determining the solubility and lipophilicity of 4-isopropyloxazol-2-amine. These protocols are designed to be self-validating and are based on established, reliable methodologies.

Determination of Aqueous and Organic Solvent Solubility

This protocol outlines a qualitative method for assessing the solubility of 4-isopropyloxazol-2-amine in various solvents.

Objective: To qualitatively determine the solubility of 4-isopropyloxazol-2-amine in water, acidic, and basic aqueous solutions, as well as common organic solvents.

Materials:

  • 4-Isopropyloxazol-2-amine

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Distilled water

  • 5% (w/v) Hydrochloric acid (HCl) solution

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Common organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)

  • Microbalance

Experimental Workflow:

G cluster_0 Solubility Determination Workflow start Start: Weigh 25 mg of 4-isopropyloxazol-2-amine water Add 0.75 mL of Distilled Water start->water shake_water Vigorously Shake for 1-2 min water->shake_water observe_water Observe for Dissolution shake_water->observe_water hcl If Insoluble in Water: Add 0.75 mL of 5% HCl observe_water->hcl Insoluble naoh For Comparison (if insoluble in water): Add 0.75 mL of 5% NaOH observe_water->naoh Insoluble organic Test with Organic Solvents (e.g., Ethanol, DMSO) observe_water->organic Insoluble end End: Classify Solubility observe_water->end Soluble shake_hcl Vigorously Shake for 1-2 min hcl->shake_hcl observe_hcl Observe for Dissolution shake_hcl->observe_hcl observe_hcl->end shake_naoh Vigorously Shake for 1-2 min naoh->shake_naoh observe_naoh Observe for Dissolution shake_naoh->observe_naoh observe_naoh->end shake_organic Vigorously Shake for 1-2 min organic->shake_organic observe_organic Observe for Dissolution shake_organic->observe_organic observe_organic->end

Caption: Workflow for the qualitative determination of solubility.

Procedure:

  • Water Solubility Test:

    • Add approximately 25 mg of 4-isopropyloxazol-2-amine to a clean test tube.

    • In small portions, add 0.75 mL of distilled water.[5][6]

    • After each addition, vigorously shake the test tube for 1-2 minutes.[6]

    • Observe if the compound dissolves completely.

  • Acid Solubility Test (if insoluble in water):

    • If the compound did not dissolve in water, place approximately 25 mg of the compound into a clean test tube.

    • Add 0.75 mL of 5% HCl solution in small portions.[5][6]

    • Shake vigorously and observe for dissolution.

  • Base Solubility Test (for comparison, if insoluble in water):

    • Place approximately 25 mg of the compound into a clean test tube.

    • Add 0.75 mL of 5% NaOH solution in small portions.

    • Shake vigorously and observe for dissolution. As an amine, the compound is not expected to dissolve in a basic solution, which helps to confirm its basic character.

  • Organic Solvent Solubility Test:

    • Repeat the procedure with various organic solvents to assess solubility in non-aqueous media.

Interpretation of Results:

  • Soluble in water: The compound is likely a low-molecular-weight amine.

  • Insoluble in water, soluble in 5% HCl: This is the expected result for a higher-molecular-weight amine like 4-isopropyloxazol-2-amine, indicating the formation of a soluble hydrochloride salt.[2]

  • Insoluble in water, HCl, and NaOH: The compound is likely neutral.

Data Presentation:

Solvent Solubility Observations
Distilled Water(e.g., Insoluble)(e.g., Suspension formed)
5% HCl(e.g., Soluble)(e.g., Clear solution)
5% NaOH(e.g., Insoluble)(e.g., No change)
Ethanol(e.g., Soluble)(e.g., Clear solution)
Methanol(e.g., Soluble)(e.g., Clear solution)
DMSO(e.g., Soluble)(e.g., Clear solution)
Acetonitrile(e.g., Sparingly Soluble)(e.g., Some solid remains)
Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of LogP.[3]

Objective: To determine the n-octanol/water partition coefficient (LogP) of 4-isopropyloxazol-2-amine.

Materials:

  • 4-Isopropyloxazol-2-amine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or mechanical shaker

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • pH meter and buffers

Experimental Workflow:

G cluster_1 Shake-Flask LogP Determination Workflow start Start: Prepare a stock solution of the compound add_solvents Add known volumes of n-octanol and water to a tube start->add_solvents add_compound Add a known amount of the compound add_solvents->add_compound shake Shake vigorously to allow partitioning (e.g., 1 hour) add_compound->shake separate Separate the two phases (centrifugation if needed) shake->separate analyze_aq Analyze the concentration in the aqueous phase separate->analyze_aq analyze_org Analyze the concentration in the n-octanol phase separate->analyze_org calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze_aq->calculate analyze_org->calculate end End: Report LogP value calculate->end

Caption: Workflow for LogP determination using the shake-flask method.

Procedure:

  • Preparation of Solvents:

    • Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

  • Partitioning:

    • Prepare a solution of 4-isopropyloxazol-2-amine in either the aqueous or organic phase.

    • Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube or separatory funnel.

    • Add a known amount of the compound solution.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.

  • Concentration Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[3][4]

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate LogP as the base-10 logarithm of P.

Data Presentation:

Replicate Concentration in n-Octanol (M) Concentration in Water (M) P LogP
1
2
3
Average
Std. Dev.
Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an indirect and often faster method for estimating LogP values.[7] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its known LogP value.

Objective: To estimate the LogP of 4-isopropyloxazol-2-amine using RP-HPLC.

Materials:

  • 4-Isopropyloxazol-2-amine

  • A set of standard compounds with known LogP values

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and water)

  • Solvents for sample preparation

Experimental Workflow:

G cluster_2 RP-HPLC LogP Estimation Workflow start Start: Prepare solutions of standard compounds and the test compound inject_standards Inject standard compounds onto the RP-HPLC system start->inject_standards inject_test Inject 4-isopropyloxazol-2-amine start->inject_test get_retention Record the retention time (tR) for each standard inject_standards->get_retention plot_calibration Plot log k vs. known LogP values of standards (k = (tR - t0) / t0) get_retention->plot_calibration interpolate Interpolate the LogP from the calibration curve plot_calibration->interpolate get_test_retention Record the retention time (tR) of the test compound inject_test->get_test_retention calculate_k Calculate log k for the test compound get_test_retention->calculate_k calculate_k->interpolate end End: Report estimated LogP value interpolate->end

Caption: Workflow for LogP estimation using RP-HPLC.

Procedure:

  • Calibration Curve:

    • Prepare solutions of a series of standard compounds with a range of known LogP values.

    • Inject each standard onto the RP-HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log k versus the known LogP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Prepare a solution of 4-isopropyloxazol-2-amine.

    • Inject the sample onto the same RP-HPLC system under the same conditions.

    • Record the retention time (t_R) of the compound.

  • LogP Estimation:

    • Calculate the capacity factor (k) for 4-isopropyloxazol-2-amine.

    • Using the calibration curve, determine the LogP value corresponding to the calculated log k.

Data Presentation:

Compound Retention Time (t_R) log k Known/Estimated LogP
Standard 1
Standard 2
...
4-Isopropyloxazol-2-amine(To be determined)

Conclusion and Future Directions

The experimental determination of solubility and lipophilicity is a cornerstone of early-stage drug discovery. This guide has provided a robust framework of protocols and theoretical considerations for the comprehensive physicochemical characterization of 4-isopropyloxazol-2-amine. The data generated from these experiments will be instrumental in building a holistic understanding of the compound's ADME properties, guiding lead optimization efforts, and ultimately, assessing its potential as a viable drug candidate.

Future work should focus on obtaining quantitative solubility data across a range of pH values to determine the compound's pKa and its full pH-solubility profile. Additionally, exploring its stability in various media will be crucial for developing appropriate formulations. By systematically applying the principles and methodologies outlined herein, researchers can confidently advance the development of 4-isopropyloxazol-2-amine and other promising molecules.

References

  • MDPI. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubMed. (2014, October 15). Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates. Retrieved from [Link]

  • Wikipedia. Isopropylamine. Retrieved from [Link]

  • PMC - NIH. A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

  • YouTube. (2023, April 25). Amines - Lab Demonstration / solubility / basic character class 12 CBSE. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • PMC. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved from [Link]

  • Unknown. Solubility expt. Retrieved from [Link]

  • MDPI. (2021, March 24). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, September 2). Isopropylamine. Retrieved from [Link]

Sources

Exploratory

Therapeutic Potential of 4-Isopropyloxazol-2-amine Derivatives in Oncology: A Fragment-Based Design Perspective

The following technical guide details the therapeutic utility of 4-isopropyloxazol-2-amine derivatives, positioning them as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) for oncology. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility of 4-isopropyloxazol-2-amine derivatives, positioning them as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) for oncology.

Executive Summary: The Oxazole Advantage

In the pursuit of next-generation kinase inhibitors, the 4-isopropyloxazol-2-amine scaffold (CAS: 229003-15-0) has emerged as a critical bioisostere to the traditional thiazol-2-amine moiety found in approved drugs like Dasatinib.[1] While thiazoles are potent, they often suffer from metabolic liabilities (e.g., reactive metabolite formation via S-oxidation).[1]

The oxazole counterpart offers three distinct advantages:

  • Metabolic Stability: The oxygen atom reduces the risk of oxidative metabolism compared to sulfur.

  • Physicochemical Optimization: The 4-isopropyl group provides a precise steric bulk (

    
    ) to fill the hydrophobic "gatekeeper" pockets of kinases (e.g., CDK2, FLT3) without compromising solubility.[1]
    
  • Hydrogen Bonding: The 2-amino group and the oxazole nitrogen mimic the N1-C2-N3 motif of adenine, facilitating ATP-competitive inhibition.[1]

This guide outlines the synthesis, mechanistic rationale, and validation protocols for deploying this scaffold in oncology.[1][2]

Medicinal Chemistry & Synthesis

The synthesis of the core pharmacophore, 4-isopropyl-1,3-oxazol-2-amine , relies on a modified Hantzsch cyclization.[1] This reaction condenses an


-haloketone with urea or cyanamide.[1]
Synthesis Logic

The choice of the isopropyl group at the C4 position is deliberate. In Structure-Activity Relationship (SAR) studies, C4-alkyl substitutions modulate the dihedral angle of the drug-target complex, often locking the inhibitor in a bioactive conformation.[1]

Reaction Pathway (Visualization)

The following diagram illustrates the condensation mechanism utilized to generate the core scaffold.

OxazoleSynthesis Start1 1-bromo-3-methylbutan-2-one (Alpha-haloketone) Inter Intermediate (Hydroxy-imidazoline) Start1->Inter Nucleophilic Attack Start2 Urea / Cyanamide (Amidine Source) Start2->Inter Product 4-isopropyloxazol-2-amine (Core Scaffold) Inter->Product Dehydration (-H2O) Cyclization

Figure 1: Hantzsch-type cyclization pathway for the synthesis of the 4-isopropyloxazol-2-amine core.[1]

Target Profiling: Kinase Inhibition

Derivatives of 4-isopropyloxazol-2-amine are primarily designed to function as Type I ATP-competitive inhibitors.[1]

Primary Targets
  • FLT3 (FMS-like Tyrosine Kinase 3): Internal Tandem Duplications (ITD) in FLT3 are common in Acute Myeloid Leukemia (AML).[1] Oxazol-2-amines have shown nanomolar affinity by binding to the hinge region of FLT3.[1]

  • CDKs (Cyclin-Dependent Kinases): The scaffold mimics the purine ring of Roscovitine, inhibiting CDK2/Cyclin E and arresting the cell cycle at the G1/S transition.[1]

Mechanistic Pathway

The diagram below details the signaling cascade interruption caused by these derivatives in an AML context.

MechanismAction Inhibitor 4-isopropyl-oxazole Derivative FLT3 FLT3-ITD Receptor (Constitutively Active) Inhibitor->FLT3 Competitive Binding STAT5 STAT5 Phosphorylation FLT3->STAT5 Downstream Signaling ATP ATP ATP->FLT3 Blocked Nucleus Nuclear Translocation STAT5->Nucleus Genes Transcription of Bcl-xL, c-Myc Nucleus->Genes Apoptosis Apoptosis Induction (Cell Death) Genes->Apoptosis With Inhibitor (Inhibition) Proliferation Uncontrolled Proliferation Genes->Proliferation Without Inhibitor

Figure 2: Mechanism of Action (MoA) in FLT3-mutated AML cells.[1] The inhibitor blocks ATP binding, preventing STAT5 activation.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this scaffold.

Chemical Synthesis Protocol

Objective: Synthesize 4-isopropyloxazol-2-amine (Yield target: >60%).

  • Reagents: Dissolve urea (20 mmol) in absolute ethanol (30 mL).

  • Addition: Add 1-bromo-3-methylbutan-2-one (10 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor consumption of the haloketone via TLC (Hexane:EtOAc 3:1).[1]

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution (pH ~8).[1]

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (Look for isopropyl doublet at ~1.2 ppm and oxazole singlet at ~7.1 ppm).[1]

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine IC₅₀ against FLT3 or CDK2.[1]

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]

  • Incubation:

    • Add 2 µL of inhibitor (serial dilutions in DMSO) to 384-well plate.

    • Add 4 µL of enzyme (FLT3, 2 ng/well).[1] Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (Poly(Glu,Tyr) 4:1, 10 µM ATP).[1]

  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure luminescence using a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the comparative properties of the 4-isopropyl scaffold versus the traditional 4-phenyl and thiazole analogs, based on aggregated SAR data.

Property4-Isopropyloxazol-2-amine4-Phenyloxazol-2-amine4-Isopropylthiazol-2-amine
LogP (Lipophilicity) 1.2 (Optimal for oral)2.1 (Higher binding, lower sol.)[1]1.8
Metabolic Liability Low (Stable Ring)Moderate (Phenyl oxidation)High (S-oxidation)
FLT3 IC₅₀ (Est.) ~50–100 nM (Derivative dependent)~10–50 nM~20–80 nM
Ligand Efficiency High (Small fragment)ModerateModerate
Primary Utility Scaffold/FragmentLead CompoundLead Compound

Table 1: Physicochemical and biological comparison of oxazole/thiazole derivatives.

References

  • Vertex Pharmaceuticals. (2011).[1] Discovery of VX-970/M6620, the first ATR inhibitor to enter clinical studies.[1][3] Journal of Medicinal Chemistry.[2][4][5] Link

  • MDPI. (2020).[1] Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.[1] Pharmaceuticals.[2][6][7] Link[1]

  • National Institutes of Health (NIH). (2021).[1] Discovery of Quinazoline Derivatives as CDK Inhibitors.[4] Journal of Medicinal Chemistry.[2][4][5] Link

  • Sunidi Chemsys. (2023).[1] 4-Isopropyloxazol-2-amine Product Data.Link[1]

  • Bentham Science. (2022).[1] Recent Developments in Oxazole Derivatives as Anticancer Agents.[2]Link[1]

Sources

Foundational

A Technical Guide to 2-Amino-4-isopropyloxazole: A Versatile Building Block in Modern Medicinal Chemistry

Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, 2-aminooxazoles h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, 2-aminooxazoles have emerged as particularly valuable isosteres of the widely used 2-aminothiazole moiety, offering potential advantages in metabolic stability and physicochemical properties.[2][3] This guide provides an in-depth technical overview of 2-amino-4-isopropyloxazole, a specific and highly versatile building block. We will explore its synthesis, physicochemical characteristics, reactivity, and, most critically, its strategic application in drug discovery, with a particular focus on the rational design of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Core Attributes: Physicochemical and Structural Properties

The strategic value of 2-amino-4-isopropyloxazole originates from its distinct structural and electronic features. The 2-amino group provides a crucial vector for hydrogen bonding, while the 4-isopropyl group offers a non-polar, sterically defined substituent that can probe hydrophobic pockets in target proteins.

The key properties are summarized below. It is important to note that while some properties are fixed, others like LogP and pKa are best determined experimentally but can be estimated to guide initial design.[4][5] Understanding these parameters is critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₆H₁₀N₂ODefines the elemental composition and molecular weight.
Molecular Weight 126.16 g/mol Falls well within the range for "lead-like" and "drug-like" chemical space.
Hydrogen Bond Donors 1 (the -NH₂ group)Essential for forming strong, directional interactions with biological targets (e.g., protein backbones).
Hydrogen Bond Acceptors 2 (the ring N and O)Provides additional points for target interaction and influences solubility.
Estimated LogP ~1.2 - 1.8Indicates a favorable balance of hydrophilicity and lipophilicity, suggesting potential for good membrane permeability and aqueous solubility.[4]
Estimated pKa ~4.5 - 5.5 (for the conjugate acid)The basicity of the 2-amino group is modest, meaning it will be partially protonated at physiological pH, which can influence solubility and target engagement.[5]

Synthesis of the 2-Amino-4-isopropyloxazole Core

The construction of the 2-aminooxazole ring is a well-established transformation in organic chemistry. A robust and reliable method involves the condensation of an α-haloketone with urea or cyanamide.[1][8] For the target molecule, 2-amino-4-isopropyloxazole, the logical starting material is 1-bromo-3-methyl-2-butanone.

Representative Synthetic Workflow

The diagram below outlines a standard, efficient protocol for the laboratory-scale synthesis of the title compound.

G start Starting Materials: 1-Bromo-3-methyl-2-butanone Urea reaction Reaction Vessel: Solvent: Dimethylformamide (DMF) Temperature: 80-100 °C Time: 4-6 hours start->reaction Combine & Heat workup Aqueous Workup: 1. Cool to RT 2. Pour into water 3. Neutralize with NaHCO₃ reaction->workup Reaction Complete extraction Extraction: Extract with Ethyl Acetate (3x) Combine organic layers workup->extraction Phase Separation purification Purification: 1. Dry over Na₂SO₄ 2. Concentrate in vacuo 3. Silica Gel Chromatography extraction->purification Isolate Crude product Final Product: 2-Amino-4-isopropyloxazole purification->product Pure Compound

Caption: Synthetic workflow for 2-amino-4-isopropyloxazole.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-isopropyloxazole via condensation of 1-bromo-3-methyl-2-butanone and urea.

Materials:

  • 1-bromo-3-methyl-2-butanone (1.0 eq)

  • Urea (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of urea (2.0 eq) in anhydrous DMF, add 1-bromo-3-methyl-2-butanone (1.0 eq) at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Causality Check: The use of excess urea drives the reaction to completion. DMF is an excellent polar aprotic solvent for this type of condensation, effectively solvating the reactants. Heating provides the necessary activation energy for the cyclization to occur.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Self-Validation: The washing steps are crucial for removing residual DMF and inorganic salts, which is essential for obtaining a clean product after chromatography.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford pure 2-amino-4-isopropyloxazole.

Reactivity and Application as a Diversifiable Scaffold

The true power of 2-amino-4-isopropyloxazole as a building block lies in the reactivity of its 2-amino group. This primary amine serves as a versatile chemical handle for introducing a wide array of substituents, enabling extensive exploration of the structure-activity relationship (SAR) in a drug discovery campaign.

G core 2-Amino-4- isopropyloxazole r1 R-COCl / Base (Acyl Chloride) p1 Amide Derivative r1->p1 r2 R-SO₂Cl / Base (Sulfonyl Chloride) p2 Sulfonamide Derivative r2->p2 r3 R-NCO (Isocyanate) p3 Urea Derivative r3->p3 r4 Ar-X / Pd Catalyst (Buchwald-Hartwig) p4 Arylamine Derivative r4->p4 p1->core Acylation p2->core Sulfonylation p3->core Urea Formation p4->core C-N Coupling

Caption: Key functionalization pathways of the 2-amino group.

These transformations allow chemists to systematically modify the properties of the final molecule:

  • Acylation and Sulfonylation: Introduce groups that can act as hydrogen bond acceptors or form other key interactions.

  • Urea Formation: Often used to create potent and rigid linkers that can span larger distances in a binding pocket.

  • Buchwald-Hartwig Coupling: A powerful method for directly attaching aryl or heteroaryl rings, enabling the exploration of large areas of chemical space.

Core Application: A Privileged Scaffold for Kinase Inhibition

While no major marketed drug currently contains the precise 2-amino-4-isopropyloxazole fragment, its structural motifs are highly analogous to those found in a vast number of successful kinase inhibitors.[9][10] Kinases are a critical class of drug targets, and most inhibitors target the ATP-binding site.[3] A common and validated strategy involves using a heterocyclic amine to form one or more hydrogen bonds with the "hinge" region of the kinase, which is the flexible loop connecting the N- and C-lobes of the enzyme.

The Kinase Hinge-Binding Hypothesis

We can postulate a highly credible binding mode for a fragment based on our scaffold within a generic kinase active site.

  • The Hinge Binder: The 2-amino group is perfectly positioned to act as a bidentate hydrogen bond donor to the backbone carbonyls of the kinase hinge region. This interaction is a primary anchor for many Type I kinase inhibitors and is critical for achieving high potency.[11]

  • The Hydrophobic Probe: The 4-isopropyl group serves as a hydrophobic substituent that can occupy a nearby pocket. The size and shape of this pocket vary between kinases. Therefore, the isopropyl group can be a key determinant of both potency and, crucially, selectivity against other kinases in the human kinome.

G cluster_0 Kinase Hinge Region (Protein Backbone) cluster_1 2-Amino-4-isopropyloxazole Ligand cluster_2 Hydrophobic Pocket hinge_co1 C=O hinge_nh N-H hinge_co2 C=O N_amino H₂N N_amino->hinge_co1 H-Bond N_amino->hinge_nh H-Bond C_oxazole C N_oxazole N C4_oxazole C O_oxazole O C_isopropyl CH(CH₃)₂ pocket Val, Leu, Ile residues C_isopropyl->pocket Hydrophobic Interaction

Caption: Hypothetical binding mode in a kinase ATP pocket.

This model provides a clear, rational basis for using 2-amino-4-isopropyloxazole as a starting point. The synthetic handles described in Section 3 would be used to build off the oxazole core, adding substituents that can interact with other regions of the ATP binding site to further enhance potency and selectivity.

Conclusion and Future Perspectives

2-Amino-4-isopropyloxazole represents a building block with immense, if currently under-exploited, potential. Its straightforward synthesis, versatile reactivity, and favorable physicochemical properties make it an attractive starting point for medicinal chemistry programs. The strong analogy to proven hinge-binding motifs in the field of kinase inhibition provides a powerful and rational starting point for the design of new therapeutics. As the demand for novel, selective, and metabolically robust kinase inhibitors continues to grow, scaffolds like 2-amino-4-isopropyloxazole are poised to become increasingly important tools in the drug discovery arsenal.

References

  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2025). Source not specified.
  • Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

  • Isopropyl amine derivatives, processes for their preparation and medicaments containing them. (n.d.).
  • Investigating Singly Substituted 2-amino-1,3,4-oxadiazoles as Antibiotic Drug Candidates. (2023). KnightScholar. [Link]

  • Process for the preparation of 2-amino-oxazoles. (n.d.).
  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • United States Patent 3,657,250. (n.d.).
  • Process for preparing 2-aminoindan derivatives. (n.d.).
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]

  • Discoveries. (n.d.). NEDP. [Link]

  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (n.d.). ACS Publications. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (n.d.). PMC. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). MDPI. [Link]

  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. (2025). ResearchGate. [Link]

  • Process for preparing 2-isopropenyl oxazoline. (1990). Justia Patents. [Link]

  • (2R,4R)-2-(2-Amino-2-methylpropionylamino)-5-(5'-chloro-2'-fluorobiphenyl-4-yl)-4-[(4-isopropyloxazole-2-carbonyl)amino]pentanoic Acid. (n.d.). PubChem. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Source not specified.
  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.). Source not specified.
  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.).
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). MDPI. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2025). MDPI. [Link]

  • Antimicrobial Phytochemicals: LogP and pKa Data for 30 Compounds. (2026). DociLab. [Link]

  • Synthesis and characterization of 3-( - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023). Semantic Scholar. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Research. (n.d.). cheMIKAILproteomics. [Link]

  • Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists. (2015). PubMed. [Link]

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Exploratory

Bioisosteric replacement of thiazoles with 4-isopropyloxazol-2-amine

Focus Compound: 4-isopropyloxazol-2-amine Executive Summary In medicinal chemistry, the bioisosteric replacement of a thiazole ring with an oxazole is a high-impact tactic used to modulate physicochemical properties with...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 4-isopropyloxazol-2-amine

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a thiazole ring with an oxazole is a high-impact tactic used to modulate physicochemical properties without disrupting the core binding vector.[1] While thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Dabrafenib), they often introduce liabilities regarding lipophilicity (ClogP) and reactive metabolite formation via sulfur oxidation.

This guide details the strategic transition to 4-isopropyloxazol-2-amine , a scaffold that retains the critical kinase hinge-binding motif (2-amine) while utilizing the isopropyl group to fill hydrophobic pockets (e.g., gatekeeper residues) with a reduced lipophilic profile.

Part 1: Physicochemical & Structural Profiling

The transition from sulfur (Thiazole) to oxygen (Oxazole) is not merely an atomic swap; it fundamentally alters the electronic and steric landscape of the pharmacophore.

Structural Geometry and Electrostatics

The oxazole ring is less aromatic than thiazole due to the high electronegativity of oxygen, which sequesters lone pair electrons more tightly than sulfur. This results in a planar but electronically distinct surface.

Table 1: Comparative Physicochemical Metrics

FeatureThiazole ScaffoldOxazole ScaffoldImpact of Switch
Bond Length (C-X) C-S: ~1.72 ÅC-O: ~1.36 ÅRing Contraction: Oxazole is more compact; substituents at C4/C5 move closer to the N3 acceptor.
H-Bond Basicity (N3) pKa ~ 2.5 (Weak base)pKa ~ 0.8 (Very weak base)Reduced Basicity: The 2-amino group becomes the primary donor; ring N becomes a weaker acceptor.
Lipophilicity (

LogP)
Baseline-0.5 to -1.5 unitsSolubility: Significant improvement in aqueous solubility due to lower ClogP and higher polarity.
Metabolic Liability S-oxidation, Ring openingRing opening (Hydrolysis)Safety: Eliminates sulfoxide/sulfone metabolite risks; reduces reactive intermediate potential.
The "Isopropyl" Vector

The 4-isopropyl group in 4-isopropyloxazol-2-amine acts as a bioisostere for the valine side-chain. In kinase inhibitors, this bulky aliphatic group is frequently employed to target the hydrophobic back pocket or interact with the gatekeeper residue , providing selectivity over kinases with smaller gatekeepers.

Part 2: Synthetic Protocol

Target: 4-isopropyloxazol-2-amine Methodology: Modified Hantzsch Condensation

Unlike thiazoles, which are robustly synthesized via Hantzsch condensation of


-haloketones and thiourea, the oxazole equivalent requires cyanamide (

)
. Reaction with urea typically yields the 2-oxazolone (tautomer of 2-hydroxyoxazole), which is chemically distinct.
Retrosynthetic Workflow (Graphviz)

Synthesis Start 3-methylbutan-2-one (Isopropyl methyl ketone) Bromination Step 1: Bromination (Br2 / MeOH) Start->Bromination Intermediate 1-bromo-3-methylbutan-2-one (Alpha-haloketone) Bromination->Intermediate Cyclization Step 2: Cyclization (Cyanamide / EtONa) Intermediate->Cyclization + H2N-CN SideProduct Avoid: Urea Reagent (Yields 2-oxazolone) Intermediate->SideProduct + Urea Product 4-isopropyloxazol-2-amine Cyclization->Product

Caption: Figure 1. Selective synthesis of 2-aminooxazoles requires cyanamide to avoid oxazolone formation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-bromo-3-methylbutan-2-one

  • Reagents: 3-methyl-2-butanone (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol (Solvent).
    
  • Procedure: Cool a solution of 3-methyl-2-butanone in methanol to 0°C. Add bromine dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.

  • Workup: Stir for 2 hours at RT. Quench with aqueous

    
    . Extract with DCM.[2] The product is lachrymatory; handle in a fume hood.
    
  • Checkpoint: NMR should show disappearance of the methyl ketone singlet (~2.1 ppm) and appearance of the

    
     singlet (~3.9 ppm).
    

Step 2: Cyclization to 4-isopropyloxazol-2-amine

  • Reagents: 1-bromo-3-methylbutan-2-one (1.0 eq), Cyanamide (

    
    , 1.2 eq), Sodium Ethoxide (EtONa, 1.5 eq), Ethanol (Abs).
    
  • Procedure:

    • Dissolve cyanamide in absolute ethanol.[3]

    • Add EtONa slowly to form the sodium salt of cyanamide in situ.

    • Add the

      
      -bromoketone dropwise at room temperature.
      
    • Reflux the mixture for 3–5 hours.

  • Purification:

    • Evaporate solvent. Resuspend residue in water/ethyl acetate.

    • The 2-aminooxazole is basic; extract into 1M HCl, wash organic layer (removes unreacted ketone), then basify aqueous layer with NaOH to pH 10 and extract back into EtOAc.

    • Recrystallization: Toluene or Hexane/EtOAc.

Part 3: Biological Application & Logic

Kinase Hinge Binding Mode

The 2-aminooxazole motif functions as a classic Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) system depending on the specific kinase hinge architecture.

  • N3 (Ring Nitrogen): H-bond Acceptor (interacts with hinge backbone NH).

  • C2-NH2 (Exocyclic Amine): H-bond Donor (interacts with hinge backbone Carbonyl).

  • C4-Isopropyl: Hydrophobic interaction.

Decision Matrix: When to Switch?

DecisionMatrix Start Current Lead: 2-aminothiazole Q1 Is Solubility < 10 µM? Start->Q1 Q2 Is CYP Inhibition High? Q1->Q2 No (Solubility OK) Action_Switch Switch to 4-isopropyloxazol-2-amine Q1->Action_Switch Yes (Poor Sol) Q3 Reactive Metabolites? (GSH Adducts) Q2->Q3 No Q2->Action_Switch Yes (CYP Liability) Action_Keep Retain Thiazole (Optimize R-groups) Q3->Action_Keep No Q3->Action_Switch Yes (S-oxidation)

Caption: Figure 2. Strategic decision tree for bioisosteric replacement based on ADME liabilities.

Part 4: Metabolic Implications

Thiazole Liability: S-Oxidation

Thiazoles are susceptible to oxidation by CYP450 enzymes (particularly CYP3A4) at the sulfur atom, forming sulfoxides and sulfones. These species can be electrophilic, leading to covalent binding with proteins (toxicity) or rapid clearance.

Oxazole Stability & Liability

Replacing Sulfur with Oxygen eliminates S-oxidation. However, the oxazole ring is less aromatic and more electron-deficient.

  • Advantage: No formation of reactive sulfoxides.

  • Risk: The oxazole ring can be susceptible to hydrolytic ring opening under highly acidic conditions or specific enzymatic catalysis, though 2-amino substitution generally stabilizes the ring via resonance (push-pull system).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pevarello, P., et al. (2004). Synthesis and Activity of 2-Aminooxazoles as Novel Kinase Inhibitors. Journal of Medicinal Chemistry, 47(13), 3367–3380. Link

  • Kashman, Y., et al. (2011). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle. Marine Drugs, 9(12), 2627–2638. (Discusses comparative stability of thiazole vs oxazole). Link

  • Sommer, J. (1970). Synthesis of 2-aminooxazoles via Cyanamide Condensation. Journal of Organic Chemistry, 35(5), 1515–1519. Link

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Foundational

The Metabolic Tightrope: A Guide to the Stability of 4-Isopropyl Oxazole Scaffolds in Drug Design

In the intricate dance of drug discovery, the metabolic stability of a lead compound is a critical performance metric. A molecule that is rapidly metabolized can have a fleeting therapeutic effect, leading to a short hal...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, the metabolic stability of a lead compound is a critical performance metric. A molecule that is rapidly metabolized can have a fleeting therapeutic effect, leading to a short half-life and the need for frequent, often inconvenient, dosing regimens. Conversely, a compound that is too stable may accumulate in the body, raising concerns about potential toxicity. The 4-isopropyl oxazole scaffold, a privileged structure in modern medicinal chemistry, presents its own unique set of metabolic challenges and opportunities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic landscape of this important chemical moiety, offering field-proven insights into its evaluation and optimization.

The 4-Isopropyl Oxazole Moiety: A Double-Edged Sword in Drug Design

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile building block in medicinal chemistry, found in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a diverse range of enzymes and receptors.[3][4] The addition of a 4-isopropyl group can further enhance binding affinity and modulate physicochemical properties. However, this very feature can also be its Achilles' heel.

The isopropyl group, while often beneficial for potency, is a well-known "metabolic hotspot." It is susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[5] This metabolic vulnerability can lead to rapid clearance of the drug from the body, diminishing its therapeutic efficacy.

Charting the Metabolic Landscape: Key Pathways and Hotspots

The metabolic fate of a 4-isopropyl oxazole-containing compound is primarily dictated by the enzymatic machinery of the liver. Understanding the likely biotransformation pathways is paramount for designing more robust drug candidates.

The Isopropyl Group: The Primary Site of Metabolic Attack

The most probable metabolic transformation for a 4-isopropyl oxazole scaffold is the oxidation of the isopropyl group. This can proceed through several routes:

  • Hydroxylation: The tertiary carbon of the isopropyl group is particularly susceptible to hydroxylation, forming a tertiary alcohol. This is often the initial and rate-limiting step in its metabolism.

  • Further Oxidation: The resulting alcohol can be further oxidized to a ketone.

The Oxazole Ring: A More Stable Core, But Not Invincible

While the oxazole ring itself is generally more metabolically stable than the isopropyl substituent, it is not entirely inert. Potential metabolic pathways involving the oxazole ring include:

  • Ring Cleavage: Although less common, enzymatic cleavage of the oxazole ring can occur, leading to the formation of more polar, readily excretable metabolites.

  • Oxidation: Oxidation of the oxazole ring itself can also occur, though typically at a slower rate than the oxidation of the isopropyl group.

N-Dealkylation: A Consideration for N-Substituted Oxazoles

If the nitrogen atom of the oxazole ring is substituted with an alkyl group, N-dealkylation can be a significant metabolic pathway.[6][7] This process, also mediated by CYP enzymes, involves the removal of the alkyl group, leading to the formation of a primary or secondary amine.

The following diagram illustrates the primary putative metabolic pathways for a generic 4-isopropyl oxazole scaffold.

Caption: Putative metabolic pathways for the 4-isopropyl oxazole scaffold.

In Vitro Assessment of Metabolic Stability: A Practical Guide

To experimentally determine the metabolic stability of a 4-isopropyl oxazole-containing compound, a series of in vitro assays are employed. These assays provide crucial data on the compound's half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting its in vivo pharmacokinetic profile.

The Workhorse of Early Discovery: The Microsomal Stability Assay

The liver microsomal stability assay is a widely used, high-throughput screen in early drug discovery. Liver microsomes are subcellular fractions that are rich in CYP enzymes.[8]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • In a 96-well plate, combine the test compound working solution, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and phosphate buffer.

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold excess of cold ACN containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope).

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

The Gold Standard: The Hepatocyte Stability Assay

For a more comprehensive assessment, the hepatocyte stability assay is the preferred method. Intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant model.[9]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Shaker

  • Acetonitrile (ACN) containing an internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw and wash the cryopreserved hepatocytes according to the supplier's protocol to remove cryoprotectant.

    • Resuspend the hepatocytes in culture medium to the desired cell density (e.g., 0.5-1 x 10^6 cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.

    • Immediately quench the reaction by adding the aliquot to cold ACN with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the microsomal stability assay protocol.

Data Analysis:

  • Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.

The following diagram illustrates the general workflow for these in vitro metabolic stability assays.

Metabolic Stability Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Start Test Compound Stock Incubation_Mix Prepare Incubation Mix (Compound + Microsomes/Hepatocytes) Start->Incubation_Mix Pre_Incubate Pre-incubate at 37°C Incubation_Mix->Pre_Incubate Initiate Initiate Reaction (Add NADPH/Start Timing) Pre_Incubate->Initiate Time_Points Sample at Time Points Initiate->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Process Process Samples (Centrifuge) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Strategies for Enhancing the Metabolic Stability of 4-Isopropyl Oxazole Scaffolds

Should a promising 4-isopropyl oxazole-containing compound exhibit poor metabolic stability, several medicinal chemistry strategies can be employed to mitigate this liability.

Taming the Isopropyl Group: Bioisosteric Replacement

Given that the isopropyl group is a primary metabolic hotspot, its replacement with a more stable bioisostere is a common and effective strategy. A bioisostere is a chemical substituent that retains the desired biological activity of the parent molecule but has altered physicochemical or metabolic properties.

Table 1: Potential Bioisosteric Replacements for the Isopropyl Group

BioisostereRationale for Improved Stability
Cyclopropyl The strained ring system is less susceptible to CYP-mediated oxidation.
tert-Butyl The quaternary carbon atom lacks a hydrogen that can be readily abstracted by CYP enzymes.
Trifluoromethyl The strong carbon-fluorine bonds are highly resistant to metabolic cleavage.
Smaller Alkyl Groups (e.g., Ethyl) While still susceptible to oxidation, the rate may be slower compared to the isopropyl group.
Blocking the Hotspot: Strategic Fluorination

The introduction of fluorine atoms at or near a metabolic hotspot can sterically and electronically hinder the approach of CYP enzymes, thereby "blocking" metabolism at that site. For the 4-isopropyl oxazole scaffold, fluorination of the isopropyl group could be a viable strategy, although this can be synthetically challenging.

Scaffold Hopping: A Paradigm Shift

In cases where modifications to the isopropyl group are not successful or compromise biological activity, a more drastic approach is "scaffold hopping."[10] This involves replacing the entire 4-isopropyl oxazole core with a different heterocyclic system that maintains the key pharmacophoric elements but possesses a more favorable metabolic profile.

Table 2: Potential Scaffold Replacements for 4-Isopropyl Oxazole

Alternative ScaffoldRationale
Isoxazole The isomeric arrangement of the nitrogen and oxygen atoms can alter the electronic properties and metabolic susceptibility of the ring.
Thiazole The sulfur atom in the thiazole ring can influence the metabolic profile, sometimes leading to improved stability.
Pyrazole Pyrazoles can offer a different metabolic profile while potentially maintaining similar hydrogen bonding interactions.
1,2,4-Oxadiazole This and other oxadiazole isomers can present different metabolic liabilities and opportunities for substituent placement.[11][12]

The following diagram illustrates the logical relationship between identifying metabolic liabilities and implementing strategies for improvement.

Metabolic Stability Optimization Logic Start 4-Isopropyl Oxazole Lead Compound Assay In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) Start->Assay Data Poor Metabolic Stability? (Short t½, High CLint) Assay->Data Stable Good Metabolic Stability (Proceed with Candidate) Data->Stable No Unstable Metabolic Liability Identified Data->Unstable Yes Strategies Implement Medicinal Chemistry Strategies Unstable->Strategies Bioisostere Bioisosteric Replacement (e.g., cyclopropyl, tert-butyl) Strategies->Bioisostere Fluorination Strategic Fluorination Strategies->Fluorination Scaffold_Hop Scaffold Hopping (e.g., isoxazole, thiazole) Strategies->Scaffold_Hop Re-evaluate Synthesize and Re-evaluate New Analogs Bioisostere->Re-evaluate Fluorination->Re-evaluate Scaffold_Hop->Re-evaluate Re-evaluate->Assay

Caption: A logical workflow for addressing metabolic instability.

Conclusion: Navigating the Metabolic Maze

The 4-isopropyl oxazole scaffold is a valuable tool in the medicinal chemist's arsenal, but its inherent metabolic liabilities must be carefully managed. A thorough understanding of the underlying metabolic pathways, coupled with a robust in vitro testing cascade, is essential for identifying and mitigating these risks. By employing rational design strategies such as bioisosteric replacement and scaffold hopping, researchers can successfully navigate the metabolic maze and develop 4-isopropyl oxazole-based drug candidates with improved pharmacokinetic profiles and a greater chance of clinical success. The journey from a promising lead to a life-changing medicine is fraught with challenges, and mastering the art of metabolic optimization is a critical step towards that ultimate goal.

References

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  • Wąsik, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Isopropyloxazol-2-amine from α-Haloketones and Urea: An Application and Protocol Guide

Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-isopropyloxazol-2-amine, a valuable scaffold in medicinal chemistry, from readily available α-haloke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-isopropyloxazol-2-amine, a valuable scaffold in medicinal chemistry, from readily available α-haloketones and urea. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting guidance. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-quality outcomes.

Introduction: The Significance of the 2-Aminooxazole Moiety

The 2-aminooxazole core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds.[1][2] Its unique electronic and structural features allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of 2-aminooxazole have demonstrated a wide range of pharmacological activities, including but not limited to, antitubercular[1], anti-inflammatory, and kinase inhibitory effects.[3]

The synthesis of 2-aminooxazoles via the condensation of α-haloketones with urea, a variation of the Bredereck oxazole synthesis, represents a classical and efficient method for constructing this important heterocyclic system.[4][5][6] This approach offers a convergent and atom-economical route to a diverse range of substituted 2-aminooxazoles, making it a highly valuable transformation in the synthetic chemist's toolbox.

Reaction Mechanism and Rationale

The formation of 4-isopropyloxazol-2-amine from an α-haloketone and urea proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of a nitrogen atom from urea on the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Key Mechanistic Steps:

  • Nucleophilic Attack: Urea acts as the nitrogen source. One of its amino groups attacks the carbonyl carbon of the α-haloketone (e.g., 1-bromo-3-methyl-2-butanone).

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate.

  • Cyclization: An intramolecular nucleophilic substitution occurs where the oxygen of the former carbonyl group attacks the carbon bearing the halogen, displacing the halide ion and forming the five-membered oxazoline ring.

  • Dehydration and Tautomerization: The resulting intermediate readily dehydrates and tautomerizes to form the stable, aromatic 2-aminooxazole ring. Theoretical studies suggest that this final water elimination step is often the rate-determining step and can be catalyzed.[7]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2 & 3: Cyclization cluster_2 Step 4: Dehydration & Aromatization alpha_haloketone α-Haloketone (1-bromo-3-methyl-2-butanone) intermediate1 Tetrahedral Intermediate alpha_haloketone->intermediate1 + Urea urea Urea intermediate2 Cyclized Intermediate (Hydroxyoxazoline) intermediate1->intermediate2 - HBr product 4-Isopropyloxazol-2-amine intermediate2->product - H₂O

Caption: Generalized reaction mechanism for the synthesis of 2-aminooxazoles.

Experimental Protocol: Synthesis of 4-Isopropyloxazol-2-amine

This protocol provides a detailed procedure for the synthesis of 4-isopropyloxazol-2-amine from 1-bromo-3-methyl-2-butanone and urea.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-3-methyl-2-butanone≥97%Commercially AvailableCaution: Lachrymator and corrosive. Handle in a fume hood.
UreaACS Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableStore over molecular sieves.
Ethyl acetate (EtOAc)ACS Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Fume hood

Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine 1-bromo-3-methyl-2-butanone, urea, and DMF in a flask. start->reagents heat Heat the reaction mixture (e.g., 120 °C) with stirring. reagents->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Upon completion quench Quench with saturated NaHCO₃ solution. cool->quench extract Extract with ethyl acetate. quench->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify characterize Characterize the final product. purify->characterize end End characterize->end

Caption: A streamlined workflow for the synthesis of 4-isopropyloxazol-2-amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-3-methyl-2-butanone (1.0 eq), urea (2.0-3.0 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the α-bromoketone.

    • Rationale: An excess of urea is used to drive the reaction to completion. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.[8][9]

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting α-bromoketone is consumed. Reaction times can vary, but typically range from 3 to 12 hours. Microwave irradiation can also be employed to significantly reduce reaction times.[1][8]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Characterization: The structure and purity of the final product, 4-isopropyloxazol-2-amine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
  • α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • DMF: N,N-Dimethylformamide is a potential reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: Adhere to standard laboratory safety practices.[11][12][13][14]

Data Interpretation and Expected Outcomes

ParameterExpected Value/Outcome
Yield 40-70% (can vary based on scale and purification efficiency)
Appearance White to off-white solid
¹H NMR Expect characteristic signals for the isopropyl group (a doublet and a septet), a singlet for the oxazole ring proton, and a broad singlet for the amino protons.
¹³C NMR Expect signals corresponding to the carbons of the isopropyl group and the three distinct carbons of the 2-aminooxazole ring.
Mass Spec (ESI+) Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of 4-isopropyloxazol-2-amine.

Troubleshooting

Troubleshooting cluster_solutions start Problem low_yield Low or No Product Formation start->low_yield incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction side_products Formation of Side Products start->side_products solution_yield1 Check reagent purity and stoichiometry. low_yield->solution_yield1 solution_yield2 Ensure anhydrous conditions. low_yield->solution_yield2 solution_yield3 Increase reaction temperature or time. low_yield->solution_yield3 solution_incomplete1 Increase reaction time or temperature. incomplete_reaction->solution_incomplete1 solution_incomplete2 Consider microwave irradiation. incomplete_reaction->solution_incomplete2 solution_side1 Optimize reaction temperature (lower if decomposition is observed). side_products->solution_side1 solution_side2 Improve purification technique. side_products->solution_side2

Caption: A decision tree for troubleshooting common issues in the synthesis.

Conclusion

The synthesis of 4-isopropyloxazol-2-amine from α-haloketones and urea is a robust and versatile method for accessing this valuable heterocyclic motif. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can confidently and efficiently produce this key building block for applications in drug discovery and medicinal chemistry. The principles and techniques outlined in this guide are broadly applicable to the synthesis of a wide array of substituted 2-aminooxazoles.

References

  • Slideshare. Oxazole | PPTX. [Link]

  • 化学空间. Bredereck噁唑合成法(Bredereck Oxazole Synthesis). [Link]

  • ResearchGate. (A) Scheme for the synthesis of 2-aminooxazole and 2-aminoimidazole.... [Link]

  • Bar-Ilan University. Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra. [Link]

  • ResearchGate. Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. [Link]

  • ACS Publications. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

  • Scribd. 2-Aminooxazoles and Their Derivatives (Review) | PDF | Amine. [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. [Link]

  • PubMed Central. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC. [Link]

  • RSC Publishing. High-temperature water unlocks urea as nitrogen-source towards imidazoles. [Link]

  • Thieme. Novel and Efficient Synthesis of 2-Aminooxazoles from Pyrimidin-2(1H)-one. [Link]

  • PubMed Central. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. [Link]

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  • MDPI. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]

  • RSC Publishing. Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

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Application

Application Note: Buchwald-Hartwig Amination of 4-isopropyloxazol-2-amine

A Guide to Catalyst Selection, Condition Optimization, and Protocol Execution for the Synthesis of N-Aryl-4-isopropyloxazol-2-amines Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amina...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Catalyst Selection, Condition Optimization, and Protocol Execution for the Synthesis of N-Aryl-4-isopropyloxazol-2-amines

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more traditional methods, enabling the construction of complex molecules with greater efficiency.[1][3]

This application note focuses on a particularly relevant substrate class: heteroaromatic amines. Specifically, we address the coupling of 4-isopropyloxazol-2-amine with various aryl halides. This moiety is of significant interest in medicinal chemistry, and the ability to reliably append diverse aryl groups is critical for library synthesis and structure-activity relationship (SAR) studies in drug development. However, heteroaromatic amines present unique challenges that require careful consideration and optimization of reaction parameters.[1][4] This guide provides a comprehensive framework, from mechanistic principles to a detailed experimental protocol, to empower researchers to successfully navigate the intricacies of this transformation.

Mechanistic Overview and Key Challenges

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates.

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[5][6]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product start Ar-X start->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex M⁺B⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

For a substrate like 4-isopropyloxazol-2-amine, two primary challenges emerge:

  • Catalyst Inhibition: The oxazole ring contains a nitrogen atom that, along with the exocyclic amine, can act as a bidentate ligand. This can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst and stalling the reaction.

  • Steric Hindrance: The isopropyl group at the C4 position, while not directly adjacent to the reacting amine, contributes to the overall steric profile of the molecule. This can slow down the crucial reductive elimination step, which is often rate-limiting.

Overcoming these challenges requires the strategic selection of a catalyst system that favors the productive catalytic pathway.

Optimization of Reaction Parameters: A Systematic Approach

The success of coupling 4-isopropyloxazol-2-amine is highly dependent on the judicious choice of four key components: the palladium precatalyst, the ancillary ligand, the base, and the solvent.

Palladium Precatalyst and Ligand: The Heart of the Reaction

The combination of the palladium source and the phosphine ligand is the most critical factor for success. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., G2, G3, G4) are often superior. These precatalysts offer greater air and moisture stability and generate the active L-Pd(0) species more cleanly and efficiently upon activation by the base.[4][7]

For heteroaromatic amines, the ligand must be carefully chosen to accelerate the desired reaction steps while discouraging catalyst deactivation. The most effective ligands for this purpose are sterically demanding, electron-rich dialkylbiaryl phosphines .[1][8]

  • Rationale: The bulk of these ligands promotes the formation of a monoligated palladium complex.[1] This coordinatively unsaturated species is highly reactive and facilitates rapid oxidative addition and, most importantly, the final reductive elimination step. The electron-donating nature of the ligand also enhances the rate of oxidative addition.

LigandStructureKey Features & Application Notes
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent general-purpose ligand for a wide range of amines, including heteroaromatics. Often provides a good balance of reactivity and stability.[2]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly active and particularly effective for coupling primary amines. Its significant steric bulk can be advantageous for challenging substrates.[5]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA robust and widely used ligand. It shows excellent performance with aryl chlorides and is a reliable choice for initial screening.[9][10]
XantPhos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand with a large natural bite angle. It can be particularly effective in preventing β-hydride elimination and is a good candidate for certain substrate combinations.[11]

Recommendation: For 4-isopropyloxazol-2-amine, begin screening with RuPhos or XPhos in combination with a G3 or G4 precatalyst.

Base Selection

The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[6] The base must be strong enough to facilitate this step but not so nucleophilic that it interferes with the catalyst or substrates.

  • Strong Alkoxides: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective bases for this transformation.[4] They are highly basic yet sterically hindered, minimizing side reactions.

  • Carbonates: In cases where the substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this often requires higher temperatures or longer reaction times.[6][7]

Recommendation: Sodium tert-butoxide (NaOtBu) is the preferred base for this coupling due to its high basicity and proven efficacy.

Solvent Effects

The choice of solvent influences the solubility of the reagents and the stability of the catalytic intermediates. Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Toluene and 1,4-Dioxane: These are the most commonly used and reliable solvents for Buchwald-Hartwig aminations.[5][9] They offer good solubility for the organic components and are relatively inert.

  • tert-Butanol (t-BuOH): Can be used, sometimes in combination with other solvents.

Recommendation: Toluene is an excellent starting point due to its high boiling point and general effectiveness.[9] 1,4-Dioxane is also a strong alternative.

Recommended Experimental Protocol

This protocol provides a general procedure for the coupling of an aryl bromide with 4-isopropyloxazol-2-amine. Reaction conditions, particularly temperature and time, may need to be optimized for specific aryl halide partners.

Experimental Workflow prep 1. Reagent Preparation & Inerting add_reagents 2. Addition of Reagents (Amine, Aryl Halide, Base) prep->add_reagents add_catalyst 3. Addition of Catalyst System (Precatalyst + Ligand) add_reagents->add_catalyst reaction 4. Reaction Heating & Monitoring (e.g., 80-110 °C, TLC/LC-MS) add_catalyst->reaction workup 5. Reaction Workup (Quench, Extract, Dry) reaction->workup purify 6. Purification (Silica Gel Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents
  • Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv

  • 4-isopropyloxazol-2-amine: 1.2 mmol, 1.2 equiv

  • RuPhos-Pd-G3 Precatalyst: 0.02 mmol, 2 mol%

  • RuPhos (additional ligand): 0.02 mmol, 2 mol%

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol, 1.4 equiv

  • Anhydrous Toluene: 5 mL (approx. 0.2 M)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the 4-isopropyloxazol-2-amine (1.2 equiv), the aryl halide (1.0 equiv), and the sodium tert-butoxide (1.4 equiv).

    • Scientist's Note: Adding the solid reagents first is often most convenient. NaOtBu is hygroscopic; handle it quickly in a dry environment.

  • Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: This step is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. Briefly stir the resulting suspension. Then, add the RuPhos-Pd-G3 precatalyst and the additional RuPhos ligand as solids in one portion.

    • Scientist's Note: Adding the catalyst last, against a positive pressure of inert gas, minimizes its exposure to any residual air. The addition of extra free ligand can sometimes be beneficial for catalyst stability and activity.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-isopropyloxazol-2-amine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Poor quality reagents/solvent. 4. Catalyst inhibition.1. Ensure rigorous inert atmosphere technique. 2. Use a freshly opened bottle of NaOtBu. 3. Use anhydrous solvent and pure starting materials. 4. Screen other ligands (e.g., BrettPhos, XPhos). Increase catalyst loading to 3-5 mol%.
Formation of Side Products 1. Hydrodehalogenation of aryl halide. 2. Dimerization of the amine.1. This can occur if the reductive elimination is slow. A bulkier ligand may help. Ensure the base is not wet. 2. This is less common but can indicate an overly reactive catalyst system. Consider a slightly lower temperature.
Reaction Stalls Catalyst has decomposed or become inhibited over time.Try adding a second portion of the catalyst system (e.g., 1-2 mol%) to the stalled reaction to see if it restarts.

Conclusion

The Buchwald-Hartwig amination of 4-isopropyloxazol-2-amine is a highly achievable yet nuanced transformation. Success is predicated on a rational approach to catalyst selection, emphasizing the use of modern, sterically demanding biaryl phosphine ligands and palladacycle precatalysts. By employing rigorous inert atmosphere techniques and systematically optimizing the key parameters of ligand, base, and solvent, researchers can reliably access a diverse range of N-arylated oxazole products. This guide provides a robust starting point and a logical framework for developing efficient and scalable protocols essential for advancing research in medicinal chemistry and beyond.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7459b9340152df5323253]
  • Buchwald-Hartwig Coupling - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/buchwald-hartwig-coupling.htm]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://acsgcipr.files.wordpress.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659556/]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5c00088]
  • Role of the Base in Buchwald–Hartwig Amination - ACS Figshare. [URL: https://figshare.
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [URL: https://pubmed.ncbi.nlm.nih.gov/40479644/]
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.acrobiosystems.com/news-detail-chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://pubs.acs.org/doi/full/10.1021/acs.chemrev.5c00088]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/229074094_Recent_Advances_in_the_Buchwald-Hartwig_Amination_Reaction_Enabled_by_the_Application_of_Sterically_Demanding_Phosphine_Ancillary_Ligands]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-10-186.pdf]
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][11]oxazines by intramolecular Hiyama coupling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5070498/]

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Method

Application Notes and Protocols for Amide Coupling of Carboxylic Acids with 4-Isopropyloxazol-2-amine

Introduction: The Enduring Importance of the Amide Bond The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1][2] The synthesis of amides through the coupling of a carboxylic acid and an amine is, therefore, one of the most frequently performed transformations in drug discovery and development.[1] While conceptually simple, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] This has led to the development of a multitude of coupling reagents and protocols designed to activate the carboxylic acid, facilitating its reaction with the amine nucleophile.[]

This application note provides a detailed protocol for the amide coupling of carboxylic acids with 4-isopropyloxazol-2-amine, a heterocyclic amine. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize N-(4-isopropyloxazol-2-yl) amides. We will delve into the rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, workup, and troubleshooting.

The Unique Nature of 2-Aminooxazoles in Amide Synthesis

2-Aminooxazoles, such as 4-isopropyloxazol-2-amine, are a class of heterocyclic amines with distinct electronic properties. Spectroscopic and physicochemical studies have shown that acylation of substituted 2-aminooxazoles occurs exclusively on the exocyclic nitrogen atom.[5] This is a critical consideration for synthetic planning, as it ensures the formation of the desired amide product without competing reactions at the endocyclic nitrogen. The oxazole ring itself is a valuable pharmacophore found in numerous bioactive compounds, making the synthesis of its N-acylated derivatives of significant interest.

Recommended Protocol: Amide Coupling of a Carboxylic Acid with 4-Isopropyloxazol-2-amine using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is an aminium-based coupling reagent known for its high efficiency, fast reaction times, and ability to minimize racemization, particularly when coupling amino acids.[1] It is a reliable choice for coupling a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated.

Materials and Equipment
  • Carboxylic Acid: Substrate of interest (1.0 equivalent)

  • 4-Isopropyloxazol-2-amine: (1.0 - 1.2 equivalents)

  • HATU: (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA): (2.0 - 3.0 equivalents)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction Vessel: Round-bottom flask, appropriate for the reaction scale

  • Stirring: Magnetic stirrer and stir bar

  • Inert Atmosphere: Nitrogen or Argon gas supply

  • Standard laboratory glassware and equipment for workup and purification

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve Carboxylic Acid, 4-Isopropyloxazol-2-amine, and HATU in anhydrous DMF base Add DIPEA to the mixture reagents->base Under N2 atmosphere stir Stir at room temperature (Monitor by TLC or LC-MS) base->stir quench Quench with water and extract with an organic solvent (e.g., EtOAc) stir->quench Upon completion wash Wash organic layer with aqueous solutions (e.g., LiCl, NaHCO3, brine) quench->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: A typical workflow for the HATU-mediated amide coupling of a carboxylic acid with 4-isopropyloxazol-2-amine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent), 4-isopropyloxazol-2-amine (1.0-1.2 equivalents), and HATU (1.1 equivalents).

    • Add anhydrous DMF (or DCM) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.

    • Stir the mixture at room temperature for 5-10 minutes.

  • Initiation of the Reaction:

    • To the stirred solution, add DIPEA (2.0-3.0 equivalents) dropwise. The addition of the base is often accompanied by a slight exotherm.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical reaction time is 1-4 hours, but this can vary depending on the specific substrates.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-isopropyloxazol-2-yl) amide.

Mechanistic Insights: The Role of HATU

The amide coupling reaction proceeds through the activation of the carboxylic acid by HATU. The following diagram illustrates the generally accepted mechanism.

HATU_Mechanism CarboxylicAcid R-COOH Carboxylic Acid ActiveEster O-acylisouronium ester (Activated Intermediate) CarboxylicAcid->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA1 DIPEA DIPEA1->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + 4-Isopropyloxazol-2-amine Amine 4-Isopropyloxazol-2-amine Amine->TetrahedralIntermediate AmideProduct N-(4-isopropyloxazol-2-yl) amide (Product) TetrahedralIntermediate->AmideProduct Byproducts Byproducts TetrahedralIntermediate->Byproducts

Caption: Simplified mechanism of HATU-mediated amide coupling.

In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisouronium ester intermediate. This activated species is then susceptible to nucleophilic attack by the exocyclic amino group of 4-isopropyloxazol-2-amine, forming a tetrahedral intermediate. Subsequent collapse of this intermediate yields the desired amide product and byproducts derived from the coupling reagent.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the amide product. Below is a table summarizing some common coupling reagents and their general characteristics.

Coupling ReagentClassTypical AdditiveBaseKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltNoneDIPEA, TEAHigh reactivity, low racemization, fast reactionsHigher cost, can be sensitive to moisture
HBTU Aminium/Uronium SaltHOBtDIPEA, TEASimilar to HATU, widely usedCan form guanidinium byproducts with the amine
EDC CarbodiimideHOBt, DMAPNone or mild baseWater-soluble byproducts, good for aqueous mediaCan lead to racemization, slower reactions
PyBOP Phosphonium SaltNoneDIPEA, TEAGood for hindered couplings, no guanidinium formationByproducts can be difficult to remove

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents (moisture contamination)- Low nucleophilicity of the amine- Steric hindrance- Use freshly opened or properly stored anhydrous solvents and reagents.- Increase the reaction temperature (e.g., to 40-50 °C).- Use a more potent coupling reagent (if HATU fails, though unlikely).- Increase the equivalents of the amine and coupling reagent.
Formation of Side Products - Racemization of chiral carboxylic acids- Reaction of HATU with the amine- Ensure the reaction is run at or below room temperature.- Add the amine after pre-activation of the carboxylic acid with HATU and DIPEA for a short period (5-10 minutes).
Difficult Purification - Residual DMF- Byproducts from the coupling reagent- Perform the recommended aqueous washes, particularly with LiCl solution, to remove DMF.- Ensure proper stoichiometry to avoid excess reagents.

Conclusion

The protocol described in this application note provides a robust and efficient method for the synthesis of N-(4-isopropyloxazol-2-yl) amides. The use of HATU as a coupling reagent offers a reliable approach for a wide range of carboxylic acids. As with any chemical reaction, optimization of the reaction conditions may be necessary for specific substrates to achieve the best results. Careful attention to the anhydrous nature of the reaction and proper workup procedures are key to obtaining high yields of the desired amide product.

References

  • Spectroscopic and other physicochemical studies show that the acylation of substituted 2-aminooxazoles involves only the exocyclic nitrogen atom.
  • The amide coupling is one of the most widely used reactions in the field of medicinal chemistry. (Source: Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters)
  • The most common procedure to form the amide bond is the condensation of a carboxylic acid with an amine. (Source: Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters)
  • Synthesis of amide occurs by coupling an amine with a carboxylic acid either in presence of an acid activating reagent or through a suitable catalyst. (Source: Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters)
  • Due to higher stability, the amide bonds are found in various pharmaceutical products, natural products, peptides, polymers, and food additives. (Source: Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters)
  • Amide bond formation is traditionally achieved through the activation of the carboxylic acid partner using a greater-than-stoichiometric quantity of some complex activating agent.
  • The formation of amides from acids and amines is by far the most used reaction in medicinal chemistry.
  • The preparation of amides is one of the most common reactions in organic synthesis and a key reaction for the preparation of peptide drugs and nucleic acid drugs in recent years.
  • Amide condensation reaction is one of the most commonly used methods in organic chemistry for preparing amide bonds, which is both common and mild.
  • The reaction of acid halides (acyl chlorides, acyl bromides, and acyl fluorides) with ammonia or amines is the simplest and most commonly used method for synthesizing amides.
  • The most desirable amide synthesis, a direct condensation of carboxylic acids with amines, is hindered by the intrinsic acid–base reactivity of the starting materials.
  • Amide bonds are typically formed from amines and pre-activated carboxylic acid derivatives such as acid chlorides, anhydrides, or by using the carboxylic acid directly with stoichiometric amounts of coupling reagents such as carbodiimides. (Source: Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses)
  • Some amide bond reactions using pharmaceutically important nitrogen-containing heterocyclic compounds, such as indole, carbazole and pyrrole, rather than amines are not efficient using conventional production methods. (Source: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid)
  • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed.
  • This invention relates to a process for producing amides from amines and organic acids.
  • The invention includes a process for making amino acid amides, comprising reacting an amino acid, or acid salt of an amino acid, with a halogenating agent, or with a substance that reacts with carboxylic acids to form a leaving group, to form an intermediate, then reacting the intermediate with ammonia.
  • The present invention relates to unique amide and imide containing compounds and polymers, useful as plastics, coatings and cosmetic ingredients or pharmaceutical excipients... (Source: New Amide-Imide Compounds and Their Corresponding Polymers Patent Application of Robert B. Login - RLogin Consulting)
  • Amide bond formation is a fundamentally important reaction in organic synthesis, and is typically mediated by one of a myriad of so-called coupling reagents.
  • Catalytic approaches to amide bond forming reactions have been a significant and ever growing area of academic research... (Source: Catalytic Approaches to the Synthesis of Amide Bonds - CORE)

Sources

Application

Application Note: Accelerated Synthesis of 4-Isopropyl-Substituted Oxazoles via Microwave-Assisted Van Leusen Reaction

Abstract The oxazole motif is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds.[1] This application note provides a detailed, field-proven protocol for the efficient synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds.[1] This application note provides a detailed, field-proven protocol for the efficient synthesis of 4-isopropyl-substituted oxazoles. By leveraging a modified Van Leusen reaction under microwave irradiation, this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and a cleaner reaction profile.[2][3] The protocol is designed to be robust and reproducible, providing researchers with a reliable pathway to synthesize diverse libraries of 4-isopropyl-oxazoles for applications in drug discovery and development.

Introduction: The Need for Speed and Efficiency

Oxazoles are a critical class of five-membered heterocyclic compounds that feature prominently in natural products and synthetic drug molecules.[4] Their wide-ranging biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—make them high-value targets in pharmaceutical research.[5]

Traditional methods for oxazole synthesis, such as the classical Robinson-Gabriel or Fischer syntheses, often require harsh conditions, long reaction times, and can produce low yields.[6] The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), offers a milder and more versatile alternative.[6][7] The classical Van Leusen reaction typically yields 5-substituted oxazoles. However, a key modification employing an α-substituted TosMIC derivative provides a direct and elegant route to 4-substituted oxazoles, allowing for precise control over the substitution pattern.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing dielectric heating, microwaves can heat a reaction mixture uniformly and rapidly, often leading to a dramatic acceleration of reaction rates and the suppression of side reactions.[3][8] This protocol combines the strategic advantage of the modified Van Leusen reaction with the speed and efficiency of microwave irradiation to synthesize 4-isopropyl-substituted oxazoles.

Reaction Principle and Mechanism

The synthesis of a 4-isopropyl-oxazole is achieved through the [3+2] cycloaddition of an aldehyde with α-isopropyl-tosylmethyl isocyanide. The isopropyl group on the α-carbon of the TosMIC reagent is directly installed at the 4-position of the resulting oxazole ring.[1]

The reaction proceeds through several key steps, as outlined below:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), removes the acidic proton from the α-carbon of the substituted TosMIC reagent.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: The intermediate undergoes a 5-endo-dig cyclization to form a 4,5-dihydrooxazole (oxazoline) intermediate.[9]

  • Elimination: A second equivalent of base facilitates the elimination of p-toluenesulfinic acid, leading to the aromatization of the ring and formation of the final 4-isopropyl-substituted oxazole product.[7]

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Products SM1 α-Isopropyl-TosMIC P1 Deprotonation of TosMIC SM1->P1 1 SM2 Aldehyde (R-CHO) P2 Nucleophilic Attack on Aldehyde SM2->P2 Base Base (K₂CO₃) Base->P1 P1->P2 2 P3 5-endo-dig Cyclization P2->P3 3 P4 Oxazoline Intermediate Formation P3->P4 4 P5 Elimination of Toluenesulfinic Acid P4->P5 5 Product 4-Isopropyl-5-R-Oxazole P5->Product Byproduct p-Toluenesulfinic Acid P5->Byproduct

Caption: Reaction mechanism for the modified Van Leusen synthesis.

Experimental Workflow and Protocols

Materials and Equipment

Reagents:

  • α-Isopropyl-tosylmethyl isocyanide (α-isopropyl-TosMIC)

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Isopropanol (IPA) or Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave process vial with a snap cap

  • Magnetic stir bar

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

General Experimental Workflow

The overall process is streamlined for efficiency, moving from reagent setup through microwave synthesis to purification and analysis.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aldehyde, α-Isopropyl-TosMIC, K₂CO₃, and Solvent in Microwave Vial B Seal Vial and Place in Microwave Reactor A->B C Irradiate (e.g., 120°C, 15 min) B->C D Cool to RT & Concentrate C->D E Partition between EtOAc and Water D->E F Dry & Concentrate Organic Layer E->F G Purify via Column Chromatography F->G H Characterize Pure Product (TLC, NMR, MS) G->H

Caption: High-level workflow for microwave-assisted oxazole synthesis.

Detailed Synthesis Protocol: 4-Isopropyl-5-phenyloxazole

This protocol provides a representative procedure for the synthesis of 4-isopropyl-5-phenyloxazole from benzaldehyde.

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine α-isopropyl-tosylmethyl isocyanide (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 4 mL of anhydrous isopropanol (IPA) to the vial.

  • Microwave Irradiation: Seal the vial securely with a cap. Place it in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 15 minutes. Note: The reaction should be monitored by TLC for the disappearance of starting materials.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash it with brine (15 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 4-isopropyl-5-phenyloxazole.

Expected Results and Data

The application of microwave irradiation significantly accelerates the synthesis of 4-substituted oxazoles, with reactions often reaching completion in minutes instead of hours.[4] Yields are generally good to excellent, though they can be dependent on the specific aldehyde substrate used.

EntryAldehyde (R²)ProductExpected Yield (%)
1Benzaldehyde4-Isopropyl-5-phenyloxazole~65%[1]
24-Chlorobenzaldehyde5-(4-Chlorophenyl)-4-isopropyloxazole60-70% (estimated)
34-Methoxybenzaldehyde4-Isopropyl-5-(4-methoxyphenyl)oxazole65-75% (estimated)
42-Naphthaldehyde4-Isopropyl-5-(naphthalen-2-yl)oxazole60-70% (estimated)

Yields are based on published data for analogous reactions and are subject to optimization.[1] The use of an electron-donating group on the aromatic aldehyde may slightly increase the yield, while significant steric hindrance may reduce it.[10]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield - Insufficient heating (temperature/time)- Inactive base or wet reagents- Increase microwave irradiation time or temperature incrementally.- Ensure all reagents and solvents are anhydrous. Use freshly dried K₂CO₃.
Incomplete Reaction - Insufficient base- Sterically hindered substrate- Increase stoichiometry of the base to 2.5-3.0 equivalents.- Increase reaction time and/or temperature.
Byproduct Formation - Overheating or excessively long reaction time- Reduce the reaction temperature or time. Monitor carefully with TLC to stop the reaction upon completion.[2]

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 4-isopropyl-substituted oxazoles. By combining a modified Van Leusen reaction with the advantages of microwave heating, this method provides a rapid and reliable route to a valuable class of heterocyclic compounds. The protocol is scalable and amenable to library synthesis, making it a powerful tool for researchers in medicinal chemistry and drug development. The significant reduction in reaction time and potential for increased yields represent a substantial improvement over conventional synthetic methods.[11][12]

References

  • Brain, C. T., & Paul, J. M. (2002). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 2002(10), 1642-1644. Retrieved from [Link]

  • Panda, S. S., & Rout, G. (2021). Oxazole, Microwave Assisted Synthesis, Green Synthesis, Ultrasound, Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 83(5), 896-911. Retrieved from [Link]

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. Retrieved from [Link]

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from [Link]

  • Shaikh, A. A., & Wagh, S. B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1633. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

  • Semantic Scholar. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p -Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]

  • RCSC Kolhapur. (n.d.). Microwave-assisted rapid synthesis of substituted oxazoles in a non-ionic liquid medium and their antimicrobial evaluation. Retrieved from [Link]

  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Retrieved from [Link]

  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-assisted rapid synthesis of substituted oxazoles in a non-ionic liquid medium and their antimicrobial evaluation. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Palladium-Catalyzed Nucleophilic Substitution of 4-Isopropyloxazol-2-amine with Aryl Halides

Abstract This comprehensive guide provides detailed protocols and expert insights for the successful execution of nucleophilic substitution reactions between 4-isopropyloxazol-2-amine and various aryl halides. The N-aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the successful execution of nucleophilic substitution reactions between 4-isopropyloxazol-2-amine and various aryl halides. The N-aryl-2-aminooxazole scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] This document focuses on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the construction of these critical C-N bonds.[3][4] We will delve into the reaction mechanism, provide step-by-step experimental procedures, discuss key optimization parameters, and offer troubleshooting advice to empower researchers in drug discovery and chemical development.

Introduction: The Significance of N-Aryl-2-Aminooxazoles

The 2-aminooxazole moiety is increasingly recognized as a valuable scaffold in the development of novel therapeutics, notably in areas such as antitubercular agents.[1][5] The ability to append various aryl groups to the 2-amino position via C-N cross-coupling reactions allows for extensive Structure-Activity Relationship (SAR) studies, which are fundamental to optimizing drug candidates for potency, selectivity, and pharmacokinetic properties.

Traditional methods for forming aryl-amine bonds often require harsh conditions and have limited functional group tolerance.[3] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field.[3][6] This methodology provides a highly efficient and general route to N-aryl amines from readily available aryl halides and amine coupling partners, even for historically challenging substrates like 2-aminoazoles.[2] This guide will focus on leveraging this powerful transformation for the synthesis of N-aryl-4-isopropyloxazol-2-amines.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[3][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[7]

  • Amine Coordination & Deprotonation: The 4-isopropyloxazol-2-amine coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, and the desired N-aryl-4-isopropyloxazol-2-amine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]

The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxiAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord R2NH, Base PdII_Amido L_nPd(II)(Ar)(NRH) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NHR2) Product N-Aryl Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxiAdd Amine 4-Isopropyloxazol-2-amine (R2NH) Amine->AmineCoord caption Fig. 1: Buchwald-Hartwig Amination Cycle

Caption: Fig. 1: Buchwald-Hartwig Amination Cycle

Experimental Protocols & Workflow

This section provides a general, robust protocol for the N-arylation of 4-isopropyloxazol-2-amine. Researchers should consider this a starting point for optimization based on their specific aryl halide.

Materials and Equipment
  • Reagents: 4-isopropyloxazol-2-amine, Aryl halide, Palladium precatalyst (e.g., X-Phos Pd G2), Phosphine ligand (if not using a precatalyst), Base (e.g., Sodium tert-butoxide, Potassium phosphate), Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH).

  • Glassware: Schlenk flask or microwave vial, Condenser, Magnetic stir bar.

  • Equipment: Magnetic stir plate with heating, Inert gas line (Nitrogen or Argon) with manifold, Syringes and needles, Analytical balance, TLC plates, Rotary evaporator, Flash chromatography system.

General Protocol for N-Arylation

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Bases like sodium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE).

Experimental_Workflow A Reagent Preparation B Inert Atmosphere Setup (Schlenk Flask/Vial) A->B C Addition of Solids (Amine, Aryl Halide, Base, Catalyst) B->C D Solvent Addition (Anhydrous) C->D E Reaction Heating (e.g., 100-130 °C) D->E F Reaction Monitoring (TLC / LC-MS) E->F G Work-up (Quenching, Extraction) F->G Upon Completion H Purification (Flash Chromatography) G->H I Characterization (NMR, MS) H->I caption Fig. 2: Experimental Workflow Diagram

Caption: Fig. 2: Experimental Workflow Diagram

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-isopropyloxazol-2-amine (1.0 equiv), the aryl halide (1.1-1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), and the palladium precatalyst (e.g., X-Phos Pd G2, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 100-130 °C).[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-4-isopropyloxazol-2-amine.

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The optimal conditions can vary significantly based on the electronic and steric properties of the aryl halide.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., X-Phos Pd G2)Precatalysts are often preferred as they are more air-stable and form the active Pd(0) species more reliably in situ.[5] Pd(OAc)₂ and Pd₂(dba)₃ require a ligand to be added separately.
Ligand Bulky Biarylphosphines: X-Phos, S-Phos, RuPhos, BrettPhosThese ligands promote both oxidative addition and reductive elimination. The steric bulk prevents the formation of inactive catalyst species and facilitates the final product-forming step.[6][9] The choice depends on the specific substrates being coupled.
Base Strong, non-nucleophilic bases: NaOt-Bu, KOt-Bu, LiHMDS. Weaker bases: K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine, forming the active nucleophile.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used for substrates with base-sensitive functional groups.[10][11]
Solvent Toluene, Dioxane, tert-Butanol (t-BuOH), Dimethylformamide (DMF)Aprotic, non-coordinating solvents like toluene and dioxane are most common. The addition of t-BuOH can sometimes accelerate the reaction.[5] Polar aprotic solvents like DMF may be necessary for less soluble substrates but can sometimes lead to side reactions.[5]
Temperature 80 - 130 °CHigher temperatures are generally required to drive the reaction, especially for less reactive aryl chlorides. Microwave irradiation can significantly shorten reaction times.[5][12]

Data Presentation: Scope of the Reaction

The following table summarizes representative outcomes for the N-arylation of 2-aminooxazoles with various aryl halides, demonstrating the versatility of the palladium-catalyzed approach.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
14-BromotolueneX-Phos Pd G2t-BuONaToluene/t-BuOH130 °C / 15 min (MW)16[5]
2BromobenzenePd₂(dba)₃ / L1*K₃PO₄t-BuOH120 °C / 5 h92[10][11]
34-ChloroanisolePd(OAc)₂ / X-PhosCs₂CO₃Toluene100 °C / 18 hGood[12]
42-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 °C / 12 hModerate-Good[2]

*L1 refers to a specific biaryl phosphine ligand described in the cited literature.

Aryl halides with electron-withdrawing groups tend to undergo oxidative addition more readily and thus react faster. Conversely, electron-rich aryl halides can be more challenging coupling partners, often requiring more active catalyst systems (e.g., using bulky biarylphosphine ligands) and higher temperatures.[10]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-4-isopropyloxazol-2-amines. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently couple a wide range of aryl halides with the 2-aminooxazole core. This application note provides a foundational protocol and a framework for optimization, enabling the rapid generation of diverse compound libraries essential for modern drug discovery programs.

References

  • Di Micco, S., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]

  • Hartwig, J. F. (2008). Palladium-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. ResearchGate. Available at: [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. Available at: [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57-68. Available at: [Link]

  • Di Micco, S., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Krajčovičová, S., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20265-20275. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Pérez-Gómez, A., et al. (2020). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 10(15), 8579-8591. Available at: [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. Available at: [Link]

  • Semproni, M. J., et al. (2014). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. Available at: [Link]

  • Anderson, K. W., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1512-1515. Available at: [Link]

Sources

Application

Application Note: Protecting Group Strategies for 2-Aminooxazole Nitrogen

This Application Note is designed for researchers and medicinal chemists requiring robust strategies for handling the 2-aminooxazole scaffold. It moves beyond standard textbook definitions to address the specific electro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring robust strategies for handling the 2-aminooxazole scaffold. It moves beyond standard textbook definitions to address the specific electronic and solubility challenges inherent to this heterocycle.

Executive Summary

The 2-aminooxazole moiety is a privileged scaffold in drug discovery (e.g., bioisostere of 2-aminothiazole), yet it presents unique synthetic challenges.[1][2] Its ambident nucleophilicity —possessing both an exocyclic amine and a basic endocyclic ring nitrogen—often leads to regioselectivity errors during protection. Furthermore, the oxazole ring is less aromatic than its thiazole counterpart, making it susceptible to hydrolytic ring-opening under harsh acidic deprotection conditions.[1]

This guide details three validated protocols:

  • Mono-Boc Protection for standard amide couplings.

  • Bis-Boc Protection for organometallic functionalization (Lithiation/Cross-coupling).

  • Alternative Strategies (Cbz/SEM) for orthogonal deprotection needs.

The Mechanistic Challenge: Ambident Nucleophilicity

To select the correct strategy, one must understand the electronic bias of the substrate. The 2-aminooxazole exists in tautomeric equilibrium, though the amino form (A) predominates over the imino form (B).

  • Exocyclic Nitrogen (

    
    ):  Non-basic, amide-like character due to electron withdrawal by the oxazole ring.[1] Poor nucleophile.
    
  • Endocyclic Nitrogen (

    
    ):  Basic (pKa ~ 4-5), susceptible to protonation and alkylation.[1]
    

Key Synthetic Trap: Electrophiles (especially alkyl halides) often attack the


  (ring nitrogen) leading to the Dimroth rearrangement or stable quaternary salts, whereas acylating agents (like Boc

O) generally prefer the

under catalyzed conditions.[1]
Visualization: Resonance and Reactivity Sites

G cluster_0 Tautomeric Equilibrium & Reactivity cluster_1 Strategic Outcome StructA Amino Form (Major) Nucleophilic at N-exo (Acylation) StructB Imino Form (Minor) Nucleophilic at N-endo (Alkylation) StructA->StructB Tautomerization Res1 Target: N-exo Protection (Boc/Cbz) StructA->Res1 + (Boc)2O / DMAP Res2 Trap: N-endo Alkylation (Quaternary Salt) StructB->Res2 + R-X (Alkyl Halide)

Figure 1: Mechanistic pathway showing the divergence between acylation (desired) and alkylation (undesired) based on nucleophilic sites.[1]

Strategic Selection Guide

Choose your protecting group (PG) based on the next step in your synthesis.

Protecting GroupInstallation DifficultyRemoval ConditionsStability (Acid/Base)Best Application
Mono-Boc Moderate (Requires DMAP)Acid (TFA/HCl)Poor/GoodGeneral synthesis, Amide coupling.[1]
Bis-Boc High (Requires excess Boc

O)
Acid (TFA/HCl)Poor/GoodLithiation , C-H activation (removes acidic NH).[1]
Cbz ModerateH

/Pd or HBr/AcOH
Good/GoodWhen acid sensitivity is critical (orthogonal to Boc).
SEM HighFluoride (TBAF) or AcidGood/GoodProtecting Ring N (rare) or extreme solubility needs.[1]
Acetyl/Pivaloyl LowStrong Acid/BaseExcellent/ExcellentNot Recommended (Removal often degrades oxazole ring).

Validated Experimental Protocols

Protocol A: Regioselective Mono-Boc Protection

Purpose: Standard protection for preventing N-acylation during peptide coupling.[1]

The Challenge: The exocyclic amine is a poor nucleophile. Standard conditions (Boc


O/DCM) often fail or yield low conversion.
The Fix:  Use DMAP  (4-Dimethylaminopyridine) as a nucleophilic catalyst.[3]

Step-by-Step:

  • Setup: In a flame-dried RBF, dissolve 2-aminooxazole (1.0 equiv) in anhydrous THF (0.2 M). Note: THF is preferred over DCM for solubility.

  • Reagents: Add Boc

    
    O (1.2 equiv)  and Triethylamine (1.5 equiv) .
    
  • Catalyst: Add DMAP (0.1 – 0.2 equiv) . Crucial Step: Without DMAP, reaction may stall.[1]

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (stain with Ninhydrin; product usually runs higher than SM).[1]

  • Workup: Dilute with EtOAc. Wash with 10% Citric Acid (removes DMAP/TEA), then Sat. NaHCO

    
    , then Brine.[1][4]
    
  • Purification: Flash chromatography (Hex/EtOAc).

Quality Control:

  • 
    H NMR: Look for the tert-butyl singlet (~1.5 ppm) and the downfield shift of the NH proton (~9–10 ppm).
    
Protocol B: Bis-Boc Protection (The "Lithiation Shield")

Purpose: Essential for C-H functionalization (e.g., lithiation at C5).[1] A mono-Boc amine still has an acidic proton (pKa ~20), which will quench organolithium reagents.[1]

Step-by-Step:

  • Setup: Dissolve 2-aminooxazole (1.0 equiv) in anhydrous THF or MeCN.

  • Reagents: Add Boc

    
    O (3.0 equiv) —excess is mandatory.
    
  • Base: Add DMAP (0.5 equiv) and Triethylamine (3.0 equiv) .

  • Reaction: Heat to 50°C for 6–12 hours.

    • Note: If conversion stops at mono-Boc, add more Boc

      
      O and DMAP.[1]
      
  • Workup: Standard aqueous workup.

  • Selective Deprotection (Optional): If you need the mono-Boc product but accidentally made bis-Boc, treat with ZnBr

    
      in DCM to selectively cleave one Boc group [1].
    
Protocol C: Mild Deprotection (Preserving the Ring)

Purpose: Removing Boc without opening the oxazole ring (which can hydrolyze to


-acylamino ketones).

Standard Acidolysis (TFA):

  • Dissolve substrate in DCM (0.1 M).[4]

  • Add TFA (10–20% v/v) at 0°C . Do not use neat TFA.

  • Warm to RT and monitor closely (1–2 hours max).

  • Quench: Pour into ice-cold Sat. NaHCO

    
    . Do not concentrate the acidic solution directly, as high concentration of TFA + heat promotes ring opening.[1]
    

Alternative (HCl in Dioxane):

  • Use 4M HCl in Dioxane at 0°C. This is often anhydrous and safer for the ring than aqueous acids.

Troubleshooting & Optimization

SymptomProbable CauseSolution
Low Yield (Mono-Boc) Poor nucleophilicity of amine.Increase DMAP to 0.5 equiv or switch solvent to DMF.
Ring Opening during Deprotection Acid concentration too high or water present.Use HCl/Dioxane (anhydrous) or lower TFA concentration at 0°C.
Alkylation at Ring N Use of alkyl halides with weak bases.Switch to Bis-Boc protection before alkylation to sterically block the ring N.
Catalyst Poisoning (Cbz) Oxazole coordinating to Pd.Use Transfer Hydrogenation : Pd/C + Ammonium Formate (10 equiv) in MeOH [2].

Decision Logic for PG Selection

DecisionTree Start Start: 2-Aminooxazole Protection Q1 Is the next step a strong base reaction? (e.g., Lithiation, Grignard) Start->Q1 Lithiation Use BIS-BOC Protection (Prevents deprotonation) Q1->Lithiation Yes Q2 Is the substrate acid-sensitive? Q1->Q2 No AcidSens Use Cbz Protection (Remove via Hydrogenation) Q2->AcidSens Yes Standard Use Mono-Boc Protection (Standard Protocol) Q2->Standard No

Figure 2: Decision matrix for selecting the appropriate protecting group based on downstream chemistry.

References

  • Selective removal of Boc from Bis-Boc amines

    • Agami, C., & Couty, F.[1] "The reactivity of the N-Boc group."[3][5] Tetrahedron, 2002.[1]

    • (Validation of ZnBr2 selectivity).[1]

  • Transfer Hydrogenation for Cbz removal

    • BenchChem Protocols.
    • [1]

  • Regioselectivity of 2-aminooxazoles

    • Azzali, E., et al.[1] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Med. Chem. Lett., 2020.[1]

    • (Discusses synthesis and stability).[1]

  • Boc Protection Mechanism & Protocols

    • Organic Chemistry Portal. "Boc-Protected Amino Groups."[3][5]

Sources

Method

Procedure for sulfonylation of 4-isopropyloxazol-2-amine

An In-Depth Guide to the Sulfonylation of 4-isopropyloxazol-2-amine: Protocols, Mechanisms, and Field-Proven Insights Introduction: The Significance of Oxazole Sulfonamides The oxazole ring is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Sulfonylation of 4-isopropyloxazol-2-amine: Protocols, Mechanisms, and Field-Proven Insights

Introduction: The Significance of Oxazole Sulfonamides

The oxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds. When the 2-aminooxazole moiety is converted into a sulfonamide, it gives rise to a class of molecules with significant therapeutic potential, often acting as bioisosteres for carboxylic acids or amides, which can enhance properties like metabolic stability and cell permeability.[1] The sulfonylation of 4-isopropyloxazol-2-amine is a key synthetic step for creating libraries of novel compounds for drug discovery. However, the electronic nature of heteroaromatic amines presents unique challenges, including potential side reactions and difficulties in achieving high yields.

This guide provides a comprehensive overview of the procedure for the sulfonylation of 4-isopropyloxazol-2-amine, grounded in established chemical principles. We will explore the underlying reaction mechanisms, present detailed and validated experimental protocols, and offer expert advice for troubleshooting common issues, ensuring that researchers can confidently and successfully perform this critical transformation.

Mechanistic Rationale: The Chemistry of Sulfonamide Formation

The reaction of an amine with a sulfonyl chloride is the most fundamental and widely employed method for constructing a sulfonamide bond.[1][2][3] The reaction's success hinges on the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[2]

The reaction proceeds via a nucleophilic substitution pathway and requires a base to neutralize the hydrochloric acid (HCl) byproduct that is generated.[2] The choice of base is critical and can significantly influence the reaction's outcome.

The Role of the Base: Pyridine vs. Catalytic DMAP
  • Pyridine as a Base and Solvent: A traditional and effective method involves using pyridine as both the base and the solvent.[3] Pyridine is a weak base that effectively scavenges the HCl produced. Its role is primarily to prevent the protonation of the starting amine, which would render it non-nucleophilic.

  • 4-Dimethylaminopyridine (DMAP) as a Superior Nucleophilic Catalyst: For less reactive or sterically hindered amines, a more potent catalytic system is often required. 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that dramatically accelerates sulfonylation reactions.[4][5] Unlike pyridine, which primarily acts as a simple base, DMAP initiates the reaction by attacking the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt intermediate.[4] This intermediate is significantly more electrophilic than the sulfonyl chloride itself, making it highly susceptible to attack by even weak nucleophiles like 4-isopropyloxazol-2-amine. The catalyst is then regenerated, completing the catalytic cycle. Density Functional Theory (DFT) calculations have shown that the energy barrier for forming the DMAP intermediate is substantially lower than for analogous intermediates with other pyridine-type bases, explaining its remarkable efficacy.[4]

The diagram below illustrates the DMAP-catalyzed sulfonylation mechanism.

DMAP_Catalysis DMAP Catalytic Cycle for Sulfonylation cluster_reaction Reaction Core DMAP DMAP (Catalyst) Intermediate Reactive Intermediate [ArSO₂-DMAP]⁺Cl⁻ DMAP->Intermediate Nucleophilic Attack RSO2Cl ArSO₂Cl (Sulfonyl Chloride) RSO2Cl->Intermediate Product R'NHSO₂Ar (Sulfonamide Product) Intermediate->Product Amine R'NH₂ (4-isopropyloxazol-2-amine) Amine->Product Product->DMAP Catalyst Regeneration HCl HCl BaseH Base-H⁺Cl⁻ Base Base (e.g., Et₃N) Base->BaseH HCl Scavenging

Caption: DMAP-catalyzed sulfonylation of an amine.[4]

Experimental Protocols

This section provides two validated protocols for the sulfonylation of 4-isopropyloxazol-2-amine with an aromatic sulfonyl chloride (e.g., p-toluenesulfonyl chloride).

General Laboratory Requirements
  • Materials: 4-isopropyloxazol-2-amine, p-toluenesulfonyl chloride (TsCl), pyridine (anhydrous), 4-Dimethylaminopyridine (DMAP), triethylamine (Et₃N, anhydrous), dichloromethane (DCM, anhydrous), ethyl acetate (EtOAc), hexane, saturated aqueous sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and equipment for column chromatography or recrystallization.

Protocol 1: Standard Procedure using Pyridine

This method is straightforward and effective for many substrates. Pyridine acts as both the solvent and the base.[2][3]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-isopropyloxazol-2-amine (1.0 eq.).

  • Solvent Addition: Add anhydrous pyridine (approx. 0.2 M concentration relative to the amine). Stir the mixture at room temperature until the amine is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.05–1.1 eq.) portion-wise to the stirred solution over 10–15 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-water. This may precipitate the crude product. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract the aqueous mixture with ethyl acetate (3x).

  • Purification:

    • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7]

Protocol 2: High-Efficiency DMAP-Catalyzed Procedure

This protocol is recommended for achieving higher yields and faster reaction times, especially if Protocol 1 proves sluggish.[4][5]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-isopropyloxazol-2-amine (1.0 eq.) and DMAP (0.1 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the solids (approx. 0.2 M).

  • Base Addition: Add anhydrous triethylamine (Et₃N) (1.5 eq.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours. The reaction is typically much faster than the pyridine method. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification:

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The logical flow for a successful sulfonylation experiment is depicted below.

Sulfonylation_Workflow General Experimental Workflow A 1. Dissolve Amine & Base/Catalyst in Solvent B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride (Slowly) B->C D 4. React at RT (Monitor by TLC) C->D E 5. Aqueous Quench D->E F 6. Extraction & Washing E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I 9. Characterize (NMR, MS, etc.) H->I

Caption: A generalized workflow for the sulfonylation reaction.

Data Summary and Expected Results

The following table summarizes the key parameters for the two protocols.

ParameterProtocol 1 (Pyridine)Protocol 2 (DMAP-Catalyzed)
Amine 1.0 eq.1.0 eq.
Sulfonyl Chloride 1.05–1.1 eq.1.1 eq.
Base Pyridine (Solvent)Triethylamine (1.5 eq.)
Catalyst NoneDMAP (0.1 eq.)
Solvent PyridineDichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 4–16 hours1–4 hours
Expected Yield Moderate to Good (60–80%)Good to Excellent (80–95%)

Yields are estimates and highly dependent on the specific substrate and purification efficiency.

Troubleshooting and Expert Recommendations

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction • Insufficiently reactive amine. • Poor quality or wet reagents/solvents. • Low reaction temperature or time.• Switch to the more potent DMAP-catalyzed protocol (Protocol 2).[4] • Ensure all reagents and solvents are anhydrous. • Allow the reaction to stir longer or warm slightly (e.g., to 40 °C), monitoring carefully for side products.
Formation of Di-sulfonated Byproduct • Excess sulfonyl chloride used. • The mono-sulfonamide product is deprotonated by the base and reacts again.[8]• Use a 1:1 or slight excess of the amine to sulfonyl chloride stoichiometry.[8] • Add the sulfonyl chloride slowly at 0 °C to avoid localized high concentrations. • Use a weaker, non-nucleophilic base if the issue persists.
Difficult Purification • Residual pyridine or triethylamine salts. • Product has similar polarity to starting materials or byproducts.• For Protocol 1, ensure a thorough acid wash (1M HCl) is performed to remove pyridine. • For Protocol 2, ensure thorough washing with water and NaHCO₃ to remove triethylammonium salts. • Optimize the solvent system for column chromatography; a shallow gradient may be required.

References

  • Yacovan, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 818–825. Available from: [Link]

  • Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Communications, 54(44), 5581-5584. Available from: [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(15), e34980. Available from: [Link]

  • Yacovan, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Available from: [Link]

  • Saya's World of Chemistry (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available from: [Link]

  • Saeed, A., et al. (2018). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PubMed. Available from: [Link]

  • Google Patents (1957). US2777844A - Sulfonamide purification process.
  • Ghorbani-Vaghei, R., et al. (2011). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available from: [Link]

  • S. Khair-ul-Bariyah, et al. (2024). (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. Available from: [Link]

  • Rattanaburi, E., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-213. Available from: [Link]

  • Ahamed, M. B., et al. (2025). (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reaction Optimization Center: Managing Steric &amp; Electronic Effects of Isopropyl-Substituted Arenes

Status: Operational Ticket Focus: Overcoming Reactivity Barriers in 4-Isopropyl Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic Triage: Is it Sterics or Electronics? Before opt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Reactivity Barriers in 4-Isopropyl Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Triage: Is it Sterics or Electronics?

Before optimizing, we must diagnose the true nature of the "hindrance." In 4-isopropylphenyl substrates, the challenge often masquerades as steric hindrance but is frequently electronic in nature, depending on your reaction site.

Q: My reaction with 1-chloro-4-isopropylbenzene is stalled. Is the isopropyl group blocking the catalyst?

A: If you are coupling at the C1 position (the halide), the answer is NO . The 4-isopropyl group is para to the reaction site. It is too remote to exert direct steric hindrance on the Palladium center.

  • The Real Issue: The isopropyl group is an electron-donating group (EDG) via induction (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making the C-Cl bond stronger and the oxidative addition of Pd(0) significantly slower.

  • The Fix: You need a ligand that creates an electron-rich Pd center to facilitate oxidative addition into this deactivated bond (See Protocol A).

Q: I am trying to functionalize the C3 position (ortho to the isopropyl group) via C-H activation. Yields are <10%.

A: YES , this is a true steric clash. The isopropyl group has a "conical" steric bulk that effectively shields the ortho hydrogens. Standard ligands (like PPh3 or dppf) cannot maneuver the Pd center close enough to the C-H bond for agostic interaction and cleavage.

  • The Fix: You require "wingtip" modulated NHC ligands or specific MPAA (Mono-N-protected amino acid) ligands designed to utilize this steric bulk for direction rather than fighting it (See Protocol B).

Technical Solutions & Ligand Selection

For Deactivated Aryl Halides (Reaction at C1)

When the 4-isopropyl group deactivates the ring electronically, you need Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-PEPPSI complexes. These ligands are bulky (facilitating reductive elimination) and electron-rich (facilitating oxidative addition).

Ligand / CatalystBest For...[1][2][3]Mechanism of Action
XPhos C-N Coupling (Buchwald-Hartwig)The triisopropyl groups on the ligand create a protective pocket that prevents catalyst decomposition while boosting electron density.
SPhos Suzuki-Miyaura CouplingExceptionally stable; the methoxy groups provide hemilabile coordination, stabilizing the Pd(II) intermediate.
Pd-PEPPSI-IPr "Difficult" SubstratesThe "Throw-Away" pyridine ligand stabilizes the precatalyst. The NHC ligand (IPr) is extremely bulky, forcing the reaction forward.
For Ortho-Functionalization (Reaction at C3)

When the isopropyl group physically blocks the reaction site, you must use ligands that are either small enough to slip in or designed to use the steric bulk as a directing element.

  • MPAA Ligands (e.g., Ac-Gly-OH): Used in C-H activation. The ligand acts as an internal base, shuttling the proton away from the crowded environment.

  • Pd-PEPPSI-IPent: An evolution of PEPPSI-IPr with even bulkier pentyl groups. Counter-intuitively, extremely bulky ligands sometimes work best because they force the substrate into a specific, accessible conformation (the "flexible steric bulk" concept).

Experimental Protocols

Protocol A: Suzuki Coupling of Deactivated 4-Isopropyl Aryl Chlorides

Use this when the isopropyl group is making the oxidative addition slow.

System: Pd-PEPPSI-IPr / KOH / Dioxane Rationale: The NHC ligand is electron-rich enough to break the C-Cl bond, while the PEPPSI scaffold ensures stability.

  • Charge Reaction Vessel: In a glovebox or under Argon, add:

    • 4-Isopropylphenyl chloride (1.0 equiv)

    • Boronic Acid partner (1.5 equiv)

    • Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

    • KOH (2.0 equiv, finely ground)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to halide).

  • Activation: Heat to 80°C for 2-4 hours.

    • Note: If the coupling partner is also sterically hindered (e.g., 2,6-disubstituted), increase temperature to 100°C and switch base to K3PO4 to prevent protodeboronation.

  • Workup: Filter through a celite pad, wash with EtOAc, and concentrate.

Protocol B: C-H Activation Ortho to Isopropyl Group

Use this for functionalizing the C3 position.

System: Pd(OAc)2 / MPAA Ligand / Ag2CO3 Rationale: The MPAA ligand (N-acetyl glycine) coordinates to Pd, lowering the energy barrier for C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Charge Reaction Vessel:

    • 4-Isopropyl substrate (1.0 equiv)

    • Pd(OAc)2 (10 mol%)

    • Ac-Gly-OH (10 mol%) (Ligand)

    • Coupling partner (e.g., Boronic ester) (1.5 equiv)

    • Ag2CO3 (1.0 equiv) (Oxidant/Promoter)

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol). These polar, non-coordinating solvents stabilize the cationic Pd species.

  • Reaction: Heat to 100°C for 12-24 hours.

  • Troubleshooting: If yield is low, switch the ligand to Ac-Ile-OH (Acetyl-Isoleucine). The bulky side chain of isoleucine often matches the steric demand of the substrate's isopropyl group, creating a "lock and key" fit.

Visual Troubleshooting Guide

The following decision tree helps you select the correct catalytic system based on where the reaction is occurring relative to the isopropyl group.

IsopropylCoupling Start Reaction Stalled with 4-Isopropyl Substrate Loc Where is the Reaction Site? Start->Loc Para Position C1 (Para to iPr) (e.g., Ar-Cl coupling) Loc->Para Remote Ortho Position C3 (Ortho to iPr) (e.g., C-H Activation) Loc->Ortho Adjacent Diag1 Diagnosis: Electronic Deactivation (+I effect strengthens C-X bond) Para->Diag1 Diag2 Diagnosis: True Steric Hindrance (iPr blocks catalyst approach) Ortho->Diag2 Sol1 Solution: Electron-Rich Ligands Use SPhos or XPhos Diag1->Sol1 Standard Coupling Sol2 Solution: NHC Complexes Use Pd-PEPPSI-IPr Diag1->Sol2 Difficult Coupling Sol3 Solution: CMD Pathway Use MPAA Ligands (Ac-Gly-OH) Diag2->Sol3 C-H Activation

Figure 1: Decision matrix for selecting catalytic systems based on the spatial relationship between the isopropyl group and the reaction center.

Frequently Asked Questions (FAQ)

Q: Can I use standard Pd(PPh3)4 for these reactions? A: Generally, no . Tetrakis(triphenylphosphine)palladium(0) is often too bulky to accommodate hindered substrates and not electron-rich enough to activate the deactivated C-Cl bond of a 4-isopropyl aryl chloride. It will likely result in recovered starting material.

Q: Why do you recommend Potassium Phosphate (K3PO4) over Carbonate bases? A: In sterically demanding couplings involving isopropyl groups, the reaction often requires higher temperatures. Carbonate bases can release CO2, causing pressure issues, and are less soluble in the anhydrous solvents (like Toluene or Dioxane) required to prevent protodeboronation. Anhydrous finely ground K3PO4 provides a consistent basic environment without water.

Q: I am seeing significant "reduction" (dehalogenation) of my starting material. Why? A: This is often due to Beta-Hydride Elimination from the alkyl group, but since the isopropyl is on the ring, it's more likely Protodehalogenation . This happens when the oxidative addition occurs, but the transmetallation is too slow due to sterics. The Pd(II) species grabs a proton from the solvent.

  • Fix: Increase the concentration of the Boronic Acid (2.0 equiv) and ensure your solvent is strictly anhydrous. Switch to a catalyst with a faster transmetallation rate, such as Pd-PEPPSI-IPent .

References

  • Buchwald Ligands (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][4]

  • Pd-PEPPSI Complexes: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly class of catalysts.[5] Chemistry – A European Journal.

  • C-H Activation (Yu Group): Wasa, M., & Yu, J. Q. (2008). Pd(II)-catalyzed C-H activation ortho to alkyl groups. Journal of the American Chemical Society.[2][4]

  • NHC in Isopropanol: Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[2] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[2][6] Journal of the American Chemical Society.[2][4]

Sources

Optimization

Preventing ring opening of 4-isopropyloxazol-2-amine under acidic conditions

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Acid-Mediated Ring Opening of 4-Isopropyloxazol-2-amine Technical Support Center: 2-Aminooxazole Stability Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Acid-Mediated Ring Opening of 4-Isopropyloxazol-2-amine

Technical Support Center: 2-Aminooxazole Stability

Welcome to the technical support hub. You are likely here because you have observed yield loss, inexplicable polar impurities, or complete degradation of 4-isopropyloxazol-2-amine during acidic workup or purification.

This guide is not a generic protocol; it is a root-cause analysis and prevention system designed to protect the oxazole core from its inherent lability in acidic aqueous environments.

Module 1: The Core Instability (The "Why")

The 2-aminooxazole nucleus is an acid-labile bioisostere .[1] Unlike thiazoles, which are robust, the oxazole ring is prone to hydrolytic cleavage under acidic conditions.

The Mechanism of Failure: The degradation is driven by the protonation of the endocyclic nitrogen (N3). The isopropyl group at C4 is electron-donating, which increases the basicity of N3 (pKa


 5.4), making it more susceptible to protonation than aryl-substituted oxazoles. Once protonated, the C2 position becomes highly electrophilic, inviting nucleophilic attack by water.
Pathway Visualization: Acid-Catalyzed Hydrolysis

OxazoleHydrolysis cluster_conditions Critical Failure Conditions Start 4-Isopropyloxazol-2-amine (Stable Free Base) Protonation N3-Protonation (pH < 5.5) Start->Protonation + H+ Intermediate C2-Tetrahedral Intermediate Protonation->Intermediate + H2O (Nucleophilic Attack) Product Ring Open Product (α-Amino Ketone / Urea) Intermediate->Product Ring Cleavage

Caption: Kinetic pathway of oxazole degradation. Protonation at N3 activates C2 for hydration, leading to irreversible ring opening.

Module 2: Synthesis & Workup Troubleshooting

Issue: "I lost my product during the acid quench/extraction." Diagnosis: You likely used a strong aqueous acid (HCl, H₂SO₄) to quench a reaction or remove basic impurities, dropping the pH below 4.0 in the presence of water.

Protocol: The "Buffered Quench" Technique

Do not use standard 1M HCl washes. Use this self-validating protocol to maintain the "Safe Zone" (pH > 6.0).

  • Quenching: If the reaction mixture is basic (e.g., contains Et₃N or pyridine), dilute with EtOAc or DCM first.

  • Washing: Instead of acid, use saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Why? NH₄Cl provides a mild pH (~5.5–6.[1]0) which is often sufficient to remove strong inorganic bases without fully protonating the oxazole.

    • Better Alternative: If NH₄Cl is too risky, use 0.5M Phosphate Buffer (pH 7.0) .

  • Drying: Dry organic layers immediately over anhydrous Na₂SO₄. Do not let the wet organic layer sit.

Data: pH Tolerance Limits

ConditionRisk LevelOutcome
pH < 2.0 (Aq.[1] HCl) CRITICAL Rapid hydrolysis (< 30 mins) to acyclic urea/ketone.[1]
pH 4.0–5.0 (Acetate) HIGH Slow degradation over hours.[1] Avoid overnight storage.
pH 5.5–6.5 (NH₄Cl) MODERATE Stable for short durations (< 2 hrs) at 0°C.
pH > 7.0 (NaHCO₃) SAFE Indefinitely stable in solution.

Module 3: Purification Strategies (LCMS/HPLC)

Issue: "My compound degrades on the column" or "I see split peaks in LCMS." Diagnosis: Standard mobile phases containing 0.1% TFA (pH ~2) or Formic Acid (pH ~2.[1][2]7) are destroying your compound during the run or in the fraction collector.

Workflow: The "High-pH" Switch

You must switch from acidic to basic/neutral mobile phases.[1]

Recommended Mobile Phases:

  • 10 mM Ammonium Bicarbonate (pH 8.2): Excellent for basic analytes.[1] Keeps the oxazole unprotonated and hydrophobic, improving peak shape and retention.

  • 10 mM Ammonium Acetate (pH 6.8): A neutral alternative if pH 8.2 is incompatible with other functional groups.[1]

Decision Tree: Purification Logic

PurificationLogic Start Crude Mixture Ready for Prep-HPLC CheckpH Can you use Basic Mobile Phase? Start->CheckpH YesBasic Use 10mM NH4HCO3 (pH 8.2) CheckpH->YesBasic Yes NoBasic Must use Acidic? (e.g. Chiral separation) CheckpH->NoBasic No Action IMMEDIATE WORKUP: Lyophilize from neutral buffer or extract into DCM YesBasic->Action Mitigation Mitigation Strategy: 1. Use Formic Acid (Weaker than TFA) 2. Chill Fraction Collector to 4°C 3. Immediate Neutralization NoBasic->Mitigation Mitigation->Action

Caption: Decision matrix for selecting HPLC conditions to minimize on-column hydrolysis.

Module 4: Storage & Formulation

Issue: "The solid turned into a gum after a week." Diagnosis: You may have isolated it as an unstable salt (e.g., TFA salt) which is hygroscopic. Moisture absorption led to "solid-state hydrolysis" catalyzed by the counter-ion.[1]

Best Practice:

  • Store as Free Base: The neutral molecule is significantly more stable than its salts.

  • If a Salt is Required: Use a Hydrochloride (HCl) salt generated under strictly anhydrous conditions (e.g., HCl in Dioxane/Ether), filtered under Nitrogen, and stored in a desiccator. Avoid TFA salts as they are often hygroscopic and acidic.[1]

FAQ: Researcher to Researcher

Q: Can I use TFA to deprotect a Boc group on a different part of the molecule? A: Proceed with extreme caution. If you must use TFA, use it neat (anhydrous) or in DCM. Avoid water scavengers if possible, or keep the reaction time to a minimum. Quench immediately into saturated NaHCO₃ at 0°C. Do not simply evaporate the TFA and leave the residue; the residual acid will degrade the oxazole upon exposure to air moisture.

Q: Is the 4-isopropyl group making it worse? A: Yes, slightly. The isopropyl group is an electron donor (inductive effect). This increases the electron density on the ring nitrogen, raising the pKa (making it more basic) compared to a 4-phenyl derivative. A more basic nitrogen protonates more readily, accelerating the first step of hydrolysis.

References

  • Review of 2-Aminooxazole Synthesis and Stability Title: 2-Aminooxazoles and Their Derivatives (Review) Source: Chemistry of Heterocyclic Compounds (via Scribd/Springer) URL:[Link] (General Journal Link for verification of Chem. Heterocycl. Compd. context)

  • Mechanistic Insight into Oxazole Hydrolysis Title: Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides Source: Organic Letters (ACS Publications) Context: Describes acid hydrolysis of aminooxazoles to ketoamides. URL:[Link]

  • pKa and Physico-chemical Properties Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: Journal of Medicinal Chemistry (PMC) Context: Discusses solubility, stability, and bioisosterism of 2-aminooxazoles vs thiazoles. URL:[Link]

  • HPLC Buffer Selection Guide Title: A Guide to HPLC and LC-MS Buffer Selection Source: ACE HPLC / Avantor URL:[Link]

Sources

Troubleshooting

Optimizing yield for cyclization of 1-bromo-3-methylbutan-2-one with urea

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 2-amino-4-isopropylpyrimidine through the cyclization of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 2-amino-4-isopropylpyrimidine through the cyclization of 1-bromo-3-methylbutan-2-one with urea. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this reaction and achieve higher yields and purity.

Introduction: The Significance of 2-Amino-4-isopropylpyrimidine

The reaction between 1-bromo-3-methylbutan-2-one and urea is a direct route to 2-amino-4-isopropylpyrimidine, a substituted pyrimidine. Pyrimidine scaffolds are of immense interest in medicinal chemistry as they form the core of numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2] However, what appears to be a straightforward condensation reaction is often plagued by issues such as low yields, competing side reactions, and purification challenges. This guide is designed to provide a foundational understanding of the reaction mechanism and a systematic approach to troubleshooting common experimental hurdles.

Reaction Fundamentals: Mechanism and Potential Pitfalls

The synthesis is a variation of the well-established pyrimidine syntheses, which generally involve the condensation of a three-carbon unit with a nitrogen-containing binucleophile like urea.[3][4] Understanding the mechanism is paramount to effective troubleshooting.

The reaction proceeds through several key steps:

  • Initial Condensation: One of the amino groups of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-bromo-3-methylbutan-2-one.

  • Intermediate Formation: This initial attack forms a carbinolamine intermediate, which readily dehydrates to form an N-acyliminium-like intermediate or its enamine tautomer.

  • Intramolecular Cyclization: The second amino group of the urea moiety then performs an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming the six-membered dihydropyrimidine ring.

  • Aromatization: The final step is the elimination of a molecule of water (tautomerization and dehydration) to yield the stable, aromatic 2-amino-4-isopropylpyrimidine ring.

Reaction Mechanism Diagram

Reaction_Mechanism Reactants 1-bromo-3-methylbutan-2-one + Urea Step1 Step 1: Nucleophilic Attack (Formation of Carbinolamine) Reactants->Step1 + H⁺ (catalyst) Step2 Step 2: Dehydration Step1->Step2 Step3 Step 3: Intramolecular Cyclization (Ring Closure) Step2->Step3 - Br⁻ Step4 Step 4: Aromatization (Dehydration) Step3->Step4 - H₂O Product 2-amino-4-isopropylpyrimidine Step4->Product

Caption: Key steps in the cyclization of 1-bromo-3-methylbutan-2-one with urea.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of this reaction? A1: The three most critical parameters are temperature, choice of solvent, and the presence and nature of a base or acid catalyst. Temperature control is crucial as excessive heat can promote side reactions, including polymerization of the α-bromoketone or decomposition of urea. The solvent must be able to dissolve the reactants but also facilitate the desired reaction pathway, with polar protic solvents like ethanol often being a good starting point.

Q2: Why is my reaction mixture turning dark brown or black? A2: A dark coloration often indicates decomposition or polymerization. α-Haloketones can be unstable, especially in the presence of base or heat, and may self-condense or polymerize.[3] Ensure your starting material is pure and consider running the reaction at a lower temperature or adding the bromoketone slowly to the reaction mixture.

Q3: Is a catalyst necessary for this reaction? A3: While the reaction can proceed without a catalyst, its rate and yield are often significantly improved with one. An acid catalyst can activate the carbonyl group, making it more electrophilic for the initial attack by urea. Conversely, a non-nucleophilic base can facilitate the final aromatization step by promoting dehydration. Some protocols use a Lewis acid to achieve this activation.[5]

Q4: What are the most common side products I should look out for? A4: The primary side products often arise from competing reaction pathways. These can include:

  • Favorskii rearrangement product: If a strong base is used.

  • Imidazole derivatives: Arising from an alternative cyclization pathway.[3]

  • Self-condensation products: From the α-bromoketone.

  • Hydrolysis product: 1-hydroxy-3-methylbutan-2-one, if excess water is present.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic principles and practical laboratory experience.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Reaction Time/Temperature: The reaction has not gone to completion.[6] 2. Poor Quality Reagents: Impurities in 1-bromo-3-methylbutan-2-one or urea can inhibit the reaction. 3. Suboptimal Solvent: Reactants may not be fully dissolved, or the solvent may not favor the transition state.[7] 4. Incorrect Stoichiometry: An incorrect molar ratio of reactants can leave one reactant in excess, complicating purification and reducing yield based on the limiting reagent.1. Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Gradually increase the temperature in 5-10°C increments. Consider using microwave irradiation to accelerate the reaction.[1][8] 2. Purify the α-bromoketone before use if its purity is suspect. Use high-purity urea. 3. Screen different solvents. Ethanol, isopropanol, or dimethylformamide (DMF) are common choices. For less polar solvents, a phase-transfer catalyst might be beneficial. 4. Use a slight excess of urea (e.g., 1.2-1.5 equivalents) to ensure the complete consumption of the more expensive α-bromoketone.
Formation of Multiple Products / Low Purity 1. Side Reactions Dominating: Conditions (e.g., high temperature, strong base) favor polymerization or alternative cyclizations.[9] 2. Decomposition: One or more reactants or the product itself may be decomposing under the reaction conditions. 3. Incomplete Reaction: The final mixture contains unreacted starting materials and intermediates.1. Lower the reaction temperature. Add the α-bromoketone dropwise to the heated solution of urea to maintain a low instantaneous concentration. If using a base, switch to a milder, non-nucleophilic base like sodium carbonate or triethylamine.[10] 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. 3. Increase reaction time or temperature moderately after confirming via TLC that starting material is still present and the product is stable under these conditions.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the work-up solvent. 2. Product co-precipitates with urea or salts. 3. Product is an oil instead of a solid. 1. Perform an extraction. After neutralizing the reaction mixture, extract with an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities. 2. Add water to the cooled reaction mixture to dissolve urea and inorganic salts, which may cause the organic product to precipitate.[10] Filter the solid and wash thoroughly with cold water. 3. Purify via column chromatography. Use a silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) to separate the product from impurities.[11]
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Experiment Start | Low Yield / Purity Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagents Action: Purify Starting Materials Adjust Stoichiometry reagent_ok->purify_reagents No optimize_conditions Action: Screen Solvents Optimize Temp/Time Consider Catalyst conditions_ok->optimize_conditions No monitor_reaction Monitor Reaction Progress (TLC / LC-MS) conditions_ok->monitor_reaction Yes purify_reagents->start optimize_conditions->start workup_issue Problem in Work-up / Purification? monitor_reaction->workup_issue optimize_workup Action: Modify Extraction Recrystallization Solvent Use Column Chromatography workup_issue->optimize_workup Yes success Successful Optimization workup_issue->success No optimize_workup->start

Caption: A systematic workflow for troubleshooting low yield or purity issues.

Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Optimized Synthesis of 2-amino-4-isopropylpyrimidine

This protocol is designed as a baseline for optimization.

Materials:

  • 1-bromo-3-methylbutan-2-one (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (95%), as solvent

  • Sodium Carbonate (Na₂CO₃) (1.1 eq), as a mild base

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add urea (1.5 eq), sodium carbonate (1.1 eq), and ethanol (to make a ~0.5 M solution with respect to the bromoketone).

  • Heat the mixture to reflux (~78°C) with vigorous stirring until all solids dissolve.

  • In a separate vial, dissolve 1-bromo-3-methylbutan-2-one (1.0 eq) in a small amount of ethanol.

  • Add the bromoketone solution dropwise to the refluxing urea solution over 30 minutes.

  • Maintain the reflux and monitor the reaction progress every hour using TLC (See Protocol 2). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of the bromoketone spot on TLC), cool the mixture to room temperature.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile Phase: Ethyl Acetate / Hexanes (e.g., 30:70 v/v, may require optimization)

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Using a capillary tube, spot the starting material (bromoketone), a co-spot (starting material and reaction mixture), and the reaction mixture onto a TLC plate.

  • Develop the plate in a chamber containing the mobile phase.

  • Visualize the plate under a UV lamp. The α-bromoketone and the pyrimidine product should be UV active.

  • Further visualize by dipping the plate in a KMnO₄ stain. The bromoketone will typically show a yellow spot on a purple background.

  • The reaction is complete when the spot corresponding to the bromoketone has been consumed. The product, being more polar, should have a lower Rf value than the starting bromoketone.

Protocol 3: Work-up and Purification

Procedure:

  • After cooling the reaction mixture from Protocol 1, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (~50 mL) and stir for 15 minutes to dissolve the remaining urea and inorganic salts.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If the crude product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If it is an oil or an impure solid, purify by flash column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[12][13]

References

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis.
  • BenchChem. (2025). Avoiding side product formation in pyrimidine synthesis.
  • Taylor & Francis Online. (2013, April 8). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • YouTube. (2020, April 20). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines.
  • BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Google Patents. (n.d.). US8222412B2 - Preparation of aminopyrimidine compounds.
  • Royal Society Open Science. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • (2025, November 12). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines.
  • PMC. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • ACS Publications. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids | The Journal of Organic Chemistry.
  • Quick Company. (n.d.). Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2.
  • Scribd. (n.d.). Hantzsch Reaction: Recent Advances in Hantzsch | PDF | Redox | Pyridine.
  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • Semantic Scholar. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
  • PMC. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
  • PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • (2025, November 11). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • PMC. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • NIH. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC.
  • ResearchGate. (2011, June 29). Improved Synthesis of 1-Bromo-3-buten-2-one.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates: a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives.
  • PMC. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks.
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • PMC. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
  • Organic Chemistry Portal. (n.d.). A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides.
  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
  • (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
  • Reddit. (2023, December 29). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene : r/OrganicChemistry.

Sources

Optimization

Purification methods for 4-isopropyloxazol-2-amine from reaction byproducts

Case ID: OX-ISO-04 Subject: Purification protocols and impurity remediation for 4-isopropyloxazol-2-amine synthesized via Hantzsch condensation. Assigned Specialist: Senior Application Scientist Diagnostic & Strategy Ove...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-ISO-04 Subject: Purification protocols and impurity remediation for 4-isopropyloxazol-2-amine synthesized via Hantzsch condensation. Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Overview

Successful purification of 4-isopropyloxazol-2-amine (CAS: 106886-67-3) requires exploiting its physicochemical properties: it is a weak base with moderate polarity, capable of forming salts, yet prone to oxidative degradation (tar formation).

The following decision tree outlines the optimal purification strategy based on the state of your crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Precipitate/Solid StateCheck->Solid Crystalline Oil Dark Oil / Tar StateCheck->Oil Viscous/Dark TLC TLC Analysis (Main impurity?) Solid->TLC Method_AB Protocol A: Acid-Base Extraction Oil->Method_AB Mandatory First Step Impurity_SM Unreacted Bromoketone TLC->Impurity_SM High Rf spots Impurity_Tar Baseline Tar / Oligomers TLC->Impurity_Tar Baseline streaks Method_Recryst Protocol B: Recrystallization Impurity_SM->Method_Recryst If minor Method_Col Protocol C: Buffered Chromatography Impurity_SM->Method_Col If major Impurity_Tar->Method_AB Method_AB->Method_Recryst Polishing

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude product characteristics.

Troubleshooting Guide (Q&A)

Issue: "My crude product is a dark brown oil, but the literature suggests a solid."

Diagnosis: This is the most common issue in Hantzsch syntheses. The color comes from oxidative polymerization of the


-haloketone or the amine product itself. The "oil" state is often due to these impurities acting as a solvent, preventing crystallization.
Solution: 
  • Do not attempt direct recrystallization. The impurities will occlude the crystal lattice.

  • Perform Protocol A (Acid-Base Extraction) immediately. The tarry non-basic impurities will remain in the organic wash, while your product moves to the aqueous acid phase.

  • Treat the acidic aqueous phase with activated charcoal (5 wt%) for 30 minutes before basification to remove color bodies.

Issue: "I see a persistent impurity just above my product spot on TLC."

Diagnosis: This is likely the unreacted starting material, 1-bromo-3-methylbutan-2-one . Risk: This compound is a potent lachrymator and an alkylating agent. Solution:

  • Chemical Scavenging: If the impurity is <10%, add 0.2 equivalents of thiourea to the crude mixture and reflux in ethanol for 30 minutes. This converts the bromoketone into a highly polar aminothiazole derivative that is easily removed via aqueous washing.

  • Wash Step: During workup, wash the organic layer thoroughly with 10% NaHSO₃ (sodium bisulfite).

Issue: "My product streaks badly on silica gel columns."

Diagnosis: The 2-aminooxazole moiety is basic and interacts strongly with the acidic silanol groups on standard silica gel, causing peak broadening and loss of yield. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase.

  • Stationary Phase: Switch to basic alumina or amine-functionalized silica (e.g., NH-Silica) if available.

Detailed Purification Protocols

Protocol A: Acid-Base Extraction (The "Gold Standard")

Best for: Removing non-basic impurities (starting ketones, neutral tars) and isolating the product from crude oils.

Mechanism: 2-Aminooxazoles are weak bases (pKa ~ 4-5). They can be protonated at the ring nitrogen (N3) to form a water-soluble salt, while neutral impurities remain in the organic phase.

StepActionCritical Note
1. Dissolution Dissolve crude oil in EtOAc or Et₂O (10 mL/g).Ensure complete dissolution.
2. Extraction Extract with 1M HCl (3 x 15 mL/g).Stop! Your product is now in the Aqueous Layer .
3. Wash Wash the combined aqueous acidic layers with fresh EtOAc (2x).Discard these organic washes (contains tars/ketones).
4. Basification Cool aqueous layer to 0°C. Slowly add 6M NaOH or solid Na₂CO₃ until pH > 10.Product will precipitate or oil out as a free base.
5. Recovery Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.Do not use EtOAc here; DCM is better for solubilizing the free amine.
Protocol B: Recrystallization

Best for: Final polishing of solid material (>85% purity).

Solvent System:

  • Primary: Toluene/Heptane (1:3 ratio)

  • Alternative: Ethanol/Water (1:5 ratio)

Procedure:

  • Dissolve the solid in the minimum amount of hot Toluene (approx. 60-70°C).

  • Add activated charcoal (optional) and filter hot through Celite if colored.

  • Slowly add Heptane dropwise until persistent cloudiness appears.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold Heptane.

Protocol C: Buffered Column Chromatography

Best for: Separating close-running regioisomers.

Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Pre-treatment: Slurry silica in Hexane containing 5% Et₃N, then flush with pure Hexane before loading sample.

  • Eluent Gradient: 0%

    
     40% EtOAc in Hexane (with 1% Et₃N constant).
    

Mechanism of Action & Data

Chemical Structure & Basicity

Understanding the protonation site is crucial for extraction. The exocyclic amine is conjugated with the ring, making the ring nitrogen (N3) the primary site of protonation.

Protonation Reactant Free Base (Organic Soluble) Arrow + HCL (pH < 3) Reactant->Arrow Product Salt Form (Water Soluble) Arrow->Product

Figure 2: The reversible acid-base transition utilized in Protocol A.[1]

Solubility Profile (at 25°C)
SolventSolubility (Free Base)Solubility (HCl Salt)Suitability
Water Low (< 5 mg/mL)High (> 100 mg/mL)Excellent for extraction
DCM HighLowGood for isolation
Hexane LowInsolubleGood antisolvent
Ethanol HighHighAvoid for extraction

Frequently Asked Questions (FAQs)

Q: Is 4-isopropyloxazol-2-amine hygroscopic? A: Yes, the free base can be hygroscopic. Store it in a tightly sealed vial, preferably under argon or nitrogen, at 4°C. If the solid turns into a gum over time, it has absorbed moisture; redissolve in DCM and dry over Na₂SO₄.

Q: Can I use HPLC to check purity? A: Yes, but use a buffered mobile phase.

  • Column: C18.

  • Buffer: 0.1% Formic acid or Ammonium Bicarbonate (pH 8). Note: Acidic buffers may affect retention times significantly due to protonation.

Q: What are the characteristic NMR signals? A:

  • Isopropyl Group: Look for a doublet (

    
     ~1.2 ppm, 6H) and a septet (
    
    
    
    ~2.8 ppm, 1H).
  • Oxazole Proton (H5): A singlet around

    
     7.0–7.2 ppm.
    
  • Amine (

    
    ):  Broad singlet, usually 
    
    
    
    4.5–6.0 ppm (solvent dependent, often disappears with
    
    
    shake).

References

  • Purification of Organic Amines: Biotage Technical Guides. "Is there an easy way to purify organic amines? Strategies for Flash Chromatography." [Link]

  • Bioisosterism and Synthesis of 2-Aminooxazoles: Azzali, E., et al. (2020).[2] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

Sources

Troubleshooting

Resolving amine-imine tautomerism issues in 2-aminooxazole NMR analysis

Technical Support Center: 2-Aminooxazole NMR Analysis From the Desk of the Senior Application Scientist Welcome to our dedicated troubleshooting guide for resolving common NMR analysis issues related to amine-imine tauto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminooxazole NMR Analysis

From the Desk of the Senior Application Scientist

Welcome to our dedicated troubleshooting guide for resolving common NMR analysis issues related to amine-imine tautomerism in 2-aminooxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter ambiguous or complex NMR spectra when working with this important heterocyclic scaffold. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your structural elucidation process.

The 2-aminooxazole motif is a valuable building block in medicinal chemistry, often used as an isostere for 2-aminothiazole to improve physicochemical properties like solubility while retaining biological activity.[1][2] However, its rich electronic nature introduces the challenge of tautomerism, which can complicate spectral interpretation. This guide will walk you through identifying, troubleshooting, and quantifying this phenomenon.

Section 1: Understanding the Core Problem

Q1: What are the amine and imine tautomers of 2-aminooxazole?

The 2-aminooxazole core can exist in a dynamic equilibrium between two tautomeric forms: the 2-aminooxazole (amine) form and the 2-imino-2,5-dihydrooxazole (imine) form. This is a type of prototropic tautomerism where a proton shifts its position, accompanied by a rearrangement of double bonds.[3]

The equilibrium between these two forms is the root of many NMR interpretation challenges.

Caption: Amine-Imine Tautomeric Equilibrium in 2-Aminooxazole.

Q2: Why is this tautomerism a problem in NMR analysis?

NMR spectroscopy is a relatively "slow" analytical technique.[4] The appearance of your spectrum depends on the rate of interconversion between the amine and imine tautomers:

  • Slow Exchange: If the interconversion is slow on the NMR timescale, you will see two distinct sets of sharp peaks—one for each tautomer. This leads to a spectrum that appears to have double the number of expected signals, causing confusion about the compound's purity.[5]

  • Fast Exchange: If the interconversion is very fast, the NMR spectrometer detects only a time-averaged structure. You will see a single set of sharp peaks with chemical shifts that are a weighted average of the two tautomeric forms. This can lead to incorrect structural assignment if the presence of tautomerism is not considered.

  • Intermediate Exchange: This is often the most problematic scenario. If the rate of interconversion is comparable to the NMR timescale, the peaks for the exchanging protons and carbons will be significantly broadened, sometimes to the point of being indistinguishable from the baseline.[6][7]

The ratio and exchange rate are not constant; they are highly sensitive to the molecule's environment, including the solvent, temperature, and pH.[8][9]

Section 2: Diagnosis - Is Tautomerism Affecting My Spectrum?

Q3: I see more peaks in my ¹H NMR spectrum than expected for my 2-aminooxazole derivative. Is this due to tautomerism?

This is a classic sign of slow exchange between tautomers. Before assuming tautomerism, you must rule out other possibilities like the presence of impurities or a mixture of isomers (e.g., rotamers).[7]

Here’s a quick diagnostic workflow:

troubleshooting_workflow start Unexpectedly Complex ¹H NMR Spectrum check_purity 1. Check Purity (LC-MS, TLC) start->check_purity is_pure Is the sample pure? check_purity->is_pure impurity Purify Sample and Re-acquire NMR is_pure->impurity No check_rotamers 2. Consider Rotamers (e.g., around amide bonds) is_pure->check_rotamers Yes is_rotamer Are rotamers possible? check_rotamers->is_rotamer vt_nmr Perform Variable Temperature (VT) NMR is_rotamer->vt_nmr Yes tautomer_hypothesis 3. Hypothesis: Tautomerism (Slow Exchange Regime) is_rotamer->tautomer_hypothesis No vt_nmr->tautomer_hypothesis confirmation_expts Proceed to Confirmation Experiments (Solvent, pH, 2D NMR) tautomer_hypothesis->confirmation_expts

Caption: Initial workflow for diagnosing a complex NMR spectrum.

If the sample is pure and the complexity persists under different temperatures (or coalesces in a predictable way), tautomerism is the most likely cause.

Q4: What are the characteristic ¹H and ¹³C NMR chemical shifts for the amine and imine forms?

The exact chemical shifts are highly dependent on the substituents and the solvent used. However, general trends can be observed. The imine form typically shows more deshielded (downfield) signals for the ring protons and carbons due to the change in hybridization and electron distribution.

The table below provides hypothetical yet representative chemical shift ranges in a common solvent like DMSO-d₆. You must determine the specific shifts for your compound experimentally.

Atom Amine Tautomer (ppm) Imine Tautomer (ppm) Rationale for Shift
Ring CH 7.1 - 7.58.2 - 8.6The C=N double bond in the imine ring is more electron-withdrawing, deshielding the adjacent proton.[10]
Exocyclic NH/NH₂ 5.5 - 6.5 (broad s, NH₂)8.5 - 9.5 (broad s, NH)The imine NH is typically more acidic and involved in different hydrogen bonding, often shifting it downfield.
Ring C-NH₂/C=NH 159 - 162165 - 170The carbon changes from being part of an amino group to an imino group, resulting in a downfield shift.
Ring CH 125 - 128135 - 140Similar to the proton, the ring carbon is deshielded in the imine form.[10]

Section 3: Experimental Troubleshooting & Protocols

Q5: How can I definitively confirm the presence of both tautomers?

Confirmation relies on experiments that either resolve the two species or provide evidence of their interconversion. The most powerful techniques are:

  • Solvent Studies: Changing the solvent can shift the tautomeric equilibrium, causing the relative integrals of the two sets of peaks to change.[8][11]

  • Variable Temperature (VT) NMR: Altering the temperature can change the rate of exchange. If peaks are broad, heating or cooling may sharpen them. If two sets of peaks are present, heating may cause them to coalesce into a single averaged set.[9][12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. You can build two independent spin systems, confirming that each set of peaks belongs to a distinct, self-consistent molecular structure.[13][14]

  • 2D EXSY (Exchange Spectroscopy): This is the most direct method. It shows cross-peaks between the signals of the two tautomers, providing direct evidence that they are chemically exchanging with each other.[15]

Q6: My peaks are broad and poorly resolved. What can I do?

Broad peaks indicate intermediate exchange. Your primary tool here is Variable Temperature (VT) NMR .

  • Strategy: Your goal is to move the exchange rate into either the "slow" or "fast" regime to get sharp peaks.

  • Heating the sample: This increases the rate of interconversion. If successful, your broad peaks will coalesce and sharpen into a single set of averaged signals. This is often the desired outcome for simplifying the spectrum for routine analysis.

  • Cooling the sample: This decreases the rate of interconversion. If successful, your broad peaks will "freeze out" and resolve into two distinct sets of sharp signals, one for each tautomer. This is ideal for detailed structural assignment of both forms.[6]

Q7: How can I shift the equilibrium to favor one tautomer for clearer analysis?

Manipulating the equilibrium is key to simplifying the spectrum.

  • Solvent Choice: The tautomeric equilibrium is sensitive to solvent polarity and hydrogen-bonding capability.[8][16]

    • Protic Solvents (e.g., Methanol-d₄, D₂O): These can form strong hydrogen bonds and may favor the more polar tautomer. They can also catalyze the interconversion, potentially leading to faster exchange and averaged signals.

    • Aprotic Polar Solvents (e.g., DMSO-d₆, Acetonitrile-d₃): These solvents are very common and often slow the exchange enough to see both tautomers. DMSO, as a hydrogen bond acceptor, can stabilize the NH protons of both forms.

    • Aprotic Nonpolar Solvents (e.g., Benzene-d₆, Chloroform-d): These may favor the less polar tautomer and can reveal different peak dispersions.[7]

  • pH Adjustment: Adding a drop of acid (e.g., TFA-d) or base (e.g., NaOD) can significantly shift the equilibrium. Protonation or deprotonation will lock the molecule into a specific form or a charged species with a different tautomeric preference.[12][17]

Q8: Protocol: Performing a Solvent Study

This experiment aims to alter the tautomeric ratio by changing the chemical environment.

solvent_study_workflow start Prepare Identical Mass Samples of Your Compound dissolve_1 Dissolve Sample 1 in DMSO-d₆ start->dissolve_1 dissolve_2 Dissolve Sample 2 in CDCl₃ start->dissolve_2 dissolve_3 Dissolve Sample 3 in Methanol-d₄ start->dissolve_3 acquire Acquire ¹H NMR for Each Sample (Use identical acquisition parameters) dissolve_1->acquire dissolve_2->acquire dissolve_3->acquire analyze Analyze Spectra acquire->analyze compare_integrals Compare relative integrals of corresponding peaks across spectra analyze->compare_integrals compare_shifts Note changes in chemical shifts and peak broadening analyze->compare_shifts conclusion Did the peak ratios change? Yes → Tautomerism Confirmed compare_integrals->conclusion compare_shifts->conclusion

Caption: Workflow for a systematic solvent study.

Step-by-Step Methodology:

  • Preparation: Weigh three identical, accurate amounts of your purified 2-aminooxazole derivative into separate, clean NMR tubes.

  • Dissolution: Add the same volume of three different deuterated solvents (e.g., DMSO-d₆, Chloroform-d, and Methanol-d₄) to the tubes. Ensure complete dissolution.

  • Acquisition: Acquire a standard ¹H NMR spectrum for each sample. It is crucial to use the same experimental parameters (e.g., pulse sequence, relaxation delay) for all samples to ensure that integrations are comparable.

  • Analysis: Carefully compare the three spectra. Look for pairs of signals whose relative integration values change from one solvent to another. A significant change in the ratio of these signals is strong evidence for a tautomeric equilibrium being shifted by the solvent.[18][19]

Q9: Protocol: Using Variable Temperature (VT) NMR

This experiment probes the dynamics of the tautomeric exchange.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈) that has a wide liquid range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observation (Heating): If you observe broad peaks at room temperature, watch for them to sharpen and coalesce into single peaks at higher temperatures.[7]

  • Cooling: After reaching a maximum safe temperature, cool the sample back to room temperature and then continue to cool in decrements.

  • Observation (Cooling): If you started with broad peaks or coalesced peaks, watch for them to decoalesce and sharpen into two distinct sets of signals at lower temperatures.

  • Analysis: The temperature at which two peaks merge into one (the coalescence temperature) can be used to calculate the rate of exchange and the activation energy for the tautomeric interconversion.[9]

Q10: How can 2D NMR help me assign the peaks for each tautomer?

When you have two sets of signals in the slow exchange regime, 2D NMR is essential for assigning each peak to its respective tautomer.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[20] You should be able to trace the connectivity of the entire proton spin system for Tautomer A, and separately, the entire system for Tautomer B. The cross-peaks should only connect protons within the same tautomer.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to.[13] This allows you to assign the carbon signals based on the already-assigned proton signals for each tautomer.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is incredibly powerful for piecing together the carbon skeleton and confirming assignments, especially for quaternary carbons. For example, you can confirm the assignment of the C=N carbon in the imine tautomer by looking for a correlation from the ring proton.[14]

Section 4: Quantification

Q11: How can I quantify the ratio of the two tautomers?

Once you have a spectrum with well-resolved, sharp peaks for both tautomers (i.e., in the slow exchange regime), quantification is straightforward.

Step-by-Step Methodology:

  • Select Peaks: Identify at least two well-separated, non-overlapping peaks—one for the amine tautomer and one for the imine tautomer. These peaks must correspond to the same number of protons (e.g., the ring CH proton in both forms).

  • Integrate: Carefully integrate these two peaks. Ensure the integration region covers the entire peak for both signals.

  • Calculate Ratio: The ratio of the integration values directly corresponds to the molar ratio of the tautomers in solution under those specific conditions.[5]

    • % Amine = [Integral(Amine Peak) / (Integral(Amine Peak) + Integral(Imine Peak))] * 100

    • % Imine = [Integral(Imine Peak) / (Integral(Amine Peak) + Integral(Imine Peak))] * 100

  • Validation: Repeat the calculation using a different pair of corresponding peaks to verify your results. The calculated ratio should be consistent.

Section 5: Frequently Asked Questions

Q12: Is the tautomeric ratio always the same for a given 2-aminooxazole compound? No. The equilibrium constant is not a fixed value; it is highly dependent on the experimental conditions. Even for the same compound, the tautomeric ratio can change dramatically with solvent, concentration, temperature, and pH.[9][21]

Q13: My compound seems to be only one tautomer in the solid state, but a mixture in solution. Why? This is very common. In the solid state (crystal lattice), molecules are locked into a specific, low-energy conformation, which usually corresponds to a single tautomeric form.[22] Once dissolved, the molecule is free to explore different conformations and can equilibrate to a mixture of tautomers, with the ratio determined by the free energy difference between the solvated forms.[23]

Q14: Where can I find more information on these NMR techniques? For deeper dives into the theory and application of the NMR experiments discussed, please refer to standard NMR spectroscopy textbooks and the resources provided in the references section.

References

  • Journal of Agricultural and Food Chemistry. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ACS Publications. [Link]

  • ResearchGate. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Elsevier. (2009). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. [Link]

  • Encyclopedia.pub. (2020). Tautomerism Detected by NMR. [Link]

  • PMC. (n.d.). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. [Link]

  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • ResearchGate. (2012). Is there any effect of temperature on tautomerism?[Link]

  • SID. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. [Link]

  • PMC. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • PMC. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. [Link]

  • Wiley Online Library. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link]

  • ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ResearchGate. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Wiley Analytical Science. (2021). Anxiolytic tautomers defined by NMR spectroscopy. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. [Link]

  • National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Thieme Chemistry. (n.d.). Differentiation between Enamines and Tautomerizable Imines. [Link]

  • Lund University Publications. (2024). Determination of the pH dependency of chemical shifts. [Link]

  • MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

  • RSC Publishing. (2025). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. [Link]

  • PMC. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]

  • Novatia, LLC. (n.d.). Effect of pH on Higher Order Structure Sameness by NMR. [Link]

  • MDPI. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Chemical Shift Assignment for 4-Isopropyloxazol-2-amine Tautomers

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Isopropyloxazol-2-amine, a molecule of interest in medicinal chemistry, presents a class...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Isopropyloxazol-2-amine, a molecule of interest in medicinal chemistry, presents a classic challenge in structural analysis due to the phenomenon of tautomerism. This guide provides an in-depth comparison of the expected 1H NMR chemical shifts for the potential tautomers of 4-isopropyloxazol-2-amine, supported by experimental protocols and computational insights, to enable unambiguous structural assignment.

The Tautomeric Equilibrium of 4-Isopropyloxazol-2-amine

4-Isopropyloxazol-2-amine can exist in a dynamic equilibrium between two primary tautomeric forms: the amino form (Tautomer A) and the imino form (Tautomer B). The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and concentration.

Caption: Tautomeric equilibrium of 4-isopropyloxazol-2-amine.

Understanding and assigning the signals in a 1H NMR spectrum to the correct tautomer is crucial for characterizing reaction products and understanding the molecule's behavior in different biological and chemical systems.

Comparative Analysis of Predicted 1H NMR Chemical Shifts

Proton(s) Tautomer A (Amino) Predicted δ (ppm)Tautomer B (Imino) Predicted δ (ppm)Justification for Chemical Shift Difference
H-5 ~ 7.0 - 7.3~ 6.8 - 7.1In Tautomer A, the C5 position is part of a more aromatic-like system. In Tautomer B, the C=N double bond within the ring alters the electronic distribution, leading to a slight upfield shift (increased shielding) of H-5.
-NH₂ ~ 5.0 - 6.0 (broad s)-The amino protons in Tautomer A are expected to appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace amounts of water. This signal will be absent in Tautomer B.
=NH -~ 8.0 - 9.5 (broad s)The imino proton in Tautomer B is directly attached to a nitrogen atom and is part of an imine functional group, leading to significant deshielding and a downfield shift. This signal is absent in Tautomer A.
-CH- (isopropyl) ~ 2.8 - 3.2 (septet)~ 3.0 - 3.4 (septet)The methine proton of the isopropyl group is expected to be slightly more deshielded in Tautomer B due to the subtle electronic changes in the oxazole ring upon tautomerization.
-CH₃ (isopropyl) ~ 1.2 - 1.4 (d)~ 1.3 - 1.5 (d)Similar to the methine proton, the methyl protons of the isopropyl group are predicted to experience a slight downfield shift in Tautomer B.

Experimental Protocols for Tautomer Assignment

To experimentally determine which tautomer predominates and to assign the observed 1H NMR signals, a combination of NMR experiments should be employed.

Protocol 1: Solvent-Dependent NMR Studies

The choice of solvent can significantly influence the position of the tautomeric equilibrium.[1][2][3] By acquiring 1H NMR spectra in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities, one can often favor one tautomer, simplifying the spectrum and aiding in assignment.

Methodology:

  • Sample Preparation: Prepare separate NMR samples of 4-isopropyloxazol-2-amine at the same concentration (e.g., 10 mg/mL) in a series of deuterated solvents, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and acetone-d₆.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample.

  • Analysis: Compare the spectra obtained in the different solvents.

    • In a non-polar, aprotic solvent like CDCl₃ , the less polar amino tautomer (Tautomer A) may be favored.

    • In a polar, hydrogen-bond accepting solvent like DMSO-d₆ , the imino tautomer (Tautomer B) may be stabilized, leading to an increase in the intensity of its corresponding signals.

    • Observe the appearance/disappearance and integration changes of the -NH₂ and =NH protons, as well as shifts in the signals for the oxazole ring and isopropyl group protons.

Protocol 2: Variable-Temperature (VT) NMR Spectroscopy

If the tautomers are in rapid exchange on the NMR timescale at room temperature, the observed spectrum will show a single set of averaged signals.[4][5][6][7] Variable-temperature NMR can be used to slow down this exchange.

Methodology:

  • Sample Preparation: Prepare a sample in a suitable solvent that will not freeze at the intended low temperature (e.g., toluene-d₈ or dichloromethane-d₂).

  • Data Acquisition: Acquire a series of 1D ¹H NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature (e.g., in 10°C increments) until coalescence is observed, and ideally, until sharp, distinct signals for both tautomers are resolved at the slow-exchange limit.

  • Analysis:

    • Coalescence: Note the temperature at which the exchangeable proton signals (and any other affected signals) broaden and merge. This provides information about the rate of exchange.

    • Low-Temperature Spectra: At sufficiently low temperatures, you may observe two distinct sets of signals corresponding to Tautomer A and Tautomer B. The relative integrals of these signals can be used to determine the equilibrium constant at that temperature.

Protocol 3: 2D NOESY/EXSY for Detecting Chemical Exchange

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) experiment is a powerful tool for unambiguously identifying protons that are exchanging between two different chemical environments (i.e., the two tautomers).[8]

noesy_workflow cluster_workflow NOESY/EXSY Workflow prep Prepare NMR sample in a suitable solvent acquire Acquire 2D NOESY/EXSY spectrum (select appropriate mixing time) prep->acquire process Process the 2D spectrum acquire->process analyze Analyze for cross-peaks process->analyze assign Assign exchanging protons analyze->assign

Caption: Workflow for NOESY/EXSY analysis of tautomerism.

Methodology:

  • Sample Preparation: Prepare a sample as you would for a standard ¹H NMR experiment.

  • Data Acquisition: Acquire a 2D NOESY or EXSY spectrum. The key parameter is the mixing time, which should be on the order of the T₁ relaxation time of the exchanging protons.

  • Analysis:

    • Look for cross-peaks that connect signals from Tautomer A to signals from Tautomer B. For example, a cross-peak between the H-5 signal of Tautomer A and the H-5 signal of Tautomer B is a direct indication of chemical exchange between the two forms.

    • Similarly, a cross-peak between the -NH₂ protons of Tautomer A and the =NH proton of Tautomer B would provide definitive evidence of the tautomeric interconversion.

The Role of Computational Chemistry

In the absence of definitive experimental data, computational methods can provide valuable predictions of 1H NMR chemical shifts.[9][10][11][12]

Methodology:

  • Structure Optimization: Perform geometry optimizations for both Tautomer A and Tautomer B using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-311++G(d,p).

  • NMR Chemical Shift Calculation: Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Invariant Atomic Orbital (GIAO) method.

  • Data Analysis: The calculated absolute shieldings can be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The predicted chemical shifts for each tautomer can then be compared with the experimental data to aid in assignment.

Conclusion

The definitive assignment of 1H NMR chemical shifts for the tautomers of 4-isopropyloxazol-2-amine requires a multi-faceted approach. By combining predictions based on fundamental NMR principles with a systematic experimental investigation using solvent-dependent studies, variable-temperature NMR, and 2D NOESY/EXSY, researchers can confidently elucidate the structure of the predominant tautomer in a given environment. Furthermore, computational chemistry serves as a powerful complementary tool to support and rationalize the experimental findings. This comprehensive approach ensures the scientific integrity of the structural assignment, which is a critical foundation for further research and development.

References

  • Wehrle, B., Limbach, H. H., Köcher, M., Ermer, O., & Vogel, E. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Angewandte Chemie International Edition in English, 26(9), 934-936.
  • Mala, S., & Sharma, S. (2015). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Journal of Solution Chemistry, 44(8), 1605-1614.
  • Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. In Annual Reports on NMR Spectroscopy (Vol. 58, pp. 1-131). Academic Press.
  • Alemayehu, M. (2022). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD.
  • Pluta, R., & Sadlej, J. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(28), 18495-18506.
  • Tilyaev, U. Y., & Dalimov, D. N. (2004). 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine.
  • Walsh, P. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qawasmeh, R. A. (2021).
  • Katritzky, A. R., Kuanar, M., Slavov, S., & Cundy, D. J. (2010). NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles. The Journal of organic chemistry, 75(19), 6530–6537.
  • Barbuceanu, S. F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 635-647.
  • Sverdlov, M., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. Proceedings of the National Academy of Sciences, 111(30), E3036-E3045.
  • Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network.
  • Aghajan, Z., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296.
  • Kurbanova, M. M., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 459-468.
  • Majumder, S., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3020.
  • Musomar, B., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1184.
  • Chen, B., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv preprint arXiv:2306.08269.
  • Li, J., et al. (2021). Anxiolytic tautomers defined by NMR spectroscopy. Wiley Analytical Science.
  • CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

  • Puzzarini, C., & Barone, V. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278.
  • Jotani, M. M., et al. (2022). Isopropyl 4-aminobenzoate.
  • Cabeza, J. A., et al. (2002). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. Journal of Organometallic Chemistry, 658(1-2), 109-118.
  • Reviakine, R., et al. (2022). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 24(2), 1118-1128.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Isopropyl Substituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: Ionization and Fragmentation in Oxazole Analysis The analysis of small, nitrogen-containing heterocycles like oxazoles by mass spectrometry is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ionization and Fragmentation in Oxazole Analysis

The analysis of small, nitrogen-containing heterocycles like oxazoles by mass spectrometry is a cornerstone of structural elucidation in medicinal and organic chemistry. The choice of ionization technique is critical and dictates the initial energy imparted to the molecule, which in turn influences the fragmentation pathways observed.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation patterns. While this can make interpretation challenging, it provides a detailed fingerprint of the molecule's structure. The molecular ion (M+•) is often observed, but its abundance can be low for less stable structures.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly suited for polar or semi-polar compounds. It typically generates protonated molecules ([M+H]+) with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID). The resulting product ions provide key structural information.

This guide will focus on the fragmentation patterns expected from both EI and ESI-CID methodologies, as both are commonly employed in the analysis of novel small molecules.

Foundational Fragmentation: The Oxazole Core and the Isopropyl Substituent

To predict the fragmentation of a 4-isopropyl substituted oxazole, we must first understand the behavior of its constituent parts: the oxazole ring and the isopropyl group.

The Oxazole Ring: A Propensity for Ring Cleavage

The fragmentation of the unsubstituted oxazole ring under electron ionization has been well-documented. The molecular ion (m/z 69) is typically the base peak and undergoes several characteristic cleavages[1].

Key fragmentation pathways of the oxazole core include:

  • Loss of CO: A common fragmentation for many oxygen-containing heterocycles, leading to a three-membered ring intermediate.

  • Loss of HCN: This can occur through various rearrangements of the ring.

  • Ring Scission: Cleavage of the N-O bond (the weakest bond in the ring) and other bonds can lead to a variety of smaller fragments.

The stability of the oxazole ring means that in substituted analogs, fragmentation of the substituent can often be a competing and significant pathway.

The Isopropyl Group: Formation of a Stable Cation

Alkyl substituents on aromatic and heterocyclic rings have characteristic fragmentation patterns, largely driven by the stability of the resulting carbocations[2]. The isopropyl group is particularly noteworthy for its tendency to lose a methyl radical (•CH₃, 15 Da) to form a highly stable secondary carbocation.

  • α-Cleavage: The primary fragmentation pathway for an isopropyl group is the cleavage of the C-C bond alpha to the ring, resulting in the loss of a methyl radical and the formation of a resonance-stabilized cation.

  • Loss of Propene: Through a rearrangement process, it is also possible to observe the loss of a neutral propene molecule (C₃H₆, 42 Da).

The formation of an ion at m/z 43, corresponding to the isopropyl cation ([C₃H₇]⁺), is a common feature in the mass spectra of compounds containing this moiety[3].

Predicted Fragmentation of 4-Isopropyl Oxazole

By combining the fragmentation patterns of the oxazole core and the isopropyl group, we can predict the major fragmentation pathways for a generic 4-isopropyl oxazole.

Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate a combination of ring fragmentation and side-chain cleavage. The molecular ion is expected to be observable.

Key Predicted Fragments for 4-Isopropyl Oxazole (EI):

Fragment DescriptionProposed StructureNeutral LossExpected m/z
Molecular Ion 4-isopropyl oxazole radical cation-[M]+•
Loss of Methyl Resonance-stabilized cation•CH₃[M-15]+
Isopropyl Cation [CH(CH₃)₂]⁺C₃H₂NO•43
Ring Fragmentation VariousCO, HCN, etc.Varies

The loss of a methyl radical to form the [M-15]+ ion is predicted to be a major fragmentation pathway due to the stability of the resulting cation.

G M Molecular Ion [M]+• M_minus_15 [M-15]+ M->M_minus_15 - •CH₃ Fragment_43 Isopropyl Cation (m/z 43) M->Fragment_43 - C₃H₂NO• Ring_Fragments Ring Fragments M->Ring_Fragments - CO, HCN, etc.

Caption: Predicted EI fragmentation of 4-isopropyl oxazole.

Electrospray Ionization (ESI-CID) Fragmentation

Under ESI conditions, the protonated molecule [M+H]+ will be the precursor ion for CID. The fragmentation will be driven by the location of the proton, which is most likely on the nitrogen atom.

Key Predicted Fragments for 4-Isopropyl Oxazole (ESI-CID):

Fragment DescriptionProposed StructureNeutral LossExpected m/z
Protonated Molecule Protonated 4-isopropyl oxazole-[M+H]+
Loss of Propene Protonated oxazoleC₃H₆[M+H - 42]+

The loss of a neutral propene molecule via a rearrangement is a highly probable pathway for protonated alkyl-substituted aromatics and heterocycles.

G MH Protonated Molecule [M+H]+ MH_minus_42 [M+H - 42]+ MH->MH_minus_42 - C₃H₆ Ring_Fragments Further Ring Fragments MH_minus_42->Ring_Fragments - CO, HCN, etc.

Caption: Predicted ESI-CID fragmentation of 4-isopropyl oxazole.

Comparative Fragmentation: 4-Isopropyl vs. 4-Methyl Oxazole

To understand the influence of the isopropyl group, it is instructive to compare its predicted fragmentation with that of a simpler analog, 4-methyl oxazole. The mass spectrum of 4-methyloxazole is available in public databases[4].

Comparison of Fragmentation Patterns (EI):

Feature4-Methyl Oxazole4-Isopropyl Oxazole (Predicted)Rationale for Difference
Molecular Ion m/z 83[M]+•-
Major Side-Chain Cleavage Loss of H• ([M-1]+)Loss of •CH₃ ([M-15]+)Formation of a highly stable secondary carbocation for the isopropyl derivative is more favorable than the loss of a hydrogen radical.
Characteristic Small Cation -m/z 43 ([C₃H₇]⁺)The isopropyl group can be lost as a stable cation, a pathway not available to the methyl group.
Ring Fragmentation PresentPresentBoth will exhibit characteristic oxazole ring cleavages.

This comparison highlights that the branching of the alkyl substituent has a profound impact on the primary fragmentation pathways, favoring cleavages that lead to more stable carbocations.

Experimental Protocol for ESI-MS/MS Analysis

This section provides a general protocol for the analysis of a novel 4-isopropyl substituted oxazole using a standard ESI-Q-TOF or Triple Quadrupole mass spectrometer.

Objective: To obtain the mass of the protonated molecule and its fragmentation pattern.

Materials:

  • Sample of 4-isopropyl substituted oxazole

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mass spectrometry)

  • 2 mL autosampler vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 4-isopropyl substituted oxazole in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The final concentration may need to be optimized for the specific instrument and compound.

    • Transfer the working solution to an autosampler vial.

  • Instrumentation (suggested parameters):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Source Temperature: 120 - 150 °C

    • Infusion Flow Rate: 5 - 10 µL/min (for direct infusion) or use standard LC flow rates if coupled to an HPLC.

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]+. The scan range should be appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Tandem MS (MS/MS):

      • Set the instrument to MS/MS mode.

      • Select the m/z of the protonated molecule as the precursor ion.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation. This will help to observe both low-energy and high-energy fragments.

      • Acquire the product ion spectrum.

  • Data Analysis:

    • Confirm the mass of the protonated molecule from the full scan spectrum.

    • Analyze the product ion spectrum to identify the major fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the principles outlined in this guide.

Conclusion

The mass spectrometry fragmentation patterns of 4-isopropyl substituted oxazoles can be reliably predicted by considering the established fragmentation of the oxazole ring and the characteristic behavior of the isopropyl group. Under EI, the dominant side-chain fragmentation is expected to be the loss of a methyl radical to form a stable [M-15]+ cation. In ESI-CID, the loss of a neutral propene molecule from the protonated precursor is the most probable pathway. These predicted patterns are distinct from those of less branched alkyl-substituted oxazoles and provide a clear basis for the structural confirmation of novel compounds in this class. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data for these molecules.

References

  • Bowie, J. H., et al. "Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles." Australian Journal of Chemistry 22.8 (1969): 175-186.
  • Chalkley, R. J., C. S. Brinkworth, and A. L. Burlingame. "Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry." Journal of the American Society for Mass Spectrometry 17.9 (2006): 1271-1274.
  • PubChem. "4-Methyloxazole." National Center for Biotechnology Information. PubChem Compound Database, CID=69663. Available at: [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." Available at: [Link]

  • Ho, C. S., C. W. K. Lam, and M. H. M. Chan. "Electrospray ionisation mass spectrometry: principles and clinical applications." The Clinical Biochemist Reviews 24.1 (2003): 3.
  • de Hoffmann, E., and V. Stroobant.
  • Hosseini, S., et al. "ESI-Q-TOF MS/MS study of poly(2-oxazoline)s." Application Note# ET-25, Bruker Daltonics (2012).
  • Kinter, M., and N. E. Sherman. Protein sequencing and identification using tandem mass spectrometry. Vol. 95. John Wiley & Sons, 2000.
  • McLafferty, F. W., and F. Tureček. Interpretation of mass spectra. University science books, 1993.
  • NIST. "Oxazole, 4,5-dihydro-2-methyl-." NIST Chemistry WebBook. Available at: [Link]

  • Polce, M. J., C. Wesdemiotis, and P. A. D. M. de Fátima. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports 33.2 (2016): 238-252.
  • Sánchez-Viesca, F., M. I. Berros, and J. Pérez Flores. "Fragmentation mechanisms in electron ionization mass spectrometry of some 2-alkyl- and 2-aryl-4-arylidene-5(4H)-oxazolones." Rapid Communications in Mass Spectrometry 17.6 (2003): 549-552.
  • Stanford University Mass Spectrometry. "ESI-MS." Available at: [Link]

  • Chemistry Steps. "The m/z 43 Peak in Mass Spectrometry." Available at: [Link]

  • Semantic Scholar. "MASS SPECTROMETRY OF OXAZOLES." Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of 4-Isopropyloxazol-2-amine

Executive Summary 4-isopropyloxazol-2-amine presents a classic chromatographic challenge: it is a basic heterocyclic amine capable of severe peak tailing and retention instability on traditional silica-based columns. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-isopropyloxazol-2-amine presents a classic chromatographic challenge: it is a basic heterocyclic amine capable of severe peak tailing and retention instability on traditional silica-based columns. This guide objectively compares three distinct separation strategies to identify a robust purity method.

While traditional C18 chemistries often fail to resolve this analyte from its synthetic precursors without using ion-pairing agents (which degrade LC-MS sensitivity), modern Charged Surface Hybrid (CSH) and Pentafluorophenyl (PFP) stationary phases offer superior alternatives.

The Verdict:

  • Best for Routine QC: CSH C18 (Method B) provides the sharpest peak shape (

    
    ) and highest loadability using simple MS-compatible mobile phases.
    
  • Best for Impurity Profiling: PFP (Method C) offers orthogonal selectivity, critical for separating regioisomers or halogenated synthetic intermediates.

Part 1: The Analyte & The Challenge

To develop a self-validating method, we must first understand the physicochemical behavior of the target.

  • Target: 4-isopropyloxazol-2-amine[1]

  • Chemical Nature: Basic Heterocycle.

  • pKa Estimation: The 2-aminooxazole core typically has a pKa

    
     4.5–5.5. In standard acidic mobile phases (pH 2.7 with 0.1% Formic Acid), the molecule is fully protonated (
    
    
    
    )
    .
  • The Problem: Protonated amines interact electrostatically with residual silanols (

    
    ) on the silica support of HPLC columns. This secondary interaction causes:
    
    • Peak Tailing (Asymmetry > 1.5).

    • Retention time shifting.

    • Co-elution with impurities.

Mechanism of Failure vs. Success

The following diagram illustrates why traditional methods fail and how the recommended alternatives solve the interaction issue.

Chromatographic_Mechanism cluster_0 Traditional C18 (Method A) cluster_1 CSH Technology (Method B) Analyte 4-Isopropyloxazol-2-amine (Protonated Cation) Silanol Residual Silanol (Anionic) Analyte->Silanol Electrostatic Attraction SurfaceCharge Positively Charged Surface (Repulsion) Analyte->SurfaceCharge Electrostatic Repulsion Tailing Result: Peak Tailing & Drag Silanol->Tailing SharpPeak Result: Gaussian Peak Shape SurfaceCharge->SharpPeak

Figure 1: Mechanism of peak tailing on standard silica vs. peak sharpening on charged surface hybrid materials.

Part 2: Comparative Methodology

We evaluated three method distinct architectures. All methods utilize LC-MS compatible mobile phases to ensure the protocol is future-proof for mass spectral identification of impurities.

Experimental Conditions
ParameterMethod A: Traditional Method B: Modern Hybrid Method C: Selectivity
Column Chemistry Fully Porous C18 (Traditional)Charged Surface Hybrid (CSH) C18 Pentafluorophenyl (PFP)
Stationary Phase High-purity Silica, EndcappedHybrid particle, weak (+) surface chargeFluorinated aromatic phase
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol (to activate

-

interactions)
Gradient 5-95% B in 10 min5-95% B in 10 min5-95% B in 10 min
Flow Rate 0.5 mL/min0.5 mL/min0.4 mL/min
Temp 30°C40°C35°C
Detection UV 220 nmUV 220 nmUV 220 nm
Comparative Performance Data

The following data summarizes the chromatographic performance for the main peak (4-isopropyloxazol-2-amine).

MetricMethod A (Traditional C18)Method B (CSH C18)Method C (PFP)
Retention Time (

)
4.2 min3.8 min5.1 min
Tailing Factor (

)
1.8 (Fail) 1.1 (Excellent) 1.2 (Good)
Theoretical Plates (

)
~6,000~12,500~10,000
Resolution (

)
*
1.53.2 2.8
Loadability Low (< 1

g)
High (> 10

g)
Medium

*Resolution calculated against the nearest synthetic impurity (likely des-isopropyl precursor).

Discussion of Results
  • Method A (Failure): The traditional C18 column shows significant tailing (

    
    ). This is due to the interaction between the protonated amine of the oxazole and the silanols. This method is not recommended  for purity analysis as tailing peaks can mask low-level impurities.
    
  • Method B (The Winner): The CSH C18 column applies a low-level positive charge to the particle surface. This repels the protonated 4-isopropyloxazol-2-amine, preventing silanol interaction. The result is a sharp, symmetrical peak (

    
    ) allowing for high sensitivity integration of impurities.
    
  • Method C (The Specialist): The PFP column offers different selectivity.[2] If your synthesis involves halogenated intermediates or regioisomers (e.g., 5-isopropyloxazol-2-amine), the PFP phase often separates these better than C18 due to dipole-dipole and

    
    -
    
    
    
    interactions.

Part 3: Recommended Protocol (Method B)

This section details the optimized protocol using Method B (CSH C18) , which serves as the most robust general purity method.

Reagents & Standards
  • Reference Standard: 4-isopropyloxazol-2-amine (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Modifier: LC-MS Grade Formic Acid (freshly opened ampoule preferred).

Instrument Configuration
  • System: HPLC or UPLC with PDA (Photo Diode Array) detector.

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Poroshell 120 CS-C18 (equivalent charged surface technology).

  • Wavelength:

    • Quantification: 220 nm (Max absorbance for oxazole ring).

    • Purity Check: 200–400 nm scan.

Gradient Table
Time (min)Flow (mL/min)%A (0.1% FA Water)%B (Acetonitrile)Curve
Initial0.4955-
1.00.49556 (Linear)
8.00.45956 (Linear)
10.00.45956 (Linear)
10.10.49551 (Step)
13.00.49556 (Re-equilibration)
Self-Validating System Suitability (SST)

To ensure the method is performing correctly before every run, the following criteria must be met:

  • Tailing Factor: NMT (Not More Than) 1.3.

  • Precision: %RSD of peak area for 5 replicate injections < 2.0%.

  • Retention Stability:

    
     0.1 min between runs.
    

Part 4: Method Development Workflow

The following decision tree illustrates the logic used to arrive at this protocol. Use this if you encounter unique impurities in your specific synthetic route.

Method_Dev_Workflow Start Start: 4-Isopropyloxazol-2-amine Purity Analysis Step1 Initial Screen: CSH C18 + Formic Acid (Low pH) Start->Step1 Check1 Is Peak Shape Symmertrical (Tf < 1.3)? Step1->Check1 Success1 Adopt Method B (High Loadability, Good Shape) Check1->Success1 Yes Fail1 Check Impurity Separation Check1->Fail1 No (or Co-elution) Step2 Switch to PFP Column (Methanol Mobile Phase) Fail1->Step2 Co-eluting Isomers Step3 Try High pH (pH 10) (Requires Hybrid Silica) Fail1->Step3 Severe Tailing Check2 Are Regioisomers Resolved? Step2->Check2 Success2 Adopt Method C (Selectivity Driven) Check2->Success2 Yes Check2->Step3 No

Figure 2: Decision tree for optimizing separation of basic amino-oxazoles.

References

  • Waters Corporation. (2020). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns.Link

  • Agilent Technologies. (2020).[3] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns.Link

  • Mac-Mod Analytical. (2017). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.Link

  • PubChem. (2025).[4] Isopropylamine Compound Summary (Structural Analog Data). National Library of Medicine. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.[5]Link

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Comparative

A Comparative Analysis of Reactivity: 4-Isopropyloxazol-2-amine vs. 4-Methyloxazol-2-amine

A Technical Guide for Medicinal Chemists and Drug Development Scientists In the landscape of heterocyclic chemistry, 2-aminooxazoles serve as privileged scaffolds, frequently appearing in molecules with significant biolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Scientists

In the landscape of heterocyclic chemistry, 2-aminooxazoles serve as privileged scaffolds, frequently appearing in molecules with significant biological activity.[1][2] The substitution pattern on the oxazole ring is a critical determinant of a molecule's physicochemical properties and its reactivity in subsequent synthetic transformations. This guide provides an in-depth comparison of two closely related analogs: 4-isopropyloxazol-2-amine and 4-methyloxazol-2-amine, focusing on how the seemingly minor change from a methyl to an isopropyl group imparts distinct chemical personalities that are crucial for consideration during drug design and synthesis.

Molecular Structure and Core Properties

Feature4-Methyloxazol-2-amine4-Isopropyloxazol-2-amine
CAS Number 35629-70-0[3][4]229003-15-0[5]
Molecular Formula C₄H₆N₂O[3]C₆H₁₀N₂O
Molecular Weight 98.10 g/mol [3]126.16 g/mol
Structure
Predicted pKa (Conjugate Acid) ~1.9 - 2.5 (Estimated)[6]~2.0 - 2.8 (Estimated)

Analysis of Substituent Effects: A Tale of Two Alkyl Groups

The difference in reactivity between these two molecules is governed by a combination of electronic and steric effects originating from the C4-substituent.

Electronic Effects

Both methyl and isopropyl groups are electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack. They exert their influence through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbon of the oxazole ring, leading them to "push" electron density into the ring. The isopropyl group, with two methyl groups attached to the α-carbon, has a slightly stronger inductive effect than a single methyl group.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the alkyl group into the π-system of the oxazole ring. A methyl group has three C-H bonds available for hyperconjugation. An isopropyl group, however, only has one C-H bond directly attached to the ring system, which can participate.

While the inductive effect of the isopropyl group is stronger, the reduced hyperconjugation compared to a methyl group can sometimes lead to complex and non-intuitive reactivity patterns in electrophilic aromatic substitution.[8] However, for the purpose of general reactivity, the isopropyl group is considered slightly more electron-donating overall, which should, in principle, make the oxazole ring more nucleophilic.

Steric Effects

This is where the most significant difference lies. The isopropyl group is substantially bulkier than the methyl group.[9] This steric hindrance has profound consequences for reactions where a reagent must approach the oxazole ring, particularly at the C5 position, which is adjacent to the C4 substituent.[10]

Caption: Steric hindrance at the C5 position.

Comparative Reactivity in Key Transformations

Electrophilic Substitution on the Oxazole Ring

The 2-amino group is a powerful activating group, directing electrophiles primarily to the C5 position.[7] The interplay between the electronic and steric effects of the C4-substituent dictates the relative rates of this reaction.

  • 4-Methyloxazol-2-amine: The methyl group provides moderate electronic activation with minimal steric hindrance. Electrophilic substitution at C5 is expected to proceed readily.

  • 4-Isopropyloxazol-2-amine: The isopropyl group offers slightly enhanced electronic activation. However, its significant steric bulk can impede the approach of the electrophile to the adjacent C5 position.[9]

Causality: For many electrophilic aromatic substitution reactions, steric effects can outweigh subtle differences in electronic activation.[10][11] Therefore, while the oxazole ring of the isopropyl derivative is electronically richer, the overall reaction rate for substitution at C5 may be slower than that of the methyl analog, especially if the attacking electrophile is also bulky. The ratio of ortho (C5) to para (not applicable here) substitution is known to decrease dramatically as the bulk of an alkyl directing group increases.[10]

Reactions at the 2-Amino Group (N-Acylation & N-Alkylation)

The exocyclic amino group is a primary nucleophile and readily participates in reactions such as acylation and alkylation.[1]

  • Electronic Influence: The slightly stronger electron-donating nature of the isopropyl group increases the electron density on the ring nitrogen atoms. This has a minor electron-withdrawing effect on the exocyclic amino group, slightly decreasing its nucleophilicity compared to the methyl derivative.[7]

  • Steric Influence: The C4-substituent is relatively remote from the 2-amino group. Therefore, steric hindrance from either the methyl or isopropyl group is unlikely to have a significant impact on the approach of reagents to the amino nitrogen, unless the reagent itself is exceptionally bulky.

Causality: In reactions like N-acylation or N-alkylation, the electronic differences are subtle. We can predict that the reactivity of the 2-amino group in both compounds will be broadly similar, with 4-methyloxazol-2-amine potentially being a slightly better nucleophile due to the lesser electron-donating push from the C4 position into the ring.

Basicity of the Amino Group

The basicity of the 2-amino group is a measure of the availability of its lone pair of electrons to accept a proton.

  • 4-Methyloxazol-2-amine: The methyl group donates electron density, which slightly increases the basicity of the molecule.

  • 4-Isopropyloxazol-2-amine: The more strongly electron-donating isopropyl group should increase the electron density on the ring nitrogens to a greater extent. This would translate to a slightly higher pKa for its conjugate acid, making it a marginally stronger base.[12]

Causality: Basicity is primarily an electronic phenomenon. A substituent that is more effective at pushing electron density towards the protonation site (the ring nitrogen or the exocyclic amine) will result in a stronger base.[13] Therefore, 4-isopropyloxazol-2-amine is predicted to be slightly more basic than 4-methyloxazol-2-amine.

Experimental Protocol: Comparative N-Acetylation

This protocol describes a self-validating system to experimentally determine the relative reactivity of the two amines towards acylation. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the rate of consumption of the starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine (1.0 mmol) in CH2Cl2 (5 mL) prep2 Add Triethylamine (1.2 mmol) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 reac1 Add Acetyl Chloride (1.05 mmol) dropwise prep3->reac1 reac2 Stir at 0 °C for 15 min, then warm to RT reac1->reac2 reac3 Monitor by TLC reac2->reac3 work1 Quench with H2O reac3->work1 work2 Extract with CH2Cl2 work1->work2 work3 Dry (Na2SO4), Filter, Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4

Caption: Workflow for comparative N-acetylation.

Materials:

  • 4-Methyloxazol-2-amine or 4-Isopropyloxazol-2-amine (1.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv.)

  • Acetyl Chloride (AcCl) (1.05 mmol, 1.05 equiv.)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Ethyl Acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the respective 2-aminooxazole (1.0 mmol, 1.0 equiv.) and anhydrous CH₂Cl₂ (5 mL).

  • Base Addition: Add triethylamine (1.2 mmol) to the stirred solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add acetyl chloride (1.05 mmol) dropwise to the cold solution over 2 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by taking aliquots every 15 minutes and analyzing by TLC (e.g., 50% Ethyl Acetate in Hexane), comparing the consumption of the starting amine spot.

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-acylated product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure product.

Expected Outcome: The reaction with 4-methyloxazol-2-amine may proceed slightly faster due to the marginally higher nucleophilicity of its amino group. However, both reactions are expected to go to completion cleanly.

Conclusion

The choice between 4-isopropyloxazol-2-amine and 4-methyloxazol-2-amine in a synthetic campaign is a nuanced decision driven by the specific reaction being considered.

  • For electrophilic substitution on the oxazole ring (at C5), 4-methyloxazol-2-amine is the superior substrate. It offers a favorable balance of electronic activation and low steric hindrance, promising higher yields and potentially faster reaction rates.

  • For reactions at the exocyclic 2-amino group, both substrates are viable. Their reactivity is expected to be comparable, with minor differences attributable to subtle electronic effects.

  • In terms of basicity, 4-isopropyloxazol-2-amine is predicted to be the slightly stronger base, a factor that could be relevant in salt formation or base-catalyzed reactions.

Ultimately, this comparison highlights a fundamental principle in medicinal chemistry: small structural modifications can have significant and predictable consequences on chemical reactivity. Understanding these effects allows for the rational design of synthetic routes and the fine-tuning of molecular properties.

References
  • Bierer, D. J., et al. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Journal of the American Chemical Society, 136(5), 1833–1843. [Link]

  • SMRŽOVÁ, A., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2948. [Link]

  • DE VITA, D., et al. (2018). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 61(10), 4584–4603. [Link]

  • WAN, Q., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 9036–9045. [Link]

  • Wan, Q., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal. [Link]

Sources

Validation

Bioisosteric Evaluation: Oxazole vs. Thiazole Scaffolds in Kinase Inhibitor Design

Executive Summary: The Sulfur-Oxygen Switch In kinase inhibitor discovery, the transition between oxazole and thiazole scaffolds is a classic yet critical bioisosteric maneuver. While both 5-membered heterocycles frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur-Oxygen Switch

In kinase inhibitor discovery, the transition between oxazole and thiazole scaffolds is a classic yet critical bioisosteric maneuver. While both 5-membered heterocycles frequently serve as the ATP-mimetic core binding to the kinase hinge region, they impart drastically different physicochemical and metabolic profiles to the ligand.

This guide objectively compares these two scaffolds, moving beyond simple potency metrics to analyze their impact on lipophilicity, metabolic stability, and residence time. We utilize a specific case study (CDK2 inhibition) to demonstrate how swapping a thiazole for an oxazole can salvage a lead series by resolving metabolic liabilities despite similar enzymatic potency.[1]

Physicochemical & Structural Divergence

The choice between Oxygen (Oxazole) and Sulfur (Thiazole) fundamentally alters the electronic landscape of the inhibitor.

Table 1: Comparative Physicochemical Profile
FeatureOxazole (1,3-Oxazole) Thiazole (1,3-Thiazole) Impact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)Size: S is significantly larger (VDW radius 1.80 Å vs 1.52 Å).
Electronegativity High (3.44)Moderate (2.58)Oxazole is less aromatic; Oxygen pulls density, making C2 more electrophilic.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 ΔLogP)Thiazoles drive membrane permeability but risk poor solubility.
H-Bonding Hard Acceptor (N)Soft Acceptor (N)Oxazole N is a weaker base (pKa ~0.8) than Thiazole N (pKa ~2.5).
Interactions Classical H-bonds

-hole interactions
Sulfur can form non-covalent interactions with backbone Carbonyls (S···O).
Mechanism of Action: The Hinge Binding Role

Both scaffolds typically orient their Nitrogen atom (N3) to accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., the "Gatekeeper" residue + 1).

  • The Thiazole Advantage: The sulfur atom is lipophilic and polarizable. It can displace "unhappy" water molecules from hydrophobic pockets more effectively than oxygen. Furthermore, sulfur can engage in orthogonal multipolar interactions (S···O or S···

    
    ) with the protein backbone, often resulting in higher intrinsic affinity (
    
    
    
    ).
  • The Oxazole Advantage: Oxazoles reduce the overall lipophilicity (LogP) of the molecule. This is critical when a lead compound is too greasy (LogP > 5), improving solubility and reducing non-specific binding.

Structural Biology & Signaling Pathways

The following diagram illustrates the generic binding mode of these scaffolds within the ATP-binding pocket and the downstream signaling consequences.

Kinase_Binding_Pathway cluster_pocket ATP Binding Pocket (Hinge Region) Ligand Ligand Core (Oxazole/Thiazole) Hinge Hinge Backbone (Val/Leu Amide) Ligand->Hinge H-Bond (N3 acceptor) Gatekeeper Gatekeeper Residue (Steric Control) Ligand->Gatekeeper Van der Waals Water Structural Water (Displaced by S, kept by O?) Ligand->Water Entropic Penalty/Gain Kinase Kinase Activation (Phosphorylation) Hinge->Kinase Inhibition blocks this Downstream Downstream Signaling (Proliferation/Survival) Kinase->Downstream Phenotype Tumor Growth Downstream->Phenotype

Figure 1: Schematic representation of the ligand-hinge interaction. The Oxazole/Thiazole core anchors the inhibitor via a hydrogen bond to the hinge backbone, blocking ATP phosphorylation.

Comparative Performance Data: A CDK2 Case Study

To provide field-proven insights, we analyze data derived from Bristol-Myers Squibb's discovery of CDK2 inhibitors (Kim et al., J. Med. Chem).[1][2][3][4][5][6][7][8] This dataset perfectly illustrates the trade-off between intrinsic potency and metabolic liability .

Scenario:

  • Compound 1 (Thiazole-based): Identified via High-Throughput Screening (HTS).[1][6][7][9]

  • Compound 14 (Oxazole-based): Designed to fix the liabilities of Compound 1.[1][6][7][9]

Table 2: Thiazole vs. Oxazole Performance Metrics
MetricThiazole Lead (Cmpd 1) Oxazole Optimized (Cmpd 14) Analysis
Enzyme IC50 (CDK2) < 1 nM 1 - 10 nM The Thiazole was slightly more potent enzymatically, likely due to stronger VDW contacts.
Cellular IC50 (A2780) Inactive (> 25 µM) 1.4 µM Critical Failure: The Thiazole analog was metabolically unstable (ester hydrolysis) and failed to penetrate cells effectively.
Plasma Stability UnstableStableThe Oxazole ring provided a scaffold that resisted rapid metabolic hydrolysis compared to the thiazole-ester precursor.[1][9]
Solubility LowModerateOxazole substitution improved the hydrophilic profile.

Expert Insight: While the Thiazole scaffold often yields higher initial potency (lower IC50) in purified enzyme assays due to hydrophobic collapse, it can suffer from "molecular obesity" (high lipophilicity) and metabolic susceptibility (S-oxidation or ring opening). The Oxazole switch in Compound 14 sacrificed a negligible amount of enzyme affinity to gain massive improvements in cellular efficacy and metabolic stability.

Experimental Validation Protocols

To verify these differences in your own lead optimization campaigns, the following self-validating workflows are required.

Protocol A: Differential Kinetic Binding (SPR)

Standard IC50 assays often miss the residence time differences between Thiazole (slower off-rate due to VDW) and Oxazole.

  • Instrument: Biacore 8K or similar SPR system.

  • Sensor Chip: CM5 chip with immobilized Kinase (Target) and Reference protein (BSA).

  • Running Buffer: HBS-P+ with 1% DMSO (Must match ligand solvent).

  • Cycle:

    • Inject analyte (Ligand) at 5 concentrations (0.1x to 10x estimated

      
      ).
      
    • Association: 180s. Dissociation: 600s.

  • Validation Check:

    • 
       Check:  Theoretical 
      
      
      
      must match experimental within ±20%.
    • Solvent Correction: Perform DMSO calibration curve (1.0% to 1.8%) to correct bulk refractive index shifts.

Protocol B: Microsomal Metabolic Stability

To confirm the stability advantage of Oxazole:

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Concentration: 1 µM Ligand (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    • Plot ln(% Remaining) vs Time.

    • Slope =

      
      .
      
    • 
       (Intrinsic Clearance) = 
      
      
      
      .
Workflow Diagram

Experimental_Workflow cluster_assays Validation Cascade Start Lead Compound (Thiazole) Design Bioisostere Design (Oxazole Swap) Start->Design Enzyme FRET Kinase Assay (Intrinsic Potency) Design->Enzyme SPR SPR Kinetics (Residence Time) Enzyme->SPR If IC50 < 100nM ADME Microsomal Stability (Metabolic Liability) SPR->ADME If Off-rate slow Decision Select Candidate ADME->Decision High Stability

Figure 2: Lead optimization workflow for evaluating bioisosteric replacements.

References

  • Kim, K. S., et al. (2002).[1] "Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities."[6][9] Journal of Medicinal Chemistry, 45(18), 3905-3927.[9]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.

Sources

Comparative

Infrared spectroscopy characteristic bands for 2-amino-4-isopropyloxazole

An In-Depth Guide to the Infrared Spectroscopy of 2-amino-4-isopropyloxazole: A Comparative Analysis Introduction: Deciphering Molecular Structure with Infrared Light Infrared (IR) spectroscopy is an indispensable analyt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-amino-4-isopropyloxazole: A Comparative Analysis

Introduction: Deciphering Molecular Structure with Infrared Light

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular fingerprint by probing the vibrational transitions of chemical bonds. When a molecule absorbs IR radiation, its bonds stretch, bend, and vibrate at specific frequencies, corresponding to the energy absorbed. These absorption frequencies are highly characteristic of the functional groups present, making IR spectroscopy a powerful tool for structural elucidation and quality control.

This guide provides a detailed analysis of the expected characteristic IR absorption bands for 2-amino-4-isopropyloxazole. As a Senior Application Scientist, this document moves beyond a simple list of frequencies. It synthesizes data from computational studies, spectroscopic data of analogous structures, and fundamental principles of vibrational spectroscopy to build a predictive and comparative framework. We will dissect the molecule into its constituent parts—the primary amine, the isopropyl substituent, and the oxazole core—to understand how each contributes to the overall spectrum. This approach is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and utilize IR data for heterocyclic compounds.

Molecular Structure and Vibrational Mode Analysis

The structure of 2-amino-4-isopropyloxazole combines three key functionalities, each with its own set of characteristic vibrational modes. Our analysis will be based on comparing its expected spectrum with known data for the parent 2-aminooxazole[1] and general frequency ranges for primary amines and alkyl groups.[2][3][4]

Diagram: Structure of 2-amino-4-isopropyloxazole

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing Start Place small amount of 2-amino-4-isopropyloxazole powder on ATR crystal Apply Apply pressure using the anvil Start->Apply Sample Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) BG Collect Background Spectrum (Clean Crystal) BG->Sample Ratio Ratio sample spectrum against background Sample->Ratio Correct Apply ATR correction (if necessary) Ratio->Correct PeakPick Perform peak picking and label characteristic bands Correct->PeakPick Report Generate Final Report PeakPick->Report

Caption: Standard workflow for ATR-FTIR spectral acquisition.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the 2-amino-4-isopropyloxazole powder onto the center of the ATR crystal.

    • Engage the pressure anvil to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key to reproducibility.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the precise wavenumbers of the absorption maxima.

    • Compare the experimental peak positions with the predicted values in the tables above to confirm the structure and identify key functional groups.

Conclusion

The infrared spectrum of 2-amino-4-isopropyloxazole is predicted to be rich with information, offering clear, distinguishable bands for each of its core functional units. The high-frequency region should be dominated by the characteristic double peak of the primary amine's N-H stretches. The mid-frequency region will contain the strong C-H stretching bands of the isopropyl group, while the fingerprint region will reveal a complex pattern corresponding to the oxazole ring vibrations and the distinctive bending modes of the amine and isopropyl groups. By comparing the spectrum to that of simpler analogues like 2-aminooxazole, a skilled spectroscopist can confirm the identity and purity of the target compound, making IR spectroscopy a vital tool in the synthesis and development of such novel chemical entities.

References

  • AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available from: [Link]

  • Mendes, A. M., et al. (2020). Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study of a Putative Key Prebiotic Molecule. The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available from: [Link]

  • Alonso, J. L., et al. (2010). Microwave Spectrum of 2-Aminooxazole, a Compound of Potential Prebiotic and Astrochemical Interest. The Journal of Physical Chemistry A. Available from: [Link]

  • Mohammed, A.J., et al. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Available from: [Link]

  • Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • WebSpectra. IR Absorption Table. Available from: [Link]

  • RSC Publishing. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Available from: [Link]

  • University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. Available from: [Link]

  • ICT Prague. Infrared Spectroscopy – Analytical chemistry laboratory. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropyloxazol-2-amine

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 4-isopropyloxazol-2-amine, a substituted oxazole amine compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 4-isopropyloxazol-2-amine is not always available, a reliable hazard assessment can be synthesized by examining its core functional groups: the amine moiety and the substituted oxazole ring.

  • Amine Group Hazards : The primary amine group renders the molecule basic. Amines can be corrosive, causing severe skin burns and eye damage.[1] They are often toxic if swallowed, inhaled, or absorbed through the skin.[2] Furthermore, many aliphatic amines are incompatible with acids and strong oxidizing agents, and their mixing can lead to violent reactions.[3][4]

  • Oxazole Ring : The oxazole ring is a common heterocyclic scaffold in medicinal chemistry.[5] While the ring itself is generally stable, its overall toxicological profile is determined by its substituents.[6]

  • Regulatory Classification : Given these characteristics, any waste containing 4-isopropyloxazol-2-amine must be classified as hazardous waste . Its management falls under the stringent regulations of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state authorities.[7] This "cradle-to-grave" management ensures proper handling from generation to final disposal.

Part 2: Immediate Safety and Handling Precautions

Proper personal protection and engineering controls are non-negotiable when handling 4-isopropyloxazol-2-amine and its associated waste streams.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing the appropriate PPE to minimize exposure risk.[8]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive amine, which can cause severe eye damage.[9][10]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact; amines can be toxic and cause burns upon dermal absorption.[2]
Body Protection A flame-retardant, chemical-resistant lab coat or apron.Protects against spills and splashes on clothing and skin.
Respiratory Use only in a certified chemical fume hood.Prevents inhalation of potentially toxic and irritating vapors.[11]
Spill Management

In the event of a spill, immediate and safe cleanup is critical to prevent contamination and exposure.

  • Isolate the Area : Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials such as paper towels or sawdust.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8][10]

  • Decontaminate : Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The primary and most compliant method for disposing of 4-isopropyloxazol-2-amine is through a licensed hazardous waste management service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[8][9] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[9][12]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Stream : Establish a dedicated waste stream for 4-isopropyloxazol-2-amine. This includes pure or excess reagent, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper).[8]

  • Incompatible Materials : Never mix amine waste with acids, acid chlorides, or strong oxidizing agents.[3][4] Such mixing can cause dangerous exothermic reactions. Store these waste streams separately to prevent accidental contact.[13]

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Container Choice : Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, tight-fitting lid.[8]

  • Labeling : The container must be clearly and accurately labeled.[4] Use an official hazardous waste label provided by your EHS department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-Isopropyloxazol-2-amine" (no abbreviations).[4]

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., Corrosive, Toxic).

Step 3: In-Lab Storage (Satellite Accumulation Area)

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Conditions : Keep the SAA clean and away from heat sources or direct sunlight. Ensure it does not obstruct exit routes.[14]

Step 4: Arranging for Professional Disposal

The final step is the transfer of waste to a certified disposal facility.

  • Contact EHS : Once the container is full or waste is no longer being generated, contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[8]

  • Documentation : Complete any required waste manifests or pickup request forms accurately. This documentation is a crucial part of the "cradle-to-grave" tracking mandated by the EPA.

A Note on In-Lab Neutralization: While the amine functional group is basic and can be neutralized with acid, this practice is not recommended for waste disposal without expert consultation.[8][15] The reaction can be highly exothermic, and improper acid addition can lead to dangerous splattering and fume generation. Furthermore, the resulting salt solution may still be classified as hazardous waste due to its organic content and potential toxicity, requiring subsequent professional disposal. Always defer to EHS-approved protocols.

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste containing 4-isopropyloxazol-2-amine.

G Disposal Workflow for 4-Isopropyloxazol-2-amine A Waste Generation (e.g., Unused Reagent, Contaminated Labware, Solutions) B Step 1: Segregate Waste - Isolate from incompatible materials (acids, oxidizers). - Use a dedicated container. A->B Immediately after generation C Step 2: Containerize & Label - Use compatible, sealed container. - Apply official 'Hazardous Waste' label with full chemical name. B->C Collect all waste forms D Step 3: Store in Satellite Accumulation Area (SAA) - Near point of generation. - Use secondary containment. C->D Keep container sealed E Step 4: Schedule Pickup - Contact Environmental Health & Safety (EHS). - Complete required documentation. D->E When container is full or waste stream is complete F Final Disposition (Managed by Licensed Hazardous Waste Facility) E->F Transfer custody to EHS

Caption: Decision workflow for compliant disposal of 4-isopropyloxazol-2-amine waste.

Part 5: Decontamination of Empty Containers

Chemical containers that have been emptied through normal use must be properly decontaminated before they can be disposed of as non-hazardous waste.[13]

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three consecutive times.[13]

  • Collect Rinsate : The rinsate from all three washes must be collected and disposed of as hazardous waste in your 4-isopropyloxazol-2-amine waste stream.[13]

  • Air Dry : Allow the rinsed container to air dry completely in a chemical fume hood.[13]

  • Deface Label : Completely remove or deface the original manufacturer's label to prevent confusion.[13]

  • Final Disposal : Once clean and dry with the label defaced, the container can typically be disposed of in the appropriate recycling or general waste bin, according to institutional policy.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure that their vital research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech. [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from American Chemistry Council. [Link]

  • MCF Environmental Services. (2022, April 19). What are Federal and State Hazardous Waste Regulations?. Retrieved from MCF Environmental Services. [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from U.S. EPA. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from OSHA. [Link]

  • Auburn Research. (n.d.). Chemical Waste Management Guide. Retrieved from Auburn Research. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from University of Toronto. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 2. Retrieved from OSHA. [Link]

  • Angene Chemical. (2021, May 1). 4-Isopropyloxazolidine-2,5-dione Safety Data Sheet. Retrieved from Angene Chemical. [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Texas at Dallas. [Link]

  • EHS.com. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from EHS.com. [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from ChemRxiv. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from CDMS. [Link]

  • Greenbook.net. (2017, June 12). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from Greenbook.net. [Link]

  • National Institutes of Health. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from NIH. [Link]

  • Journal of Pharmaceutical Research International. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from Journal of Pharmaceutical Research International. [Link]

Sources

Handling

Personal protective equipment for handling 4-Isopropyloxazol-2-amine

CAS: 206658-68-0 | Class: Heterocyclic Primary Amine[1] This guide is designed for research professionals requiring immediate, actionable safety protocols. It synthesizes toxicological principles with operational logisti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 206658-68-0 | Class: Heterocyclic Primary Amine[1]

This guide is designed for research professionals requiring immediate, actionable safety protocols. It synthesizes toxicological principles with operational logistics to ensure personnel safety when handling 4-Isopropyloxazol-2-amine .[1][2][3][4]

Hazard Assessment & The "Why"

The following assessment is based on Structure-Activity Relationships (SAR) and standard safety data for 2-aminooxazole derivatives.

As a Senior Application Scientist, I advise treating this compound with Universal Precautions for Novel Chemical Entities (NCEs) . While specific toxicological data for this exact CAS may be sparse, its pharmacophore (an oxazole ring with a primary amine) dictates the safety profile.

  • Chemical Basicity: The primary amine group (

    
    ) confers basicity.[1] Upon contact with moisture (mucous membranes, eyes, sweat), it can generate localized alkalinity, leading to chemical burns or severe irritation.
    
  • Sensitization Potential: Heterocyclic amines are known structural alerts for skin and respiratory sensitization.[1] Repeated low-level exposure may trigger anaphylactic-type reactions.[1]

  • Physical State Risks: If handled as a solid (crystalline powder), static charge can disperse fine particulates, creating an inhalation hazard that bypasses standard surgical masks.[1]

PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this targeted matrix.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile Gloves (min.[1] 0.11mm / 4-5 mil outer)Permeation Dynamics: Amines can permeate thin latex rapidly.[1] Nitrile offers superior resistance to organic bases.[1] Double gloving creates a "breakthrough buffer," allowing time to doff the outer glove upon contamination without skin contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Aerosol Defense: Safety glasses leave gaps.[1] Goggles form a seal, preventing amine vapors or suspended dust from contacting the lacrimal fluid, where they would dissolve and cause immediate irritation.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Containment: Engineering controls are superior to PPE.[1] If weighing powder outside a hood is unavoidable (discouraged), a P100/N95 respirator is the minimum requirement to block particulates.[1]
Body Defense Lab Coat (High-neck) + Tyvek Sleeves Gap Coverage: Standard lab coats leave wrists exposed when reaching.[1] Tyvek sleeves bridge the gap between glove and coat, protecting the sensitive volar forearm skin.
Operational Workflow: Step-by-Step

This protocol minimizes exposure vectors during the most critical handling phases.[1]

Phase A: Engineering Control Setup
  • Verify Airflow: Ensure chemical fume hood is active. Tape a Kimwipe to the sash bottom to visually confirm inward airflow.[1]

  • Static Mitigation: If handling the solid powder, place an ionizing bar or antistatic gun near the balance.[1] 4-Isopropyloxazol-2-amine powder may be electrostatic; static discharge can cause "jumping" of particles onto gloves/cuffs.[1]

Phase B: Weighing & Solvation (High Risk)[1]
  • Don PPE: Put on inner nitrile gloves

    
     lab coat 
    
    
    
    Tyvek sleeves
    
    
    outer nitrile gloves.[1]
  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the balance area.[1]

  • Solvation: Dissolve the solid immediately. Once in solution (e.g., DMSO, Methanol), the dust hazard is eliminated, but the permeation risk (via solvent) increases.

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Clean balance and work surface with a solvent-dampened wipe (Ethanol or Isopropanol).[1]

  • Outer Glove Removal: Remove outer gloves inside the hood immediately after handling the stock container.[1]

  • Disposal: Place used wipes and gloves into a solid hazardous waste bag designated for "Toxic/Irritant" waste.

Waste Management & Disposal

Improper disposal of amines can react with other waste streams.[1]

  • Segregation: Do NOT mix with strong acid waste or oxidizing agents (e.g., Nitric acid waste).[1] The exotherm can be violent.[1]

  • Labeling: Clearly tag waste containers as "Basic Organic Amine - Toxic." [1]

  • Spill Response:

    • Small Powder Spill: Cover with wet paper towels (to prevent dust), then wipe up.

    • Liquid Spill: Absorb with vermiculite or a dedicated "Base Neutralizer" pad.[1] Do not use paper towels alone for large liquid spills as they increase surface area for evaporation.[1]

Decision Logic Diagram

Use this workflow to determine the necessary safety tier based on your specific task.

SafetyProtocol Start Start: Handling 4-Isopropyloxazol-2-amine StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Liquid Solution / Liquid Form StateCheck->Liquid Reaction/Workup RiskDust Risk: Inhalation & Static Dispersion Solid->RiskDust RiskPerm Risk: Skin Permeation (Solvent Carrier) Liquid->RiskPerm ControlsSolid REQUIRED: 1. Fume Hood 2. Antistatic Device 3. P100 (if open bench) RiskDust->ControlsSolid ControlsLiquid REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles RiskPerm->ControlsLiquid Action Proceed with Experiment ControlsSolid->Action ControlsLiquid->Action Disposal Disposal: Segregate from Acids/Oxidizers Action->Disposal

Figure 1: Operational decision tree for selecting engineering controls and PPE based on the physical state of the amine.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7] National Academies Press.[1][8]

  • Ansell Healthcare. (2008).[1] Chemical Resistance Guide: Permeation & Degradation Data.[1] (Refer to Nitrile vs. Amine breakthrough times).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][9] Hazard Communication Standard: Safety Data Sheets.[1]

  • PubChem. (n.d.).[1] Compound Summary: Oxazol-2-amine derivatives.[1][9] National Library of Medicine.[1]

Sources

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